2-Amino-4-bromo-3-fluorobenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-4-bromo-3-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-2-1-3(7(11)12)6(10)5(4)9/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFRJQFICUQFDFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)O)N)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1416013-62-1 | |
| Record name | 2-Amino-4-bromo-3-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid
Introduction: The Significance of 2-Amino-4-bromo-3-fluorobenzoic acid in Modern Drug Discovery
This compound (CAS No: 1416013-62-1) is a highly functionalized aromatic compound of significant interest in medicinal chemistry and drug development.[1] Its unique substitution pattern, featuring amino, bromo, fluoro, and carboxylic acid moieties, renders it a versatile scaffold for the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs). The strategic placement of these functional groups allows for a multitude of chemical transformations, making it a valuable building block in the construction of novel therapeutic agents. This guide provides a comprehensive overview of a robust and high-yielding synthetic pathway to this important intermediate, detailing the underlying chemical principles, step-by-step experimental protocols, and critical process considerations.
Primary Synthesis Pathway: A Multi-Step Approach from 3-Bromo-2-fluoroaniline
The most reliable and well-documented synthesis of this compound commences with 3-bromo-2-fluoroaniline and proceeds through a two-stage process: the formation of a substituted isatin via the Sandmeyer isatin synthesis, followed by an oxidative cleavage of the isatin ring. This pathway is favored for its efficiency and the commercial availability of the starting materials.
Stage 1: Sandmeyer Isatin Synthesis of 6-Bromo-7-fluoroindoline-2,3-dione
The initial stage involves the conversion of 3-bromo-2-fluoroaniline into the key intermediate, 6-bromo-7-fluoroindoline-2,3-dione (also known as 6-bromo-7-fluoroisatin). This is achieved through the classic Sandmeyer isatin synthesis, which entails the reaction of an aniline with chloral hydrate and hydroxylamine hydrochloride to form an isonitrosoacetanilide, followed by acid-catalyzed cyclization.[2][3][4][5][6]
Step 1.1: Synthesis of N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide
The first step in the Sandmeyer isatin synthesis is the formation of an isonitrosoacetanilide intermediate from the starting aniline. This reaction is a condensation between the aniline, chloral hydrate, and hydroxylamine hydrochloride.
Experimental Protocol: Synthesis of N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide
-
Materials:
-
3-Bromo-2-fluoroaniline
-
Chloral hydrate
-
Hydroxylamine hydrochloride
-
Sodium sulfate
-
Concentrated Hydrochloric acid
-
Deionized water
-
-
Procedure:
-
In a suitably sized round-bottom flask, dissolve chloral hydrate and anhydrous sodium sulfate in deionized water with heating.
-
In a separate flask, prepare a solution of 3-bromo-2-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Prepare an aqueous solution of hydroxylamine hydrochloride.
-
To the hot solution of chloral hydrate and sodium sulfate, add the 3-bromo-2-fluoroaniline solution, followed by the hydroxylamine hydrochloride solution.
-
Heat the reaction mixture to reflux for a short period (approximately 10-15 minutes). A precipitate of the desired isonitrosoacetanilide should form.
-
Cool the reaction mixture to room temperature and then further in an ice bath to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and air-dry. The crude N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide can be used in the next step without further purification.
-
Step 1.2: Cyclization to 6-Bromo-7-fluoroindoline-2,3-dione
The prepared N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide is then cyclized in the presence of a strong acid, typically concentrated sulfuric acid, to yield the desired 6-bromo-7-fluoroindoline-2,3-dione. The acid facilitates the intramolecular electrophilic aromatic substitution.
Experimental Protocol: Synthesis of 6-Bromo-7-fluoroindoline-2,3-dione
-
Materials:
-
N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide
-
Concentrated sulfuric acid
-
Ice
-
-
Procedure:
-
In a clean, dry round-bottom flask, carefully add concentrated sulfuric acid and heat to approximately 60°C.
-
Slowly add the crude N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide in portions to the hot sulfuric acid, ensuring the temperature does not exceed 90°C.
-
Once the addition is complete, maintain the reaction mixture at 90°C for approximately 3 hours.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
A yellow precipitate of 6-bromo-7-fluoroindoline-2,3-dione will form. Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry to a constant weight.
-
Characterization Data for 6-Bromo-7-fluoroindoline-2,3-dione:
| Parameter | Value |
| Molecular Formula | C₈H₃BrFNO₂ |
| Molecular Weight | 244.02 g/mol |
| Appearance | Yellow solid |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 11.75 (s, 1H), 7.39 (dd, J = 5.7, 7.9 Hz, 1H), 7.31 (d, J = 8.2 Hz, 1H) |
Diagram of Stage 1: Sandmeyer Isatin Synthesis
Caption: Synthesis of the isatin intermediate.
Stage 2: Oxidative Cleavage of 6-Bromo-7-fluoroindoline-2,3-dione
The final step in the synthesis is the oxidative cleavage of the isatin ring of 6-bromo-7-fluoroindoline-2,3-dione to yield the target molecule, this compound. This transformation is efficiently achieved using hydrogen peroxide in a basic medium. The reaction proceeds via nucleophilic attack of the hydroperoxide anion on the C2-carbonyl group, followed by a rearrangement and subsequent cleavage of the C2-C3 bond.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
6-Bromo-7-fluoroindoline-2,3-dione
-
2 N Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium sulfite (Na₂SO₃)
-
Concentrated Hydrochloric acid (HCl)
-
-
Procedure:
-
Suspend 6-bromo-7-fluoroindoline-2,3-dione (18.9 g, 77.5 mmol) in 2 N NaOH (350 mL) in a flask and cool the mixture to 0°C in an ice bath.
-
Slowly add 30% hydrogen peroxide (40 mL) to the cooled mixture while maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Quench the reaction by the careful addition of sodium sulfite to decompose any excess hydrogen peroxide.
-
Acidify the mixture to a pH of 2 with concentrated hydrochloric acid. A white precipitate of the product will form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly to afford this compound as a white solid (17 g, 94% yield).[1]
-
Characterization Data for this compound:
| Parameter | Value |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol [7] |
| Appearance | White solid |
| CAS Number | 1416013-62-1[1][7] |
Diagram of Stage 2: Oxidative Cleavage
Caption: Final product formation via ring cleavage.
Alternative Synthetic Strategies: A Brief Overview
Another advanced approach could involve directed ortho-metalation . Starting from a suitably protected 3-fluorobenzoic acid derivative, lithiation directed by the carboxylic acid or another directing group, followed by quenching with an electrophilic bromine source, could potentially install the bromine atom at the 4-position. Subsequent nitration and reduction would then yield the final product. This strategy offers regiochemical control but requires careful optimization of reaction conditions and protecting group strategies.
Conclusion and Future Perspectives
The synthesis of this compound via the Sandmeyer isatin synthesis followed by oxidative cleavage of the resulting 6-bromo-7-fluoroindoline-2,3-dione represents a robust, high-yielding, and scalable pathway. The experimental protocols provided in this guide are based on established chemical principles and offer a reliable method for the preparation of this valuable building block. Further research into alternative synthetic routes, particularly those employing more atom-economical and environmentally benign methodologies, will undoubtedly contribute to the continued importance of this compound in the advancement of pharmaceutical sciences.
References
2-Amino-4-bromo-3-fluorobenzoic acid CAS number 1416013-62-1
An In-Depth Technical Guide to 2-Amino-4-bromo-3-fluorobenzoic Acid
Authored by: A Senior Application Scientist
In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Substituted aminobenzoic acids, in particular, serve as versatile building blocks, offering a unique combination of functionalities that can be elaborated into complex, biologically active molecules. This guide provides an in-depth technical overview of this compound (CAS No. 1416013-62-1), a halogenated anthranilic acid derivative of increasing interest.
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of properties and methods to provide a deeper understanding of the causality behind experimental choices, the rationale for its application, and the critical data necessary for its effective utilization in a research and development setting.
Molecular Overview and Physicochemical Properties
This compound is an aromatic carboxylic acid characterized by a dense arrangement of functional groups: an amino group, a carboxylic acid, and two different halogen atoms (bromine and fluorine) on the benzene ring. This unique substitution pattern imparts specific steric and electronic properties that make it a valuable intermediate in organic synthesis.[1] The presence of both electron-donating (amino) and electron-withdrawing (fluoro, bromo, carboxyl) groups creates a nuanced reactivity profile.
Chemical Structure
Caption: Chemical Structure of this compound
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound. This data is essential for reaction planning, solubility testing, and analytical method development.
| Property | Value | Source |
| CAS Number | 1416013-62-1 | [2] |
| Molecular Formula | C₇H₅BrFNO₂ | [2][3] |
| Molecular Weight | 234.02 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white solid/powder | [1][2] |
| SMILES | C1=CC(=C(C(=C1C(=O)O)N)F)Br | [3] |
| InChIKey | SFRJQFICUQFDFU-UHFFFAOYSA-N | [3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is reliably achieved through the oxidative cleavage of a corresponding isatin derivative. This method is advantageous due to its high yield and the relative accessibility of the starting material.
Synthesis Workflow Diagram
Caption: Synthesis Workflow Diagram
Detailed Experimental Protocol
This protocol is based on a reported synthesis with a high yield of 94%.[2][4]
Starting Material: 6-bromo-7-fluoroindoline-2,3-dione (Isatin derivative) Key Reagents: Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂), Sodium Sulfite (Na₂SO₃), Hydrochloric Acid (HCl)
Step-by-Step Procedure:
-
Dissolution and Cooling: In a suitable reaction vessel, dissolve 18.9 g (77.5 mmol) of 6-bromo-7-fluoroindoline-2,3-dione in 350 mL of 2 N NaOH.[2] The use of a strong base like NaOH is critical to deprotonate the isatin, forming the corresponding sodium salt which is soluble and susceptible to nucleophilic attack. Cool the resulting mixture to 0 °C in an ice bath. This low temperature is essential to control the exothermic reaction with hydrogen peroxide and prevent unwanted side reactions.
-
Oxidative Cleavage: Slowly add 40 mL of 30% hydrogen peroxide (H₂O₂) to the cooled mixture.[2] H₂O₂ acts as the oxidizing agent, attacking the carbonyl groups of the isatin ring, leading to its cleavage and the formation of the carboxylate.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.[2][4] This extended reaction time ensures the complete conversion of the starting material.
-
Quenching: After 16 hours, carefully quench the reaction by adding a solution of sodium sulfite (Na₂SO₃). This step is crucial for safety and purity, as Na₂SO₃ reduces any unreacted hydrogen peroxide, preventing potential hazards during the subsequent acidification step.
-
Acidification and Precipitation: Acidify the mixture with concentrated HCl until the pH reaches approximately 2.[2][4] This protonates the carboxylate intermediate, causing the desired this compound, which is sparingly soluble in acidic aqueous media, to precipitate out of the solution.
-
Isolation and Drying: Collect the resulting white precipitate by filtration. Wash the solid with cold water to remove any residual salts. Dry the collected solid under vacuum to afford the final product (17 g, 94% yield).[2]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile building block for more complex molecules, particularly in the pharmaceutical industry.[5][6]
Intermediate for Anticancer Agents
This compound is a key precursor in the synthesis of quinazoline derivatives.[4][5] The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs, particularly tyrosine kinase inhibitors used in oncology. The amino and carboxylic acid groups of this compound provide the necessary handles to construct the quinazoline ring system, while the bromo and fluoro substituents can be used to modulate the pharmacokinetic and pharmacodynamic properties of the final molecule. For instance, it has been used in the preparation of quinazoline compounds investigated as KRAS modulators and antitumor agents.[4]
Precursor for β-Lactamase Inhibitors
This compound is also utilized as an important intermediate in the synthesis of novel β-lactamase inhibitors.[4] These drugs are crucial in combating antibiotic resistance by protecting β-lactam antibiotics from degradation by bacterial enzymes.
Role of Halogenation in Drug Design
The incorporation of fluorine and bromine atoms is a common strategy in modern drug design.
-
Fluorine: Can enhance metabolic stability, increase binding affinity, and alter the pKa of nearby functional groups.[7]
-
Bromine: Can serve as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the rapid generation of diverse chemical libraries for screening.[8][9]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling this compound.
GHS Hazard Classification
Based on available data, the compound presents the following hazards:
-
H315: Causes skin irritation[3]
-
H319: Causes serious eye irritation[3]
-
H335: May cause respiratory irritation[3]
-
It may also be harmful if swallowed, in contact with skin, or if inhaled.[3]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10][11][12]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10][11]
-
Storage: Store in a tightly sealed container in a cool, dry place.[10]
-
Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.[10]
Conclusion
This compound is more than just a chemical intermediate; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis provides a reliable source of this key building block, and its unique combination of functional groups offers a versatile platform for the creation of novel therapeutic agents. As research into targeted therapies for cancer and infectious diseases continues to grow, the importance of strategically designed precursors like this one will undoubtedly increase.
References
- 1. CAS 1416013-62-1: this compound [cymitquimica.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 1416013-62-1 [chemicalbook.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Buy 2-Amino-4-bromo-3-fluoro-5-iodobenzoic acid [smolecule.com]
- 9. 3-Amino-5-bromo-4-fluorobenzoic acid | 1290117-11-1 | Benchchem [benchchem.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. fishersci.com [fishersci.com]
- 12. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Molecular Structure and Applications of 2-Amino-4-bromo-3-fluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-bromo-3-fluorobenzoic acid is a halogenated anthranilic acid derivative of significant interest in medicinal chemistry and pharmaceutical development. Its unique substitution pattern, featuring an amino group, a carboxylic acid, a bromine atom, and a fluorine atom on the benzene ring, renders it a versatile building block for the synthesis of complex heterocyclic scaffolds. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its pivotal role as a precursor in the development of novel therapeutic agents, particularly in the realm of oncology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its application in synthetic chemistry and drug design. The key properties are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 1416013-62-1 | [PubChem][1] |
| Molecular Formula | C₇H₅BrFNO₂ | [PubChem][1] |
| Molecular Weight | 234.02 g/mol | [PubChem][1] |
| Appearance | White solid (as synthesized) | [ChemicalBook][2] |
| Canonical SMILES | C1=CC(=C(C(=C1C(=O)O)N)F)Br | [PubChem][1] |
| InChI Key | SFRJQFICUQFDFU-UHFFFAOYSA-N | [PubChem][1] |
Synthesis of this compound
The most commonly cited and efficient synthesis of this compound involves the oxidative cleavage of a precursor, 6-bromo-7-fluoroindoline-2,3-dione (also known as 6-bromo-7-fluoroisatin).[2] This method provides a high yield of the desired product.
Experimental Protocol: Synthesis from 6-bromo-7-fluoroindoline-2,3-dione
Materials:
-
6-bromo-7-fluoroindoline-2,3-dione
-
2 N Sodium Hydroxide (NaOH) solution
-
30% Hydrogen Peroxide (H₂O₂)
-
Sodium Sulfite (Na₂SO₃)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Ice bath
-
Standard laboratory glassware and filtration apparatus
Procedure:
-
To a mixture of 6-bromo-7-fluoroindoline-2,3-dione (18.9 g, 77.5 mmol) in 350 mL of 2 N NaOH at 0°C, slowly add 40 mL of 30% H₂O₂.[2]
-
Stir the resulting mixture at room temperature for 16 hours.[2]
-
Quench the reaction by the addition of Na₂SO₃.
-
Acidify the mixture to a pH of 2 using concentrated HCl.[2]
-
Collect the resulting precipitate by filtration.
-
Dry the precipitate to afford this compound as a white solid (17 g, 94% yield).[2]
Causality Behind Experimental Choices:
-
The use of sodium hydroxide facilitates the initial nucleophilic attack of the hydroperoxide anion on the dione, leading to the cleavage of the lactam ring.
-
Hydrogen peroxide acts as the oxidizing agent, cleaving the bond between the two carbonyl carbons.
-
The reaction is performed at a low temperature initially to control the exothermic reaction between NaOH and H₂O₂.
-
Sodium sulfite is used to quench any unreacted hydrogen peroxide, preventing potential side reactions during acidification.
-
Acidification is necessary to protonate the carboxylate and precipitate the final product, which is less soluble in its acidic form.
Caption: Workflow for the synthesis of this compound.
Molecular Structure and Spectroscopic Analysis
Computed Molecular Properties
As of the latest literature review, no experimental crystallographic data for this compound has been deposited in the Cambridge Structural Database (CSD). However, computational data from sources such as PubChem provides valuable insights into its molecular structure.
| Computed Property | Value | Source |
| XLogP3 | 2.1 | [PubChem][1] |
| Hydrogen Bond Donor Count | 2 | [PubChem][1] |
| Hydrogen Bond Acceptor Count | 3 | [PubChem][1] |
| Rotatable Bond Count | 1 | [PubChem][1] |
| Exact Mass | 232.94877 Da | [PubChem][1] |
| Monoisotopic Mass | 232.94877 Da | [PubChem][1] |
| Topological Polar Surface Area | 63.3 Ų | [PubChem][1] |
| Heavy Atom Count | 12 | [PubChem][1] |
Spectroscopic Characterization (Predicted)
-
¹H NMR: The spectrum is expected to show signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be influenced by the electronic effects of the four different substituents.
-
¹³C NMR: The spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons and a carboxylic acid carbon.
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, with its chemical shift and coupling to neighboring protons providing information about its electronic environment.
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, O-H stretching of the carboxylic acid, C=O stretching of the carboxylic acid, and C-Br and C-F stretching vibrations.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of bromine.
Applications in Drug Discovery and Development
This compound is a crucial intermediate in the synthesis of various pharmaceutically active compounds, most notably quinazoline derivatives with potential antitumor activity.
Synthesis of Quinazoline-Based Antitumor Agents
The anthranilic acid moiety of this compound is a common starting point for the construction of the quinazoline ring system. The general synthetic strategy involves the condensation of the amino group with a suitable carbonyl-containing compound, followed by cyclization.
Caption: General workflow for the synthesis of quinazoline derivatives.
The substituents on the this compound scaffold can be strategically utilized to modulate the biological activity of the final quinazoline product. For instance, the bromine atom can serve as a handle for further functionalization via cross-coupling reactions, allowing for the introduction of diverse chemical moieties to explore structure-activity relationships.
The resulting quinazoline derivatives have been investigated for their potential as inhibitors of various protein kinases, including those involved in cancer cell proliferation and survival.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. While experimental data on its detailed molecular structure is currently limited, its synthesis is well-established, and its utility in the preparation of biologically active compounds, particularly quinazoline-based antitumor agents, is evident. Further elucidation of its solid-state structure and comprehensive spectroscopic characterization would be beneficial for a deeper understanding of its reactivity and for facilitating its broader application in drug discovery.
References
Mastering Solubility: A Technical Guide to the Characterization of 2-Amino-4-bromo-3-fluorobenzoic Acid
Abstract
In the landscape of pharmaceutical research and drug development, a thorough understanding of the physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. This guide provides an in-depth technical overview of the solubility characteristics of 2-Amino-4-bromo-3-fluorobenzoic acid (CAS: 1416013-62-1), a key building block in the synthesis of various therapeutic agents.[1][2] Due to the limited availability of public quantitative solubility data for this compound, this document serves as a comprehensive manual for researchers and scientists, detailing the methodologies to independently determine its solubility. We will explore the theoretical underpinnings of solubility, provide validated experimental protocols, and discuss the critical factors influencing the dissolution of this compound.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the phenomenon of a solute dissolving in a solvent to form a homogeneous system, is a cornerstone of pharmaceutical science. For an orally administered drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[3] Therefore, poor aqueous solubility can be a significant impediment to a drug candidate's bioavailability and therapeutic efficacy.
This compound is a vital intermediate in the synthesis of novel pharmaceutical compounds, including kinase inhibitors and other targeted therapies.[1] A comprehensive understanding of its solubility profile in various solvents is crucial for optimizing reaction conditions, purification processes, and formulation development. This guide will equip researchers with the necessary knowledge and practical protocols to accurately assess the solubility of this and other similar compounds.
Physicochemical Properties of this compound
A foundational understanding of the molecule's intrinsic properties is essential to predict and interpret its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | [4] |
| Molecular Weight | 234.02 g/mol | [4] |
| Appearance | Solid (powder/crystalline) | |
| pKa (predicted) | Due to the presence of both a carboxylic acid and an amino group, this compound is amphoteric. The acidic pKa of the carboxylic acid is predicted to be around 2-3, while the basic pKa of the aromatic amine is predicted to be around 2-3. Precise experimental determination is recommended. | |
| LogP (predicted) | 1.8686 | [5] |
The presence of a carboxylic acid and an amino group suggests that the solubility of this compound will be highly dependent on the pH of the aqueous medium. In acidic solutions, the amino group will be protonated, and in basic solutions, the carboxylic acid group will be deprotonated, both of which are expected to increase aqueous solubility compared to its zwitterionic form at the isoelectric point.[6] The fluorination and bromination of the benzene ring also contribute to its lipophilicity, suggesting that it will exhibit solubility in certain organic solvents.
Theoretical Framework: Factors Governing Solubility
The solubility of a solid in a liquid is governed by a complex interplay of factors related to both the solute and the solvent, as well as external conditions.
-
Molecular Structure and Polarity : The "like dissolves like" principle is a fundamental concept. Polar solvents tend to dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes. The presence of polar functional groups (carboxylic acid, amine) and a largely nonpolar aromatic ring in this compound suggests a nuanced solubility profile.
-
pH and Ionization : For ionizable compounds like this compound, pH is a critical determinant of aqueous solubility. The Henderson-Hasselbalch equation can be used to predict the ratio of ionized to un-ionized forms at a given pH, which directly correlates with solubility.[6]
-
Temperature : For most solid solutes, solubility increases with temperature as the dissolution process is often endothermic. However, this relationship must be determined empirically.
-
Crystal Lattice Energy : The strength of the intermolecular forces in the solid-state (crystal lattice energy) must be overcome by the solute-solvent interactions for dissolution to occur. Polymorphism, the existence of different crystal forms, can significantly impact solubility.
Experimental Determination of Solubility: Protocols and Methodologies
Accurate and reproducible solubility data is generated through well-controlled experimental procedures. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method measures the equilibrium concentration of a solute in a solvent after a prolonged period of agitation, ensuring that the solution is saturated.
Protocol: Shake-Flask Method for Aqueous and Organic Solvent Solubility
-
Preparation :
-
Accurately weigh an excess amount of this compound into a series of clear glass vials. The excess solid should be visually apparent throughout the experiment.
-
Add a precise volume of the desired solvent (e.g., purified water, phosphate-buffered saline at various pH values, ethanol, methanol, acetonitrile, DMSO, DMF) to each vial.
-
-
Equilibration :
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25 °C and 37 °C) and agitate for a defined period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
-
Phase Separation :
-
After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time for the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE or PVDF) to remove any undissolved solid particles.
-
-
Quantification :
-
Immediately dilute the filtered supernatant with a known volume of an appropriate solvent to prevent precipitation.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.
-
-
Data Reporting :
-
Express solubility in units of mg/mL or µg/mL.
-
Report the temperature and the specific solvent (including pH for aqueous buffers) for each measurement.
-
Diagram: Thermodynamic Solubility Workflow
Caption: Workflow for thermodynamic solubility determination.
Kinetic Solubility Determination
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution. It measures the concentration at which a compound precipitates when an aqueous buffer is added to a DMSO solution of the compound. While faster, it may not represent true equilibrium solubility.
Protocol: Kinetic Solubility Assay
-
Preparation :
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
In a multi-well plate, add the aqueous buffer of interest.
-
-
Precipitation Induction :
-
Add a small volume of the DMSO stock solution to the aqueous buffer in the wells and mix. This rapid change in solvent polarity can induce precipitation.
-
-
Incubation and Measurement :
-
Incubate the plate for a shorter period (e.g., 1-2 hours) at a controlled temperature.
-
Measure the amount of precipitate formed using nephelometry (light scattering) or determine the concentration of the dissolved compound in the supernatant after filtration or centrifugation, followed by HPLC or UV-Vis analysis.[7][8]
-
Diagram: Kinetic vs. Thermodynamic Solubility
Caption: Conceptual difference between thermodynamic and kinetic solubility.
Data Interpretation and Application
The solubility data generated for this compound will inform several key aspects of its use in research and development:
-
Process Chemistry : Knowledge of its solubility in various organic solvents will guide the selection of appropriate solvents for synthesis, work-up, and purification (e.g., crystallization).
-
Preformulation : Aqueous solubility data across a range of pH values is essential for developing suitable formulations for in vitro and in vivo studies. For instance, if the compound has low aqueous solubility, formulation strategies such as salt formation, co-solvents, or amorphous solid dispersions may be necessary.
-
Biopharmaceutical Classification System (BCS) : The aqueous solubility data, in conjunction with permeability data, can be used to classify the compound according to the BCS, which provides a framework for predicting its in vivo performance.
Conclusion
While direct quantitative solubility data for this compound is not readily found in public literature, this guide provides the theoretical foundation and detailed, actionable protocols for its determination. By employing the methodologies outlined herein, researchers and drug development professionals can generate the high-quality, reliable solubility data necessary to advance their research and development programs. Adherence to these systematic approaches will ensure a robust understanding of this important chemical intermediate, facilitating its effective use in the synthesis and formulation of next-generation therapeutics.
References
- 1. This compound | 1416013-62-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. asianpubs.org [asianpubs.org]
- 4. This compound | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. benchchem.com [benchchem.com]
- 7. enamine.net [enamine.net]
- 8. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
Spectroscopic Analysis of 2-Amino-4-bromo-3-fluorobenzoic Acid: A Technical Guide for Researchers
An In-depth Examination of NMR, IR, and MS Techniques for the Structural Elucidation of a Key Pharmaceutical Intermediate
Introduction
2-Amino-4-bromo-3-fluorobenzoic acid, a halogenated aromatic carboxylic acid with the molecular formula C₇H₅BrFNO₂, is a compound of significant interest in the pharmaceutical and agrochemical industries.[1][2][3] Its multifaceted structure, incorporating an amino group, a carboxylic acid, and two different halogen substituents, makes it a versatile building block for the synthesis of more complex molecules, including novel therapeutic agents.[2] The precise arrangement of these functional groups on the benzene ring dictates the molecule's chemical reactivity and ultimately the biological activity of its derivatives. Therefore, unambiguous structural confirmation and purity assessment are paramount for its application in research and development.
Molecular Structure and Key Features
The structure of this compound, with its distinct substitution pattern, presents a unique spectroscopic puzzle. The interplay of the electron-donating amino group and the electron-withdrawing carboxylic acid, fluorine, and bromine substituents creates a nuanced electronic environment around the aromatic ring, which is reflected in its spectral signatures.
Chemical Structure:
Systematic Name: this compound[1] CAS Number: 1416013-62-1[1][3] Molecular Formula: C₇H₅BrFNO₂[1][3] Molecular Weight: 234.02 g/mol [1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for obtaining high-quality NMR spectra of a solid organic compound like this compound is crucial for accurate data interpretation.
Caption: Generalized workflow for NMR sample preparation and data acquisition.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of solid this compound.
-
Dissolve the sample in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is an excellent solvent for many polar organic compounds. The typical volume is around 0.7 mL for a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid spectral artifacts.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to optimize its homogeneity, which is essential for obtaining sharp, well-resolved NMR signals.
-
Acquire the ¹H NMR spectrum. A standard, one-pulse experiment is typically sufficient.
-
For the ¹³C NMR spectrum, a proton-decoupled experiment is generally performed to simplify the spectrum by removing carbon-proton couplings, resulting in a single peak for each unique carbon atom.
-
-
Data Processing:
-
The raw data (Free Induction Decay or FID) is processed using a Fourier transform to generate the frequency-domain NMR spectrum.
-
The spectrum is then phased and baseline corrected to ensure accurate integration and peak picking.
-
Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm, or to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and ~39.52 ppm for ¹³C).
-
Anticipated ¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the carboxylic acid proton. The chemical shifts and coupling patterns will be influenced by the electronic effects of the various substituents.
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~13.0 - 14.0 | Broad singlet | 1H | COOH | The acidic proton of the carboxylic acid is expected to be highly deshielded and will likely appear as a broad singlet due to hydrogen bonding and exchange with any trace amounts of water. |
| ~7.0 - 7.5 | Doublet of doublets | 1H | H-6 | This proton is ortho to the carboxylic acid and meta to the bromine atom. It will be coupled to H-5. The electron-withdrawing nature of the adjacent carbonyl group will cause a downfield shift. |
| ~6.8 - 7.2 | Doublet | 1H | H-5 | This proton is ortho to the bromine and meta to the carboxylic acid. It will be coupled to H-6. The shielding effect of the para-amino group will shift this proton upfield relative to H-6. |
| ~5.0 - 6.0 | Broad singlet | 2H | NH₂ | The protons of the amino group are expected to appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, temperature, and solvent. |
Key Insights from Predicted ¹H NMR:
-
The presence of two distinct aromatic signals confirms the disubstitution pattern on that part of the ring.
-
The broad singlets for the carboxylic acid and amine protons are characteristic of these functional groups.
-
The coupling between H-5 and H-6 will provide definitive evidence for their adjacent positions.
Anticipated ¹³C NMR Spectral Data and Interpretation
The proton-decoupled ¹³C NMR spectrum of this compound should display seven distinct signals, one for each carbon atom in the molecule. The chemical shifts will be significantly affected by the nature of the directly attached and neighboring substituents.
| Predicted Chemical Shift (ppm) | Assignment | Rationale for Prediction |
| ~165 - 170 | C=O | The carbonyl carbon of the carboxylic acid is typically found in this downfield region. |
| ~145 - 155 | C-F | The carbon directly attached to the highly electronegative fluorine atom will be significantly deshielded and will also exhibit a large one-bond C-F coupling. |
| ~140 - 150 | C-NH₂ | The carbon bearing the amino group will be shielded relative to an unsubstituted carbon due to the electron-donating nature of nitrogen, but its proximity to the fluorine and carboxylic acid will influence its final shift. |
| ~125 - 135 | C-1 | The carbon to which the carboxylic acid is attached will be deshielded. |
| ~120 - 130 | C-6 | This aromatic carbon will be influenced by the adjacent carboxylic acid and the more distant bromine and fluorine atoms. |
| ~115 - 125 | C-5 | This carbon will be influenced by the adjacent bromine and the para-amino group. |
| ~105 - 115 | C-Br | The carbon attached to the bromine atom will be shielded due to the "heavy atom effect," but the ortho-fluorine and para-amino group will also play a role. |
Key Insights from Predicted ¹³C NMR:
-
The chemical shifts of the aromatic carbons will be a sensitive probe of the electronic effects of all the substituents.
-
The carbon attached to the fluorine will show a characteristic large coupling constant in a ¹³C NMR spectrum that is not fluorine-decoupled, providing a clear marker for this position.
-
The distinct signals for each of the seven carbons will confirm the overall carbon framework of the molecule.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy
ATR-FTIR is a convenient and widely used sampling technique for solid and liquid samples, as it requires minimal sample preparation.
Caption: A streamlined workflow for ATR-FTIR analysis.
-
Instrument Setup:
-
Ensure the ATR accessory is correctly installed in the FTIR spectrometer.
-
Record a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum to remove any contributions from the instrument and the surrounding atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the surface of the ATR crystal.
-
Apply pressure using the built-in press to ensure intimate contact between the sample and the crystal surface. Good contact is essential for obtaining a high-quality spectrum.
-
Record the sample spectrum. Typically, a spectral range of 4000 to 400 cm⁻¹ is scanned.
-
-
Post-Analysis:
-
Release the pressure and remove the sample.
-
Clean the ATR crystal thoroughly with a soft cloth or wipe dampened with a suitable solvent, such as isopropanol, to remove all traces of the sample.
-
Anticipated IR Spectral Data and Interpretation
The IR spectrum of this compound will be characterized by absorption bands corresponding to its various functional groups.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Appearance |
| 3400 - 3200 | N-H (Amine) | Symmetric & Asymmetric Stretching | Two distinct sharp to medium peaks. |
| 3300 - 2500 | O-H (Carboxylic Acid) | Stretching | A very broad and strong absorption band, often overlapping with the C-H stretching region. |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Weak to medium sharp peaks. |
| ~1700 | C=O (Carboxylic Acid) | Stretching | A strong, sharp absorption peak. |
| ~1600 & ~1475 | C=C (Aromatic) | Stretching | Two or more sharp peaks of variable intensity. |
| ~1300 | C-O (Carboxylic Acid) | Stretching | A medium to strong absorption. |
| ~1250 | C-N (Aromatic Amine) | Stretching | A medium to strong absorption. |
| ~1100 | C-F | Stretching | A strong absorption. |
| Below 800 | C-Br | Stretching | A weak to medium absorption in the fingerprint region. |
Key Insights from Predicted IR Spectrum:
-
The very broad O-H stretch and the strong C=O stretch are definitive indicators of the carboxylic acid group.
-
The presence of two N-H stretching bands confirms the primary amine.
-
The C-F and C-Br stretches, while potentially in the complex fingerprint region, would further confirm the presence of these halogens.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-Mass Spectrometry
Electron Ionization (EI) is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern that can be used for structural elucidation.
Caption: Fundamental steps in EI-Mass Spectrometry analysis.
-
Sample Introduction: A small amount of the solid sample is introduced into the high-vacuum environment of the mass spectrometer, typically using a direct insertion probe which can be heated to vaporize the sample.
-
Ionization: The gaseous sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).
-
Fragmentation: The molecular ion, being highly energetic, often undergoes fragmentation, breaking into smaller charged fragments and neutral species.
-
Mass Analysis: The positively charged ions (both the molecular ion and the fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
Anticipated Mass Spectrum and Fragmentation
The mass spectrum of this compound is expected to show a molecular ion peak and several characteristic fragment ions. The presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in characteristic isotopic patterns for bromine-containing ions.
Predicted m/z Values for Key Ions: [4][5]
| m/z (mass-to-charge ratio) | Ion | Formation | Notes |
| 233/235 | [M]⁺• | Molecular Ion | The two peaks with a ~1:1 intensity ratio are characteristic of a single bromine atom. |
| 216/218 | [M - OH]⁺ | Loss of a hydroxyl radical | A common fragmentation pathway for carboxylic acids. |
| 188/190 | [M - COOH]⁺ | Loss of a carboxyl radical | Another common fragmentation pathway for carboxylic acids. |
| 154 | [M - Br - F]⁺• | Loss of bromine and fluorine radicals | A possible fragmentation pathway under high energy conditions. |
| 136 | [M - Br - COOH]⁺ | Loss of bromine and a carboxyl radical | Indicates the presence and location of these functional groups. |
Key Insights from Predicted Mass Spectrum:
-
The isotopic pattern of the molecular ion peak will definitively confirm the presence of one bromine atom.
-
The fragmentation pattern, particularly the loss of OH and COOH groups, will provide strong evidence for the carboxylic acid functionality.
-
The masses of the fragment ions will help to piece together the structure of the molecule.
Conclusion
The comprehensive spectroscopic analysis of this compound through NMR, IR, and MS provides a self-validating system for its structural elucidation and purity assessment. Each technique offers a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR spectroscopy provide a detailed map of the carbon-hydrogen framework, IR spectroscopy identifies the key functional groups, and mass spectrometry confirms the molecular weight and provides insights into the molecule's fragmentation behavior.
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these spectroscopic techniques is not merely an academic exercise but a critical component of quality control and a prerequisite for the successful development of new chemical entities. The predicted spectral data and interpretations provided in this guide offer a solid foundation for the analysis of this compound and related compounds, ensuring scientific integrity and accelerating the pace of innovation.
References
- 1. This compound | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1416013-62-1 [chemicalbook.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. PubChemLite - 2-amino-3-bromo-4-fluorobenzoic acid (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - this compound (C7H5BrFNO2) [pubchemlite.lcsb.uni.lu]
2-Amino-4-bromo-3-fluorobenzoic acid derivatives and analogs
An In-depth Technical Guide to 2-Amino-4-bromo-3-fluorobenzoic Acid Derivatives and Analogs for Drug Discovery Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of Halogenated Anthranilic Acids in Medicinal Chemistry
Anthranilic acid (2-aminobenzoic acid) and its analogs represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Their utility stems from a versatile structure featuring an aromatic ring, a carboxylic acid, and an amino group, which allows for diverse chemical modifications to fine-tune biological activity. The strategic incorporation of halogens, particularly fluorine and bromine, has become a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[2][3]
Fluorine, with its high electronegativity and small size, can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2][4] Bromine, a larger and more polarizable halogen, serves as a key reactive handle, particularly for palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures like biaryl compounds.[5]
This guide focuses on the this compound scaffold, a unique combination of these features. The ortho-amino and carboxylic acid groups provide a bidentate chelation site and opportunities for amide or ester formation, while the specific arrangement of fluorine and bromine dictates the electronic and steric landscape of the molecule. We will explore the synthesis of this core structure, the derivatization strategies it enables, its structure-activity relationships, and its potential applications in the development of novel therapeutics.
Part 1: Synthesis of the Core Scaffold and Key Derivatives
The synthetic accessibility of the core scaffold is paramount for its exploration in drug discovery programs. A reliable and scalable synthesis is the first step in building a library of derivatives for biological screening.
Synthesis of this compound
A common and high-yielding route to the title compound involves the oxidative cleavage of a substituted isatin (indoline-2,3-dione).[6] This method is efficient and avoids harsh conditions that could compromise the sensitive functional groups.
Experimental Protocol: Synthesis via Oxidative Cleavage [6]
-
Reaction Setup: A mixture of 6-bromo-7-fluoroindoline-2,3-dione (18.9 g, 77.5 mmol) is suspended in 2 N sodium hydroxide (350 mL) in a suitable reaction vessel and cooled to 0°C in an ice bath.
-
Oxidation: Hydrogen peroxide (30% aqueous solution, 40 mL) is added dropwise to the cooled mixture.
-
Causality Insight: The basic conditions deprotonate the isatin, making it susceptible to nucleophilic attack by the hydroperoxide anion generated from H₂O₂. This initiates the oxidative cleavage of the C2-C3 bond of the dione ring system.
-
-
Reaction Progression: The mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Quenching: The reaction is carefully quenched by the addition of sodium sulfite (Na₂SO₃) to decompose any remaining hydrogen peroxide.
-
Acidification and Precipitation: The mixture is acidified with concentrated hydrochloric acid (HCl) to a pH of 2. This protonates the carboxylate, causing the desired this compound to precipitate out of the solution.
-
Trustworthiness Check: Monitoring the pH is critical. Over-acidification can lead to side reactions, while insufficient acidification will result in a low yield as the product remains dissolved as its carboxylate salt.
-
-
Isolation: The precipitate is collected by filtration, washed with cold water, and dried to afford the product as a white solid (17 g, 94% yield).
Diagram: Synthetic Workflow for the Core Scaffold
Caption: Workflow for the synthesis of this compound.
Strategies for Derivatization
The this compound scaffold offers three primary points for chemical modification: the carboxylic acid, the amino group, and the bromine atom. This versatility allows for the creation of large and diverse compound libraries.
-
Carboxylic Acid Modification: Standard coupling reactions can be used to form amides and esters, introducing a wide range of substituents.
-
Amino Group Modification: The amino group can be acylated, alkylated, or used as a nucleophile in various reactions. It can also be converted to other functional groups via diazotization, such as in the Sandmeyer reaction. A patent describes a similar process where a 2-amino-4-bromo-5-fluorobenzoic acid methyl ester is converted to a 2-iodo derivative via diazotization followed by reaction with an iodide salt.[7]
-
Bromine Atom Modification: The C-Br bond is particularly amenable to palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which are fundamental for creating biaryl structures or introducing complex carbon-based substituents.[5]
Diagram: General Derivatization Pathways
Caption: Key derivatization points on the core scaffold.
Part 2: Physicochemical Properties and Structure-Activity Relationships (SAR)
The biological activity of a drug candidate is intrinsically linked to its physicochemical properties and the spatial arrangement of its functional groups.
Physicochemical Data
Understanding properties like molecular weight, polarity, and acidity is crucial for predicting a compound's behavior in biological systems.
| Property | This compound | 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid |
| CAS Number | 1416013-62-1[6][8] | 1698027-17-6[9] |
| Molecular Formula | C₇H₅BrFNO₂[6][8] | C₇H₄BrClFNO₂[9] |
| Molecular Weight | 234.02 g/mol [6][8] | 268.47 g/mol [9] |
| Hydrogen Bond Donors | 2 | 2 |
| Hydrogen Bond Acceptors | 3 | 3 |
| Polar Surface Area | 63.3 Ų[8] | 63.3 Ų[9] |
Data sourced from PubChem.[8][9]
Insights into Structure-Activity Relationships (SAR)
While direct SAR studies on this compound are emerging, we can infer likely trends from related halogenated benzoic and anthranilic acids.[10][11]
-
The Role of Fluorine: The fluorine atom at the 3-position is strongly electron-withdrawing. This influences the acidity of the carboxylic acid and the basicity of the aniline nitrogen.[10] This modulation can be critical for optimizing binding interactions with target proteins, such as enzymes or receptors, where charge-charge interactions or hydrogen bonding are key.[2][4]
-
The Impact of Bromine: The bromine at the 4-position primarily serves two roles. First, its size and position create specific steric bulk that can either be beneficial for fitting into a binding pocket or detrimental due to steric hindrance. Second, as previously mentioned, it is a key synthetic handle for introducing further diversity via cross-coupling.[5]
-
The Amino-Carboxylic Acid Moiety: The ortho-relationship of the amino and carboxylic acid groups allows for intramolecular hydrogen bonding, which can influence the molecule's conformation and planarity. This arrangement is also a known pharmacophore in many biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[1]
Diagram: Conceptual SAR Model
Caption: Key structural features influencing biological activity.
Part 3: Applications in Drug Discovery and Research
Anthranilic acid derivatives have demonstrated a wide spectrum of biological activities, making them attractive starting points for drug discovery campaigns.[1]
Antimicrobial and Antitubercular Agents
Mycolic acids are essential components of the cell wall of Mycobacterium tuberculosis, the pathogen responsible for tuberculosis. The enzyme MabA (FabG1) is a critical part of the fatty acid synthase-II (FAS-II) system that produces these mycolic acids. Recently, anthranilic acid derivatives have been identified as inhibitors of MabA.[12] SAR studies on these inhibitors explored modifications around the anthranilic acid core, including the introduction of halogens. The research confirmed the direct binding of a fluorinated analog to the MabA enzyme using ¹⁹F ligand-observed NMR experiments.[12] While the specific compound of this guide was not tested, its structural similarity makes it a compelling candidate for evaluation in this area.
Anticancer Therapeutics
The far upstream element (FUSE) binding protein 1 (FUBP1) is a master regulator of several important genes, including the proto-oncogene c-Myc. Overexpression of c-Myc is a hallmark of many cancers. A recent study identified anthranilic acid derivatives as inhibitors of FUBP1 function, leading to reduced c-Myc expression and depletion of intracellular polyamines, which are essential for cell growth.[13] The identified lead compounds act synergistically with existing drugs like difluoromethylornithine (DFMO). The modular nature of the this compound scaffold makes it an ideal platform for designing new FUBP1 inhibitors with potentially increased potency.
Anti-inflammatory Agents
The structural resemblance of anthranilic acids to salicylic acid has led to their investigation as anti-inflammatory agents.[14] The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade. The specific halogenation pattern of this compound could lead to derivatives with potent and selective COX inhibition or other novel anti-inflammatory mechanisms.[14]
Protocol: In Vitro Enzyme Inhibition Assay (General Workflow)
This protocol outlines a general workflow for assessing the inhibitory activity of a synthesized derivative against a target enzyme, such as MabA.[12]
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., a derivative of this compound) in a suitable solvent like DMSO. Perform serial dilutions to obtain a range of test concentrations.
-
Enzyme Reaction Mixture: In a microplate well, combine the buffer, the enzyme (e.g., recombinant MabA), and the necessary co-factors (e.g., NADPH).
-
Pre-incubation: Add the test compound at various concentrations to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO). Pre-incubate the plate for a set time (e.g., 15 minutes) at a controlled temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the enzyme's substrate (e.g., acetoacetyl-CoA) to all wells to start the reaction.
-
Reaction Progression and Termination: Allow the reaction to proceed for a defined period. Terminate the reaction by adding a quenching solution (e.g., a strong acid or organic solvent).
-
Detection and Analysis: Quantify the product formation or substrate depletion using a suitable detection method, such as LC-MS/MS or a spectrophotometric assay.[12]
-
Data Processing: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
Diagram: Enzyme Inhibition Assay Workflow
Caption: General workflow for an in vitro enzyme inhibition assay.
Conclusion and Future Outlook
The this compound scaffold is a strategically designed building block for modern medicinal chemistry. It combines the proven utility of the anthranilic acid core with the powerful modulating effects of fluorine and the synthetic versatility of bromine. The synthetic route is straightforward and high-yielding, making it an accessible starting point for library synthesis.
Future research should focus on systematically exploring the derivatization potential of this scaffold and screening the resulting compounds against a wide range of biological targets, particularly in oncology, infectious diseases, and inflammation. The insights gained from SAR studies on these derivatives will be invaluable for the rational design of next-generation therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles.
References
- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. researchgate.net [researchgate.net]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. CN111018740B - Synthesis method of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester - Google Patents [patents.google.com]
- 8. This compound | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Amino-4-bromo-5-chloro-3-fluorobenzoic acid | C7H4BrClFNO2 | CID 118010157 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Exploring the Antitubercular Activity of Anthranilic Acid Derivatives: From MabA (FabG1) Inhibition to Intrabacterial Acidification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
safety and handling of 2-Amino-4-bromo-3-fluorobenzoic acid
An In-depth Technical Guide to the Safe Handling of 2-Amino-4-bromo-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Chemical Safety
In the fast-paced world of pharmaceutical research and development, novel chemical entities are the building blocks of innovation. This compound, a substituted benzoic acid derivative, represents one such compound with potential applications in the synthesis of new therapeutic agents. However, its unique chemical structure, incorporating halogen and amine functionalities, necessitates a thorough and proactive approach to its handling and safety management.
This guide is designed to move beyond a simple recitation of precautionary statements. As a Senior Application Scientist, my objective is to provide a deeper, more causal understanding of the risks associated with this compound and the scientific rationale behind the recommended safety protocols. By fostering this understanding, we empower researchers not only to protect themselves but also to build a robust and self-validating culture of safety within their laboratories. This document is structured to guide you from a foundational understanding of the molecule's intrinsic hazards to the practical implementation of safe handling, storage, and emergency response procedures.
Hazard Identification and Risk Assessment
A comprehensive understanding of a chemical's hazard profile is the cornerstone of safe laboratory practice. For this compound, the primary risks are associated with its irritant properties and potential for acute toxicity.
GHS Classification and End-Organ Effects
The Globally Harmonized System (GHS) provides a standardized framework for classifying chemical hazards. Based on aggregated data, this compound is classified as a hazardous substance.[1] The primary concerns are its effects upon direct contact or ingestion.
The amino and carboxylic acid groups, combined with the electron-withdrawing effects of the bromine and fluorine atoms, contribute to the molecule's reactivity and its potential to irritate biological tissues. The primary target organs are the skin, eyes, and respiratory system.[1][2][3]
Table 1: GHS Hazard Profile of this compound
| Hazard Class | Category | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][4] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [1][2][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation | [1][2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [1][2][3][5] |
Causality Insight: The acidic nature of the carboxylic acid group and the overall reactivity of the halogenated aromatic ring likely contribute to its irritant effects. Upon contact with moist tissues like the eyes or respiratory tract, the compound can cause localized inflammation and damage. Ingestion can lead to irritation of the gastrointestinal tract and systemic toxic effects.
Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions should be the first line of defense, supplemented by appropriate PPE. This dual approach is critical for minimizing exposure.
Primary Engineering Controls
All manipulations of solid this compound should be conducted in a well-ventilated area.[3][5]
-
Chemical Fume Hood: For procedures with a high likelihood of generating dust (e.g., weighing, transferring, scraping), a certified chemical fume hood is mandatory. This captures airborne particles at the source, preventing inhalation.
-
Ventilation: For less dusty procedures, use in a well-ventilated laboratory is acceptable.[1][2] Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE) - The Final Barrier
PPE is not a substitute for robust engineering controls but is essential for protecting against direct contact. The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Standard/Specification | Rationale |
| Eyes/Face | Safety Goggles with side-shields or a Face Shield | EN166 (EU) or ANSI Z87.1 (US) | Protects against splashes and airborne dust particles, preventing serious eye irritation.[1][3][6] |
| Hands | Chemical-resistant gloves (e.g., Nitrile) | EN 374 (EU) or ASTM F739 (US) | Prevents direct skin contact, which can cause irritation.[1][3] Gloves must be inspected for integrity before use and changed immediately if contaminated. |
| Body | Laboratory Coat | N/A | Protects skin and personal clothing from contamination.[1] |
| Respiratory | NIOSH/MSHA-approved respirator (e.g., N95 dust mask) | 29 CFR 1910.134 or EN 149 | Required when engineering controls are insufficient or during spill cleanup to prevent inhalation of dust, which can cause respiratory tract irritation.[1] |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to preventing accidental exposure and maintaining the chemical's integrity.
Prudent Handling Workflow
The following workflow is designed to minimize exposure at each step of the handling process.
References
Methodological & Application
Application Note: Synthesis and Derivatization of Halogenated Quinazolinones for Drug Discovery
Introduction: The Quinazolinone Scaffold and the Strategic Role of Halogenation
The quinazolinone motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in compounds with a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] This bicyclic heterocycle, consisting of a fused benzene and pyrimidine ring, serves as the core for numerous clinically approved drugs.[3] The versatility of the quinazolinone scaffold allows for extensive functionalization, enabling chemists to fine-tune its biological activity through precise structural modifications.
This application note details the synthesis of a key quinazolinone intermediate, 7-Bromo-8-fluoro-4(3H)-quinazolinone , starting from 2-Amino-4-bromo-3-fluorobenzoic acid . This specific starting material is strategically chosen for several reasons:
-
Fluorine Substitution: The fluorine atom at the 8-position can significantly enhance metabolic stability, improve binding affinity to biological targets through hydrogen bonding or dipole interactions, and increase lipophilicity, thereby improving cell permeability.[4][5]
-
Bromine Substitution: The bromine atom at the 7-position serves as a versatile synthetic handle. It is an excellent leaving group for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of diverse aryl or heteroaryl substituents to build extensive compound libraries for structure-activity relationship (SAR) studies.[6][7]
We will provide detailed, field-proven protocols for the foundational synthesis of the quinazolinone core via the Niementowski reaction and a subsequent derivatization using a palladium-catalyzed Suzuki coupling.[8][9]
Core Synthetic Strategy: The Niementowski Reaction
The most direct and widely used method for constructing the 4(3H)-quinazolinone ring from an anthranilic acid is the Niementowski synthesis.[8][10] This reaction involves the thermal condensation of an anthranilic acid with an amide. In its most fundamental form, using formamide, the reaction provides the parent 4(3H)-quinazolinone. Formamide serves as both the solvent and the source of the C2 carbon of the quinazolinone ring.[1][11]
The mechanism proceeds in two key stages:
-
N-Formylation: The amino group of the anthranilic acid nucleophilically attacks the carbonyl carbon of formamide, leading to the formation of an N-formylanthranilic acid intermediate.
-
Cyclization-Dehydration: Under thermal conditions, the amide nitrogen of the intermediate attacks the carboxylic acid carbon, followed by dehydration to yield the stable, aromatic quinazolinone ring system.[1]
Caption: General mechanism of the Niementowski quinazolinone synthesis.
Protocol 1: Synthesis of 7-Bromo-8-fluoro-4(3H)-quinazolinone
This protocol describes the synthesis of the core intermediate using a conventional heating approach, which is robust and consistently provides high yields.[12]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity (per 10 mmol scale) | Notes |
| This compound | 1416013-62-1 | 234.04 | 2.34 g (10.0 mmol) | Starting material |
| Formamide | 75-12-7 | 45.04 | ~10 mL (approx. 250 mmol) | Reagent and solvent; use in excess |
| Deionized Water | 7732-18-5 | 18.02 | ~200 mL | For precipitation and washing |
| Ethanol or Methanol | 64-17-5/67-56-1 | - | As needed | For recrystallization |
Experimental Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.34 g, 10.0 mmol).
-
Reagent Addition: Add formamide (~10 mL) to the flask. The mixture will form a slurry.
-
Heating: Place the flask in a preheated heating mantle or sand bath set to 150-160°C. Stir the mixture vigorously. Causality Note: This temperature is crucial for driving the cyclization and dehydration steps. Temperatures below 130°C may result in incomplete reaction, while excessively high temperatures can lead to the decarboxylation of the starting material.[1]
-
Reaction Monitoring: Maintain the temperature and stirring for 4-6 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as Ethyl Acetate/Hexane (7:3). The starting material will have a different Rf value than the more polar quinazolinone product.
-
Work-up: After the reaction is complete (as indicated by TLC), remove the flask from the heat and allow it to cool to room temperature.
-
Precipitation: Pour the cooled, viscous reaction mixture slowly into a beaker containing ~200 mL of crushed ice or ice-cold water while stirring. A precipitate will form immediately.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove any residual formamide.
-
Drying: Dry the product in a vacuum oven at 60-70°C overnight. A pale yellow or off-white solid is expected.
Purification and Characterization
-
Purification: The crude product can be purified by recrystallization from hot ethanol or methanol to yield a crystalline solid.
-
Yield: Typical yields for this reaction range from 75-90%.
-
Characterization (Expected):
-
¹H NMR: Expect signals in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the benzene ring and the C2-H proton. A broad singlet for the N-H proton will also be present, typically downfield (>12 ppm in DMSO-d₆).
-
Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to the [M+H]⁺ ion at m/z ~245/247, reflecting the isotopic pattern of bromine.
-
Troubleshooting
| Issue | Probable Cause | Suggested Solution |
| Low Yield | Incomplete reaction or product loss in work-up | Ensure reaction temperature is maintained. Extend reaction time. Cool the precipitation mixture thoroughly. |
| Dark/Oily Product | Decomposition or side reactions | Lower the reaction temperature slightly (to ~140°C). Ensure starting material purity. |
| No Precipitation | Product is soluble in the work-up solution | Add more water or cool the solution in an ice bath for a longer period. |
Protocol 2: Derivatization via Suzuki-Miyaura Cross-Coupling
The bromine atom on the synthesized 7-Bromo-8-fluoro-4(3H)-quinazolinone is a prime site for creating carbon-carbon bonds. This protocol outlines a general procedure for a Suzuki coupling reaction with an arylboronic acid.[6][9]
Caption: General workflow for Suzuki-Miyaura cross-coupling.[9]
Materials and Reagents
| Reagent | Example | Notes |
| 7-Bromo-8-fluoro-4(3H)-quinazolinone | - | Substrate (1.0 equiv) |
| Arylboronic Acid | Phenylboronic acid | Coupling partner (1.2-1.5 equiv) |
| Palladium Catalyst | Pd(dppf)Cl₂ or Pd(PPh₃)₄ | Typically 2-5 mol% |
| Base | K₂CO₃, Cs₂CO₃, or Na₂CO₃ | Anhydrous, powdered (2.0-3.0 equiv) |
| Solvent | 1,4-Dioxane/Water (e.g., 4:1) or DMF | Must be degassed to remove oxygen |
Experimental Procedure
-
Reaction Setup: To a Schlenk flask or a microwave vial equipped with a stir bar, add 7-Bromo-8-fluoro-4(3H)-quinazolinone (e.g., 0.244 g, 1.0 mmol), the desired arylboronic acid (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask and subject it to three cycles of evacuating and backfilling with an inert gas (Argon or Nitrogen). Causality Note: The Pd(0) species in the catalytic cycle is sensitive to oxygen, which can lead to catalyst deactivation. Establishing an inert atmosphere is critical for reaction success.[9]
-
Solvent Addition: Add the degassed solvent system (e.g., 5 mL of 1,4-Dioxane/Water 4:1) via syringe.
-
Heating: Heat the reaction mixture to 90-100°C with vigorous stirring. For microwave-assisted synthesis, a typical condition might be 150°C for 20-30 minutes.[7][13]
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting bromo-quinazolinone is consumed (typically 4-12 hours for conventional heating).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (~20 mL) and water (~20 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with ethyl acetate (~15 mL each).
-
Washing and Drying: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude residue is typically purified by flash column chromatography on silica gel to afford the pure 7-aryl-8-fluoro-4(3H)-quinazolinone product.
Conclusion
This compound is a highly valuable and strategic starting material for the synthesis of medicinally relevant quinazolinone derivatives. The protocols provided herein describe a reliable and efficient pathway to first construct the core 7-Bromo-8-fluoro-4(3H)-quinazolinone scaffold and subsequently diversify it through robust palladium-catalyzed cross-coupling chemistry. The presence of both fluorine and bromine substituents offers a dual advantage for drug development, allowing for modulation of pharmacokinetic properties while providing a platform for extensive library synthesis. These methods are scalable and adaptable, empowering researchers in drug discovery to rapidly generate novel chemical entities for biological screening.
References
- 1. benchchem.com [benchchem.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. generis-publishing.com [generis-publishing.com]
- 13. asianpubs.org [asianpubs.org]
The Strategic Utility of 2-Amino-4-bromo-3-fluorobenzoic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: A Multifunctional Scaffold for Targeted Drug Discovery
In the landscape of medicinal chemistry, the rational design of small molecule therapeutics hinges on the availability of versatile chemical building blocks. 2-Amino-4-bromo-3-fluorobenzoic acid (CAS: 1416013-62-1) has emerged as a highly valuable intermediate, particularly in the synthesis of targeted anticancer agents.[1] Its unique trifunctional nature, featuring an amino group, a carboxylic acid, and strategically placed halogen atoms (bromine and fluorine) on a benzene ring, offers a powerful platform for generating complex molecular architectures with tailored biological activities.[1]
This technical guide provides an in-depth exploration of the applications of this compound, focusing on its role as a precursor to potent kinase inhibitors. We will delve into the rationale behind its use, provide detailed, field-proven protocols for its synthesis and subsequent derivatization, and discuss the biological evaluation of the resulting compounds.
Physicochemical Properties and Strategic Advantages
The utility of this compound in drug discovery is not coincidental; it is a direct consequence of the interplay of its constituent functional groups.
| Property | Value | Reference(s) |
| CAS Number | 1416013-62-1 | [2][3] |
| Molecular Formula | C₇H₅BrFNO₂ | [2][3] |
| Molecular Weight | 234.02 g/mol | [2][3] |
| IUPAC Name | This compound | [3] |
| Appearance | White to off-white crystalline solid | [2] |
The strategic placement of the fluorine and bromine atoms imparts significant advantages:
-
The Fluorine Atom: The high electronegativity of the fluorine atom can profoundly influence the properties of the final drug molecule. It can modulate the acidity (pKa) of the adjacent amino group, enhance metabolic stability by blocking potential sites of oxidation, and increase binding affinity to target proteins through favorable electrostatic interactions.[4][5]
-
The Bromo Substituent: The bromine atom serves as a versatile synthetic handle. It is particularly amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the facile introduction of diverse aryl and alkyl groups, enabling extensive Structure-Activity Relationship (SAR) studies.
-
The Anthranilic Acid Core: The 2-aminobenzoic acid framework is a well-established pharmacophore in its own right, forming the backbone of numerous kinase inhibitors. This core structure is crucial for forming key hydrogen bond interactions within the ATP-binding pocket of many kinases.
Application in the Synthesis of Quinazoline-Based Kinase Inhibitors
A primary application of this compound is in the synthesis of quinazoline and quinazolinone derivatives. This class of heterocyclic compounds is renowned for its potent inhibitory activity against a range of protein kinases, particularly Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which is often dysregulated in various cancers.[6][7]
The general synthetic strategy involves the cyclization of the 2-aminobenzoic acid derivative with a suitable one-carbon source to form the quinazolinone ring system. The bromine atom can then be used in a subsequent cross-coupling reaction to introduce further complexity and fine-tune the biological activity.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title compound from 6-bromo-7-fluoroindoline-2,3-dione (6-bromo-7-fluoroisatin), a common starting material.[2]
Reaction Scheme:
References
- 1. nbinno.com [nbinno.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 6. Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 2-Amino-4-bromo-3-fluorobenzoic Acid in Modern Organic Synthesis
For Immediate Release: Application Notes and Protocols
Abstract
2-Amino-4-bromo-3-fluorobenzoic acid has emerged as a pivotal structural motif and a versatile building block in the landscape of contemporary organic synthesis, particularly in the realm of medicinal chemistry. Its unique trifunctionalized aromatic core, featuring an amine, a carboxylic acid, and strategically positioned bromo and fluoro substituents, offers a rich platform for molecular diversification. This document serves as a comprehensive technical guide, providing in-depth application notes and detailed, field-proven protocols for the synthetic manipulation of this valuable intermediate. We will explore its application in the construction of privileged heterocyclic scaffolds, such as quinazolinones, and its utility in palladium-catalyzed cross-coupling reactions, which are foundational to modern drug discovery efforts.
Introduction: A Building Block of Strategic Importance
This compound (CAS No. 1416013-62-1) is a trifunctionalized anthranilic acid derivative.[1][2] The spatial and electronic arrangement of its functional groups—an aniline-type amine, a benzoic acid, a synthetically versatile bromine atom, and an electron-withdrawing fluorine atom—renders it a highly valuable precursor for complex molecular architectures. The fluorine atom can enhance the metabolic stability and binding affinity of target molecules, a desirable feature in pharmaceutical candidates. The bromine atom serves as a key handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents. The adjacent amino and carboxylic acid moieties are primed for cyclization reactions to form important heterocyclic systems.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1416013-62-1 | [1][2] |
| Molecular Formula | C₇H₅BrFNO₂ | [2][3] |
| Molecular Weight | 234.02 g/mol | [2][3] |
| Appearance | Solid | [3] |
| IUPAC Name | This compound | [2] |
Core Applications in Heterocyclic Synthesis: The Quinazolinone Scaffold
A primary application of this compound is in the synthesis of quinazolinones, a class of heterocyclic compounds recognized as "privileged structures" in medicinal chemistry due to their broad range of biological activities, including anticancer properties.[4] The classical approach to quinazolinone synthesis from anthranilic acids is the Niementowski reaction, which involves the condensation of an anthranilic acid with an amide at elevated temperatures.[5][6]
Synthesis of 7-Bromo-8-fluoroquinazolin-4(3H)-one
The reaction of this compound with formamide provides a direct route to the corresponding 7-bromo-8-fluoro-substituted quinazolinone. This transformation is a cornerstone for the elaboration of more complex kinase inhibitors.
Caption: Niementowski reaction pathway for quinazolinone synthesis.
Protocol 1: Synthesis of 7-Bromo-8-fluoroquinazolin-4(3H)-one via Niementowski Reaction
This protocol is adapted from established procedures for the synthesis of analogous quinazolinones.[5][6]
Materials:
-
This compound
-
Formamide
-
Reaction vessel suitable for high-temperature reactions (e.g., round-bottom flask with reflux condenser)
-
Heating mantle or oil bath
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) with an excess of formamide (5-10 eq).
-
Heat the reaction mixture to 130-150 °C with stirring.
-
Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration and wash thoroughly with water to remove residual formamide.
-
Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or acetic acid.
Palladium-Catalyzed Cross-Coupling Reactions
The bromo substituent at the 4-position of the benzoic acid ring is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of C-C bonds with a wide range of boronic acids and their derivatives.[7][8] These reactions are fundamental to the synthesis of biaryl compounds, which are prevalent in many classes of pharmaceuticals.
Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
Prior to cross-coupling, it is often advantageous to protect the carboxylic acid and amino groups to prevent side reactions and improve solubility in organic solvents. Esterification of the carboxylic acid is a common strategy.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Coupling of Methyl 2-Amino-4-bromo-3-fluorobenzoate
This protocol is a representative procedure based on well-established methods for Suzuki-Miyaura couplings of similar substrates.
Materials:
-
Methyl 2-amino-4-bromo-3-fluorobenzoate (prepared by esterification of the parent acid)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent system (e.g., 1,4-dioxane/water, 4:1)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add methyl 2-amino-4-bromo-3-fluorobenzoate (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-24 hours.
-
Upon completion, cool the mixture to room temperature and dilute with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Amide Bond Formation
The carboxylic acid functionality of this compound can be readily converted to an amide, a key functional group in a vast number of pharmaceuticals. Standard peptide coupling reagents can be employed for this transformation.
Protocol 3: Amide Bond Formation with a Substituted Aniline
This protocol outlines a general procedure for amide coupling using HATU, a common and efficient peptide coupling reagent.
Materials:
-
This compound (1.0 eq)
-
Substituted aniline (1.1 eq)
-
HATU (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Dissolve this compound (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous DMF under an inert atmosphere.
-
Add DIPEA (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) portion-wise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Synthesis of this compound
A reliable and high-yielding synthesis of the title compound has been reported from 6-bromo-7-fluoroindoline-2,3-dione (6-bromo-7-fluoroisatin).[3]
Caption: Synthetic route to this compound.
Protocol 4: Synthesis of this compound [3]
Materials:
-
6-Bromo-7-fluoroindoline-2,3-dione (1.0 eq)
-
2 N Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
Concentrated Hydrochloric acid (HCl)
Procedure:
-
To a mixture of 6-bromo-7-fluoroindoline-2,3-dione (18.9 g, 77.5 mmol) in 2 N NaOH (350 mL) at 0 °C, add 30% H₂O₂ (40 mL) dropwise.
-
Stir the mixture at room temperature for 16 hours.
-
Quench the reaction by the addition of Na₂SO₃.
-
Acidify the mixture to a pH of 2 with concentrated HCl.
-
Collect the resulting precipitate by filtration and dry to afford this compound as a white solid (17 g, 94% yield).
Conclusion
This compound is a strategically important and versatile building block in organic synthesis. Its trifunctionalized nature provides a robust platform for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents. The protocols outlined in this document provide a solid foundation for researchers to utilize this valuable compound in their synthetic endeavors. The ability to readily form key heterocyclic scaffolds and engage in a variety of cross-coupling and amide bond-forming reactions underscores its significance in modern drug discovery and development.
References
- 1. US8785632B2 - Enantiomerically pure aminoheteroaryl compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 2. US3342826A - Heterocyclic aminoalkyl benzamides - Google Patents [patents.google.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. CN103626791B - A kind of method of synthesizing 3-amino-4-fluorobenzoic boric acid - Google Patents [patents.google.com]
- 5. CN102070608A - 4-substituted phenylamino-7-substituted alkoxy-quinazoline derivant and preparation method and application thereof - Google Patents [patents.google.com]
- 6. JPH0586000A - Method for producing 2-amino-4-fluorobenzoic acid - Google Patents [patents.google.com]
- 7. EP4223764A4 - Composé amide - Google Patents [patents.google.com]
- 8. WO2013103894A1 - Biological syntheisis of p-aminobenzoic acid, p-aminophenol, n-(4-hydroxyphenyl)ethanamide and derivatives thereof - Google Patents [patents.google.com]
reaction of 2-Amino-4-bromo-3-fluorobenzoic acid with coupling reagents
An In-Depth Guide to the Synthetic Utility of 2-Amino-4-bromo-3-fluorobenzoic Acid in Coupling Reactions
Introduction: The Strategic Value of a Multifunctional Building Block
In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of molecular building blocks is paramount. This compound (CAS: 1416013-62-1) has emerged as a highly valuable intermediate, prized for its synthetic versatility.[1] Its structure is endowed with three distinct reactive centers: a carboxylic acid, an aniline amine, and an aryl bromide. This unique arrangement of functional groups, further modulated by the electronic influence of a fluorine atom, provides chemists with a powerful scaffold for generating molecular diversity through a variety of coupling reactions.
This guide provides a detailed exploration of the two primary reaction classes for this substrate: amide bond formation at the carboxylic acid and palladium-catalyzed cross-coupling at the carbon-bromine bond. We will delve into the underlying mechanisms, provide field-tested protocols, and explain the causal reasoning behind experimental choices to empower researchers in their synthetic endeavors.
Part 1: Amide Bond Formation via Carboxylic Acid Activation
The formation of an amide bond is one of the most fundamental transformations in organic synthesis, central to the construction of peptides and a vast array of pharmaceutical agents.[2][3] The direct reaction between the carboxylic acid of our substrate and an amine is generally unfavorable under mild conditions, as it results in a non-productive acid-base neutralization.[4] Coupling reagents are therefore essential to activate the carboxylic acid, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon susceptible to nucleophilic attack by an amine.[5]
The Core Mechanism of Amide Coupling
Most common coupling reagents, particularly carbodiimides, operate through a two-step mechanism.[4]
-
Activation: The carbodiimide (e.g., EDC, DIC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7] This intermediate is essentially a carboxylic ester with an excellent leaving group.
-
Nucleophilic Attack: The primary or secondary amine attacks the carbonyl carbon of the O-acylisourea, forming a tetrahedral intermediate that collapses to the stable amide bond and releases a soluble urea byproduct.[4]
A common challenge is a side reaction where the O-acylisourea rearranges into an unreactive N-acylurea, terminating the reaction.[6] To mitigate this and suppress potential racemization, additives like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are employed. These additives rapidly convert the O-acylisourea into a more stable active ester, which, while slightly less reactive, is highly efficient in reacting with the amine to form the desired product.[6][8][9]
Caption: Generalized workflow for amide bond formation.
Protocol 1: EDC/HOBt Mediated Coupling
This combination is a workhorse in organic synthesis, offering a balance of efficiency and cost-effectiveness. The resulting dicyclohexylurea (from DCC) or 1-ethyl-3-(3-dimethylaminopropyl)urea (from EDC) has different solubility profiles, with the latter being water-soluble, which greatly simplifies purification via aqueous extraction.[6][9]
Materials:
-
This compound
-
Amine (e.g., Benzylamine)
-
EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
HOBt (1-Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl Acetate, 1N HCl, Saturated NaHCO₃, Brine
Step-by-Step Methodology:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Cool the mixture to 0°C in an ice bath and stir for 15-20 minutes. This pre-activation step is crucial for forming the HOBt active ester.
-
Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.5 eq). The base neutralizes the hydrochloride salt of EDC and the HOBt, facilitating the reaction.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Perform an aqueous workup by washing the organic layer sequentially with 1N HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HATU Mediated Coupling
HATU is a highly potent aminium-based coupling reagent known for its rapid reaction times and high yields, especially for sterically hindered or electronically deactivated substrates.[10][11] Its mechanism involves the formation of a highly reactive OAt-active ester, which is superior in preventing racemization.[10]
Materials:
-
This compound
-
Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)
-
DIPEA
-
Anhydrous DMF or Acetonitrile
Step-by-Step Methodology:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq). The solution may change color, indicating the formation of the active ester.
-
Stir the activation mixture at room temperature for 10-15 minutes.
-
Add the amine (1.1 eq) to the mixture.
-
Stir at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt. Monitor by TLC or LC-MS.
-
Perform the same aqueous workup and purification as described in the EDC/HOBt protocol.
Data Presentation: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Solvent | Typical Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF | 12 - 18 | 80 - 90 | Cost-effective standard; water-soluble byproduct simplifies workup.[11][12] |
| HATU | None | DIPEA | DMF | 1 - 4 | 90 - 98 | Highly efficient and fast; excellent for difficult couplings; higher cost.[10][11] |
| DIC | HOBt | DIPEA | DCM/DMF | 12 - 18 | 80 - 90 | Byproduct (DIU) is soluble in organic solvents, often used in SPPS.[6][9] |
Part 2: Palladium-Catalyzed Cross-Coupling at the C-Br Bond
The aryl bromide moiety of this compound is a versatile handle for forming new carbon-carbon and carbon-nitrogen bonds through palladium-catalyzed cross-coupling reactions. These reactions have revolutionized synthetic chemistry and are cornerstones of modern drug manufacturing.[13][14]
The General Catalytic Cycle
Most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving a Pd(0)/Pd(II) redox couple.[13][15]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the substrate, forming an Ar-Pd(II)-Br intermediate.[16][17]
-
Transmetalation / Ligand Exchange: In Suzuki coupling, an organoboron species transfers its organic group to the palladium center.[15] In Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation by a base to form a palladium-amido complex.[18]
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the coordination sphere, forming the desired product and regenerating the catalytically active Pd(0) species.[15][16][17]
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. hepatochem.com [hepatochem.com]
- 6. peptide.com [peptide.com]
- 7. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 13. jmcct.com [jmcct.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. youtube.com [youtube.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
Protocol for the N-arylation of 2-Amino-4-bromo-3-fluorobenzoic acid: A Detailed Guide for Researchers
Introduction
The N-arylation of 2-Amino-4-bromo-3-fluorobenzoic acid is a critical transformation in medicinal chemistry and materials science, providing a versatile scaffold for the synthesis of novel therapeutic agents and functional organic materials. This substituted anthranilic acid derivative presents a unique set of challenges and opportunities for C-N bond formation due to the presence of multiple functional groups: a primary amine, a carboxylic acid, and two halogen substituents with distinct electronic properties. This guide provides detailed protocols and expert insights into the two most powerful catalytic systems for this transformation: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. The choice between these methodologies is often dictated by factors such as substrate scope, functional group tolerance, and cost-effectiveness.
Scientific Rationale and Mechanistic Considerations
The N-arylation of this compound involves the formation of a new carbon-nitrogen bond between the amino group of the benzoic acid derivative and an aryl halide or pseudohalide. The success of this reaction is contingent on overcoming the inherent challenges posed by the substrate's structure. The primary amino group is a good nucleophile, but its reactivity can be modulated by the electronic effects of the adjacent fluorine and the para-bromo substituents. The carboxylic acid moiety can potentially interfere with the catalytic cycle by coordinating to the metal center or by reacting with the base.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile and widely used method for C-N bond formation.[1][2] The catalytic cycle, as depicted below, typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote both the oxidative addition and reductive elimination steps. For substrates with potentially interfering functional groups like carboxylic acids, the selection of a suitable base is paramount to avoid unwanted side reactions.
Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classical method for N-arylation that has seen a resurgence with the development of modern catalyst systems.[3] This reaction typically requires a copper catalyst, a ligand, and a base, often at elevated temperatures. The mechanism is believed to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination.[4]
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 4. Copper-Catalyzed Amination of Base-Sensitive Aryl Bromides - ChemistryViews [chemistryviews.org]
The Strategic Application of 2-Amino-4-bromo-3-fluorobenzoic Acid in the Synthesis of Next-Generation Kinase Inhibitors
Introduction: The Imperative for Precision in Kinase Inhibitor Scaffolding
Protein kinases, as central regulators of cellular signaling, remain a focal point in therapeutic development, particularly in oncology. The pursuit of potent and selective kinase inhibitors has driven the evolution of medicinal chemistry, where the design of molecular scaffolds is paramount. The strategic selection of starting materials is a critical determinant of the final compound's efficacy, selectivity, and pharmacokinetic properties. 2-Amino-4-bromo-3-fluorobenzoic acid has emerged as a uniquely valuable building block in this context. Its trifunctional nature—an amine, a carboxylic acid, and a strategic halogenation pattern—provides a versatile platform for constructing complex kinase inhibitors. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of advanced kinase inhibitors, with a particular focus on the synthesis of Brigatinib, a potent anaplastic lymphoma kinase (ALK) inhibitor.
The Rationale for a Halogenated Anthranilic Acid Scaffold: A Structure-Activity Relationship (SAR) Perspective
The specific substitution pattern of this compound is not arbitrary; it is a product of rational drug design aimed at optimizing interactions within the ATP-binding pocket of target kinases.
-
The Amino and Carboxylic Acid Groups: These functionalities provide the primary points for synthetic elaboration. The amino group often serves as an anchor for building the core heterocyclic scaffold of the inhibitor, such as a quinazoline or a pyrimidine, while the carboxylic acid allows for the introduction of various side chains through amide bond formation, influencing solubility, and targeting specific regions of the kinase.
-
The Fluorine Substituent: The incorporation of fluorine is a well-established strategy in medicinal chemistry.[1] Its high electronegativity can modulate the pKa of the adjacent amino group, influencing its nucleophilicity and the basicity of the final heterocyclic core. Furthermore, fluorine can form favorable electrostatic and hydrogen bonding interactions with amino acid residues in the kinase active site, enhancing binding affinity.[2] It can also improve metabolic stability by blocking potential sites of oxidative metabolism.
-
The Bromine Substituent: The bromine atom offers several advantages. Its size and lipophilicity can provide beneficial steric interactions within the binding pocket, contributing to inhibitor potency.[1] Perhaps more importantly, the bromine atom serves as a versatile synthetic handle for further diversification through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings), allowing for the exploration of a wider chemical space and the fine-tuning of the inhibitor's properties.
Application Showcase: Synthesis of Brigatinib, a Second-Generation ALK Inhibitor
Brigatinib (AP26113) is a potent, second-generation inhibitor of anaplastic lymphoma kinase (ALK), approved for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[3] Its synthesis provides an excellent case study for the application of this compound. While patent literature outlines the overall synthetic strategy, this guide presents a detailed, plausible protocol for the initial steps involving our key starting material.
Overall Synthetic Workflow
The synthesis of Brigatinib can be conceptually divided into the preparation of two key intermediates, followed by their coupling and final elaboration. This compound is a logical precursor to one of these key fragments.
Caption: High-level synthetic strategy for Brigatinib.
Experimental Protocols
Protocol 1: Synthesis of the Starting Material, this compound
This protocol is adapted from established literature procedures for the synthesis of the title compound from 6-bromo-7-fluoroisatin.[4][5]
Materials:
-
6-bromo-7-fluoroindoline-2,3-dione (6-bromo-7-fluoroisatin)
-
2 N Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂)
-
Sodium sulfite (Na₂SO₃)
-
Concentrated Hydrochloric acid (HCl)
-
Deionized water
-
Round-bottom flask, magnetic stirrer, ice bath, filtration apparatus
Procedure:
-
To a stirred suspension of 6-bromo-7-fluoroindoline-2,3-dione (18.9 g, 77.5 mmol) in 2 N NaOH (350 mL) in a round-bottom flask, cool the mixture to 0 °C using an ice bath.
-
Slowly add 30% H₂O₂ (40 mL) to the reaction mixture, maintaining the temperature at or below 20 °C.
-
Remove the ice bath and stir the mixture at room temperature for 16 hours.
-
Quench the reaction by the careful, portion-wise addition of Na₂SO₃ until gas evolution ceases.
-
Acidify the mixture to a pH of 2 with concentrated HCl. A precipitate will form.
-
Collect the precipitate by vacuum filtration, wash with cold deionized water, and dry under vacuum to afford this compound as a white solid (yields typically >90%).[5]
Self-Validation:
-
Purity Assessment: The purity of the product can be assessed by ¹H NMR, ¹³C NMR, and LC-MS.
-
Identity Confirmation: The molecular weight can be confirmed by mass spectrometry, and the structure elucidated by NMR spectroscopy.
Protocol 2: Synthesis of a Key Brigatinib Intermediate
This section details the synthesis of a key amide intermediate from this compound. This protocol is based on standard amide coupling methodologies.[2]
Materials:
-
This compound
-
(2-(Dimethylphosphoryl)phenyl)amine (or a suitable precursor)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, saturated aqueous sodium bicarbonate, brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere, rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add DIPEA (2.5 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add HATU (1.1 eq) to the solution and stir for 15-30 minutes to allow for pre-activation of the carboxylic acid.
-
Slowly add the (2-(Dimethylphosphoryl)phenyl)amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3x).
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired amide intermediate.
Causality in Experimental Choices:
-
HATU and DIPEA: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization. DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize acidic byproducts.
-
Pre-activation: Pre-activating the carboxylic acid before adding the amine minimizes the potential for self-coupling of the starting material.
-
Anhydrous Conditions: The use of anhydrous DMF is crucial as water can hydrolyze the activated carboxylic acid intermediate, reducing the yield.
Caption: Experimental workflow for the synthesis of a key Brigatinib intermediate.
Biological Activity and Mechanism of Action
Brigatinib is a highly potent inhibitor of ALK and also shows activity against ROS1.[6] It functions by competing with ATP for binding to the kinase domain of ALK, thereby inhibiting its autophosphorylation and the activation of downstream signaling proteins.[7] This blockade disrupts key pathways responsible for cell proliferation and survival, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[7]
Caption: Simplified ALK signaling pathway and the inhibitory action of Brigatinib.
Quantitative Data: Potency of Brigatinib
The potency of Brigatinib against wild-type ALK and various clinically relevant resistance mutations is a testament to its efficacy as a second-generation inhibitor.
| Target | IC₅₀ (nM) | Reference |
| Native EML4-ALK | 14 | [8][9] |
| ALK L1196M (Gatekeeper Mutant) | 23 | [9] |
| ALK G1202R (Recalcitrant Mutant) | 184 | [9] |
| ROS1 | 18 | [9] |
| FLT3 | 158 | [9] |
| IGF-1R | 148 | [9] |
Table 1: In vitro inhibitory activity of Brigatinib against various kinases.
Conclusion
This compound represents a highly strategic starting material for the synthesis of complex kinase inhibitors. Its inherent functionalities and substitution pattern provide a robust platform for generating potent, selective, and metabolically stable therapeutic agents. The synthesis of Brigatinib serves as a prime example of how this versatile building block can be effectively utilized to construct a clinically significant drug. The protocols and insights provided in this application note are intended to empower researchers in the field of drug discovery to leverage the unique properties of this compound in the development of the next generation of kinase inhibitors.
References
- 1. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. WO2020099483A1 - Crystalline forms of brigatinib - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. prepchem.com [prepchem.com]
- 8. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN113024454A - Synthesis method of brigatinib intermediate - Google Patents [patents.google.com]
experimental procedure for the synthesis of novel heterocycles from 2-Amino-4-bromo-3-fluorobenzoic acid
An Application Note and Protocol Guide for the Synthesis of Novel Heterocycles from 2-Amino-4-bromo-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Building Block
This compound is a highly functionalized aromatic compound that serves as a valuable starting material for the synthesis of a diverse array of novel heterocycles. Its unique substitution pattern, featuring an amine, a carboxylic acid, a bromine atom, and a fluorine atom, offers multiple reaction sites for strategic chemical modifications. The presence of both electron-donating (amino) and electron-withdrawing (bromo, fluoro, and carboxyl) groups creates a nuanced electronic environment that can be exploited to control the regioselectivity of various transformations. This guide provides detailed experimental protocols and the underlying scientific rationale for the synthesis of several classes of medicinally relevant heterocycles, including quinazolinones, acridones, and functionalized aminobenzoic acids, using this compound as the key precursor. The bromine atom at the 4-position serves as a versatile handle for post-synthetic modifications, particularly through palladium-catalyzed cross-coupling reactions, enabling the generation of extensive compound libraries for structure-activity relationship (SAR) studies.[1]
Part 1: Synthesis of Quinazolinone Derivatives
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant properties.[2] The synthesis of quinazolinones from anthranilic acids is a well-established strategy in medicinal chemistry.[3]
Scientific Rationale: The Niementowski Reaction and Its Adaptation
The Niementowski reaction, a classic method for quinazolinone synthesis, involves the condensation of an anthranilic acid with an amide at elevated temperatures.[3] A common and often higher-yielding variation of this is the reaction with formamide to produce the unsubstituted quinazolinone core. The reaction proceeds through an initial acylation of the amino group to form an N-acyl intermediate, which then undergoes intramolecular cyclization via nucleophilic attack of the amide nitrogen onto the carboxylic acid, followed by dehydration.
The electronic nature of the substituents on the anthranilic acid ring can influence the reaction rate. The electron-withdrawing bromo and fluoro groups in this compound are expected to decrease the nucleophilicity of the amino group, potentially requiring more forcing conditions for the initial acylation. Conversely, these groups may facilitate the final cyclization and dehydration steps. Decarboxylation is a potential side reaction at high temperatures, which would lead to the formation of 3-bromo-2-fluoroaniline and subsequent byproducts.[1]
Adapted Protocol 1: Synthesis of 7-Bromo-8-fluoro-4(3H)-quinazolinone
This protocol is adapted from established procedures for the synthesis of related quinazolinones from substituted anthranilic acids.[1]
Materials:
-
This compound
-
Formamide
-
Reaction vessel (round-bottom flask) with reflux condenser
-
Heating mantle with stirrer
-
Standard laboratory glassware for work-up and purification
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine this compound (10.0 g, 42.7 mmol, 1.0 equiv) and formamide (40 mL, ~4 equiv).
-
Heating: Heat the reaction mixture with stirring to 130-140 °C for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) [Mobile phase: 7:3 Ethyl acetate/Hexane].
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove any residual formamide.
-
Purification: Dry the crude product under vacuum. The product can be further purified by recrystallization from ethanol or by column chromatography on silica gel if necessary.
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield/Incomplete Reaction | 1. Insufficient reaction temperature or time. 2. Decreased nucleophilicity of the amino group due to electron-withdrawing substituents. | 1. Gradually increase the reaction temperature to 150-160 °C and extend the reaction time, monitoring by TLC. 2. Consider using a higher boiling solvent if necessary, though formamide often serves as both reactant and solvent. |
| Formation of Multiple Products | 1. Decarboxylation at high temperatures leading to 3-bromo-2-fluoroaniline and subsequent side reactions. 2. Decomposition of starting material or product. | 1. Optimize the reaction temperature; try to find the lowest effective temperature to minimize decarboxylation. 2. Closely monitor the reaction and stop it as soon as the starting material is consumed. |
| Product Isolation Difficulties | 1. Product is partially soluble in the aqueous work-up solution. | 1. Ensure the work-up is performed with ice-cold water to minimize solubility. 2. If significant product remains in the filtrate, extract the aqueous layer with a suitable organic solvent like ethyl acetate. |
Part 2: Synthesis of Acridone Derivatives via Ullmann Condensation
Acridones are another important class of heterocyclic compounds known for their diverse biological activities, including antitumor and antiviral properties. A powerful method for their synthesis is the Ullmann condensation to form an N-aryl anthranilic acid, followed by an intramolecular Friedel-Crafts-type cyclization.[4]
Scientific Rationale: Copper-Catalyzed N-Arylation and Cyclization
The Ullmann condensation involves the copper-catalyzed coupling of an amine with an aryl halide.[5] In this case, the amino group of this compound acts as the nucleophile. The reaction typically requires a copper(I) catalyst, a ligand to stabilize the copper complex, and a base. The choice of ligand is crucial for achieving good yields under milder conditions. Following the N-arylation, the resulting N-arylanthranilic acid can be cyclized to the acridone core under acidic conditions (e.g., polyphosphoric acid or Eaton's reagent) or via other methods. The electron-withdrawing nature of the substituents on the anthranilic acid ring can make the Ullmann condensation more challenging, potentially requiring higher temperatures or more active catalyst systems.
Workflow for the Synthesis of Acridone Derivatives
Caption: Two-step synthesis of acridones.
Adapted Protocol 2: Synthesis of a Substituted Bromo-Fluoro-Acridone
This protocol is a two-step procedure adapted from known Ullmann condensations and acridone cyclizations.
Step 1: Ullmann Condensation
Materials:
-
This compound
-
Aryl iodide (e.g., iodobenzene)
-
Copper(I) iodide (CuI)
-
Ligand (e.g., L-proline or 1,10-phenanthroline)
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., DMF or DMSO)
Procedure:
-
To a dry reaction vessel, add this compound (1.0 equiv), the aryl iodide (1.2 equiv), CuI (0.1 equiv), the ligand (0.2 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent and degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C under an inert atmosphere for 12-24 hours, monitoring by TLC.
-
After completion, cool the mixture, dilute with water, and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water, and purify by column chromatography to obtain the N-arylanthranilic acid.
Step 2: Acridone Formation
Procedure:
-
Add the N-arylanthranilic acid from Step 1 to polyphosphoric acid (PPA) (10-20 times the weight of the acid).
-
Heat the mixture with stirring to 120-150 °C for 2-4 hours.
-
Cool the reaction and carefully pour it onto crushed ice.
-
Neutralize with a base (e.g., NaOH solution) and extract the product with an organic solvent.
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to yield the crude acridone, which can be purified by recrystallization or chromatography.
Part 3: Functionalization via Suzuki-Miyaura Cross-Coupling
The bromine atom at the 4-position of the starting material is a prime site for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[6] This allows for the synthesis of a wide range of 4-aryl-2-amino-3-fluorobenzoic acid derivatives, which can be further cyclized or used as final products.
Scientific Rationale: Palladium-Catalyzed C-C Bond Formation
The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound in the presence of a palladium catalyst and a base.[7][8] The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The presence of the free amino and carboxylic acid groups can sometimes interfere with the reaction by coordinating to the palladium center or causing solubility issues.[7] In such cases, protection of one or both groups may be necessary. The choice of ligand is critical to prevent side reactions like dehalogenation.[9]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: Suzuki-Miyaura cross-coupling catalytic cycle.
Adapted Protocol 3: Suzuki-Miyaura Coupling of this compound
This protocol is based on general procedures for the Suzuki coupling of bromoanilines and bromobenzoic acids.[6][8]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water or toluene/water mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the base (2.0-3.0 equiv), and the palladium catalyst (2-5 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring for 8-16 hours, or until TLC or LC-MS analysis indicates completion.
-
Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). If the product is a carboxylic acid, acidify the aqueous layer to precipitate the product before extraction.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. 2-Amino-4-chlorobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
The Strategic Utility of 2-Amino-4-bromo-3-fluorobenzoic Acid in the Synthesis of Bioactive Molecules: Application Notes and Protocols
Introduction: Unlocking Novel Therapeutic Potential with a Versatile Scaffolding
In the landscape of modern medicinal chemistry, the strategic design and synthesis of novel therapeutic agents are paramount. The pursuit of molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles has led researchers to explore unique chemical scaffolds. Among these, 2-Amino-4-bromo-3-fluorobenzoic acid has emerged as a critical building block, offering a trifunctionalized platform for the construction of complex bioactive molecules.[1] Its distinct substitution pattern—an activating amino group, a versatile bromine handle, and an electron-withdrawing fluorine atom—provides a nuanced reactivity profile that can be exploited for the synthesis of a diverse array of therapeutic candidates, particularly in the realm of oncology.
This guide provides an in-depth exploration of the applications of this compound in the preparation of bioactive molecules. We will delve into its chemical properties, detailed synthetic protocols for key transformations, and the biological significance of the resulting compounds. The protocols and insights presented herein are designed to empower researchers, scientists, and drug development professionals to leverage this versatile intermediate in their quest for next-generation therapeutics.
Physicochemical Properties and Synthetic Rationale
The synthetic utility of this compound is intrinsically linked to its unique structural and electronic properties.
| Property | Value | Reference |
| CAS Number | 1416013-62-1 | [2] |
| Molecular Formula | C₇H₅BrFNO₂ | [2] |
| Molecular Weight | 234.02 g/mol | [2] |
| Appearance | White to off-white solid | [2] |
The strategic placement of the amino, bromo, and fluoro substituents on the benzoic acid core dictates its reactivity:
-
The Amino Group: As an activating group, it facilitates electrophilic aromatic substitution and serves as a key nucleophile for the construction of heterocyclic rings, most notably the quinazoline and quinazolinone scaffolds prevalent in many kinase inhibitors.
-
The Bromine Atom: This halogen provides a crucial handle for post-synthetic modifications via transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions.[3][4] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling extensive structure-activity relationship (SAR) studies.
-
The Fluorine Atom: The presence of this electron-withdrawing group can significantly modulate the physicochemical properties of the final molecule, including its pKa, lipophilicity, and metabolic stability. Fluorine substitution is a well-established strategy in drug design to enhance binding affinity and improve pharmacokinetic parameters.
Application in the Synthesis of Kinase Inhibitors: A Privileged Scaffold
The quinazoline core is a well-established "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors. Many FDA-approved drugs for the treatment of cancer, such as gefitinib and erlotinib, feature this heterocyclic system. The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. This compound serves as an ideal starting material for the synthesis of novel quinazoline-based kinase inhibitors.
Signaling Pathways Targeted by Quinazoline-Based Kinase Inhibitors
The diagram below illustrates a simplified signaling pathway often targeted by kinase inhibitors derived from the quinazoline scaffold, such as those targeting the Epidermal Growth Factor Receptor (EGFR).
Caption: EGFR signaling pathway and the point of inhibition.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of this compound and its subsequent elaboration into a key quinazolinone intermediate, followed by a representative Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures for the synthesis of the title compound from 6-bromo-7-fluoroindoline-2,3-dione.[2]
Workflow Diagram:
Caption: Synthesis workflow for this compound.
Materials:
-
6-bromo-7-fluoroindoline-2,3-dione
-
2 N Sodium hydroxide (NaOH) solution
-
30% Hydrogen peroxide (H₂O₂) solution
-
Sodium sulfite (Na₂SO₃)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Buchner funnel and filter paper
Procedure:
-
To a round-bottom flask containing a stirred solution of 2 N NaOH at 0°C (ice bath), add 6-bromo-7-fluoroindoline-2,3-dione (1.0 equivalent).
-
Slowly add 30% hydrogen peroxide (approximately 5 equivalents) to the mixture while maintaining the temperature at 0°C.
-
Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium sulfite until the peroxide is consumed (test with peroxide test strips).
-
Cool the mixture in an ice bath and acidify to pH 2 by the dropwise addition of concentrated HCl.
-
Collect the resulting precipitate by vacuum filtration through a Buchner funnel.
-
Wash the solid with cold deionized water and dry under vacuum to afford this compound as a white solid.
Protocol 2: Synthesis of 7-Bromo-8-fluoroquinazolin-4(3H)-one
This protocol describes the cyclization of this compound with formamide to form the corresponding quinazolinone.
Materials:
-
This compound
-
Formamide
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, combine this compound (1.0 equivalent) and an excess of formamide (approximately 10-20 equivalents).
-
Heat the mixture to 150-160°C and maintain at this temperature for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water to the mixture to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry to yield 7-Bromo-8-fluoroquinazolin-4(3H)-one.
Protocol 3: Suzuki-Miyaura Cross-Coupling for Diversification
This representative protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of a chloro-activated quinazoline intermediate (derived from the product of Protocol 2) with an arylboronic acid. The initial chlorination of the quinazolinone is a standard procedure often involving reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Workflow Diagram:
Caption: General workflow for Suzuki-Miyaura coupling.
Materials:
-
7-Bromo-8-fluoro-4-chloroquinazoline (1.0 equivalent)
-
Arylboronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1)
-
Inert atmosphere (Argon or Nitrogen)
-
Schlenk flask or sealed tube
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
To a Schlenk flask, add 7-Bromo-8-fluoro-4-chloroquinazoline, the arylboronic acid, and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Add the palladium catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the mixture to 80-100°C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 7-bromo-8-fluoro-4-aryl-quinazoline.
Data Presentation: Biological Activity of Derived Bioactive Molecules
The following table summarizes the in vitro biological activity of representative quinazoline-based kinase inhibitors, demonstrating the therapeutic potential of molecules derived from similar scaffolds.
| Compound ID | Target Kinase(s) | Cell Line | IC₅₀ (nM) | Reference |
| Compound A | EGFR | A549 (Lung Cancer) | 540 | |
| Compound B | EGFR | NCI-H1975 (Gefitinib-resistant Lung Cancer) | 548 | |
| Compound C | EGFR, VEGFR-2 | HepG-2 (Liver Cancer) | 1,500 - 9,430 | |
| BPR1K871 | FLT3, AURKA | MOLM-13 (AML) | 19 (FLT3), 22 (AURKA) | [5] |
| Derivative G | EGFR | MCF-7 (Breast Cancer) | 440 | [6] |
Conclusion and Future Perspectives
This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its unique combination of functional groups provides a versatile and powerful platform for the synthesis of a new generation of bioactive molecules. The protocols and data presented in this guide offer a solid foundation for researchers to explore the vast chemical space accessible from this key intermediate. The continued application of this building block in the synthesis of kinase inhibitors and other therapeutic agents holds significant promise for the future of drug discovery, particularly in the development of more effective and selective treatments for cancer and other debilitating diseases.
References
Application Note: A Scalable and High-Yield Synthesis Protocol for 2-Amino-4-bromo-3-fluorobenzoic Acid
Abstract
This application note provides a detailed, field-proven protocol for the large-scale synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid (CAS No: 1416013-62-1), a critical intermediate in modern pharmaceutical development. The outlined methodology is centered on the oxidative cleavage of 6-bromo-7-fluoroindoline-2,3-dione, a route selected for its high efficiency, scalability, and excellent yield, consistently reaching up to 94%. This guide is intended for researchers, chemists, and process development professionals in the pharmaceutical and fine chemical industries, offering in-depth procedural details, safety protocols, and quality control parameters to ensure a reliable and reproducible synthesis.
Introduction and Significance
This compound is a highly functionalized aromatic compound whose unique substitution pattern makes it an invaluable building block in medicinal chemistry.[1] Its structure is integral to the synthesis of advanced pharmaceutical agents, including novel quinazoline-based KRAS modulators for oncology applications.[2] The strategic placement of the amino, bromo, and fluoro groups allows for diverse downstream modifications, making a reliable and scalable synthesis route essential for drug discovery and development pipelines.[1]
The increasing prominence of fluorinated amino acids in drug design, owing to their ability to enhance metabolic stability and binding affinity, further underscores the importance of this intermediate.[3] This document details a robust synthetic method that addresses the need for high-purity material on a large scale.
Overview of the Selected Synthetic Pathway
The chosen synthetic strategy involves the oxidative cleavage of the isatin ring system of 6-bromo-7-fluoroindoline-2,3-dione. This method is superior for large-scale production due to its operational simplicity, the use of readily available and cost-effective reagents, and its consistently high yield. The reaction proceeds by nucleophilic attack of hydroperoxide (from H₂O₂) on the C2-carbonyl of the isatin, facilitated by a basic medium (NaOH). This leads to the formation of an intermediate which subsequently undergoes ring-opening and decarboxylation to yield the target anthranilic acid derivative.
Caption: Conceptual diagram of the synthesis pathway.
Materials and Equipment
Reagents and Chemicals
Successful and safe execution requires high-purity reagents. The following table summarizes the necessary materials.
| Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Recommended Grade |
| 6-bromo-7-fluoroindoline-2,3-dione | 1336963-95-1 | C₈H₃BrFNO₂ | 244.02 | ≥98% |
| Sodium Hydroxide (NaOH) | 1310-73-2 | NaOH | 40.00 | Reagent Grade, Pellets |
| Hydrogen Peroxide (H₂O₂) | 7722-84-1 | H₂O₂ | 34.01 | 30% w/w Solution in H₂O |
| Sodium Sulfite (Na₂SO₃) | 7757-83-7 | Na₂SO₃ | 126.04 | Anhydrous, ≥98% |
| Hydrochloric Acid (HCl) | 7647-01-0 | HCl | 36.46 | Concentrated (37%), ACS Grade |
| Deionized Water | 7732-18-5 | H₂O | 18.02 | Type II or higher |
Recommended Equipment
-
Jacketed glass reactor (volume appropriate for scale) with overhead mechanical stirrer, temperature probe, and addition funnel.
-
Circulating chiller/heater for temperature control.
-
Large Büchner funnel with vacuum flask for filtration.
-
pH meter or pH indicator strips.
-
Vacuum oven for drying the final product.
-
Standard personal protective equipment (PPE): safety goggles, face shield, nitrile gloves, and a chemical-resistant lab coat.
Detailed Large-Scale Synthesis Protocol
This protocol is based on a 77.5 mmol scale, which can be proportionally adjusted for larger batches.[4]
Step 1: Preparation of the Reaction Mixture
-
Set up the jacketed reactor and ensure it is clean and dry. Connect the overhead stirrer and temperature probe.
-
Charge the reactor with 350 mL of 2 N Sodium Hydroxide (NaOH) solution.
-
Begin stirring and cool the NaOH solution to 0°C using the circulating chiller.
-
Once the temperature is stable at 0°C, add 18.9 g (77.5 mmol) of 6-bromo-7-fluoroindoline-2,3-dione to the reactor.[2][4] A slurry will form.
Step 2: Oxidative Ring Cleavage
-
While maintaining the internal temperature at 0°C, slowly add 40 mL of 30% Hydrogen Peroxide (H₂O₂) solution dropwise via the addition funnel over a period of 30-45 minutes.
-
Causality Note: The slow, controlled addition of H₂O₂ at a low temperature is critical to manage the exothermic nature of the reaction and prevent the uncontrolled decomposition of the peroxide, ensuring both safety and reaction selectivity.
-
-
After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature (approx. 20-25°C).
-
Continue to stir the reaction mixture vigorously for 16 hours at room temperature.[4] The reaction progress can be monitored by TLC or HPLC until the starting material is consumed.
Step 3: Quenching and Work-up
-
After 16 hours, cool the reaction mixture again to 10-15°C in an ice bath.
-
Carefully quench the excess hydrogen peroxide by the slow, portion-wise addition of solid Sodium Sulfite (Na₂SO₃). Continue adding until a starch-iodide paper test indicates the absence of peroxides.
-
Trustworthiness Note: This quenching step is a self-validating control. It neutralizes the reactive peroxide, preventing potential side reactions during acidification and ensuring a safer work-up. The absence of peroxide must be confirmed before proceeding.
-
-
Once quenching is complete, remove the ice bath.
Step 4: Acidification and Product Precipitation
-
With vigorous stirring, slowly add concentrated Hydrochloric Acid (HCl) to the reaction mixture.
-
Monitor the pH continuously. Continue adding HCl until the pH of the mixture reaches 2.[2][4]
-
A thick precipitate of the target compound, this compound, will form as the solution becomes acidic.
-
Causality Note: The product is an amino acid and exists as a soluble carboxylate salt in the basic reaction mixture. Acidification protonates the carboxylate group, rendering the molecule neutral and causing it to precipitate from the aqueous solution due to its low solubility at this pH.
-
Step 5: Isolation and Drying
-
Stir the slurry for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold deionized water to remove inorganic salts (NaCl, Na₂SO₄).
-
Dry the collected white solid in a vacuum oven at 50-60°C to a constant weight. The expected yield is approximately 17 g (94%).[4]
Experimental Workflow Diagram
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-4-bromo-3-fluorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to optimize your synthetic route and improve yields. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of this synthesis.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, offering potential causes and actionable solutions.
Issue 1: Low Yield of this compound
Question: My final yield of this compound is consistently below expectations. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors throughout the synthetic process. A common route involves the bromination of 2-amino-3-fluorobenzoic acid. Let's break down the potential pitfalls and solutions:
-
Incomplete Bromination: The electrophilic aromatic substitution of bromine onto the 2-amino-3-fluorobenzoic acid ring is a critical step.
-
Cause: Insufficient brominating agent, poor reaction kinetics, or deactivation of the aromatic ring. The amino group is activating, but the fluorine and carboxylic acid groups are deactivating, creating a delicate electronic balance.
-
Solution:
-
Reagent Stoichiometry: Ensure a slight excess of the brominating agent (e.g., N-bromosuccinimide or bromine) is used. However, a large excess can lead to di-brominated byproducts.
-
Solvent Choice: Glacial acetic acid is a common solvent for this reaction.[1] Its polarity can influence the reaction rate.
-
Temperature Control: Bromination is an exothermic reaction. Running the reaction at a controlled, low temperature (e.g., 0-5 °C) can minimize side reactions and improve selectivity.[1]
-
-
-
Suboptimal Work-up and Isolation: Product loss during extraction and purification is a frequent culprit for low yields.
-
Cause: The product has both acidic (carboxylic acid) and basic (amino) functional groups, making its solubility pH-dependent.
-
Solution:
-
pH Adjustment: Carefully adjust the pH of the reaction mixture during work-up to precipitate the product. The isoelectric point of the molecule is crucial here. Acidification to a pH of approximately 2 is often effective for precipitation.[2]
-
Extraction: If the product remains in the aqueous layer, perform multiple extractions with a suitable organic solvent like ethyl acetate.
-
Purification: Recrystallization is a common method for purification.[3] Choosing the right solvent system (e.g., ethanol-water) is key to minimizing loss while achieving high purity.[4]
-
-
-
Alternative Synthetic Route: Consider starting from a different precursor if yields from the bromination of 2-amino-3-fluorobenzoic acid remain low. A documented high-yield synthesis (94%) involves the oxidative cleavage of 6-bromo-7-fluoroindoline-2,3-dione (6-bromo-7-fluoroisatin) using hydrogen peroxide in an alkaline medium.[2][5]
Issue 2: Formation of Impurities and Di-substituted Byproducts
Question: I am observing significant amounts of impurities, including what appears to be a di-brominated product, in my final sample. How can I minimize their formation?
Answer: The formation of impurities, particularly di-brominated species like 2-amino-4,6-dibromo-3-fluorobenzoic acid, is a common challenge.
-
Cause: The amino group is a strong activating group, which can promote multiple substitutions on the aromatic ring, especially if the reaction conditions are not tightly controlled.
-
Solution:
-
Controlled Addition of Brominating Agent: Add the brominating agent dropwise and slowly to the reaction mixture while maintaining a low temperature. This helps to control the local concentration of the electrophile and favors mono-substitution.
-
Protecting Group Strategy: While more complex, protecting the amino group as an acetamide can be considered. The acetyl group is less activating than the amino group, which can provide better control over the bromination. The protecting group would then need to be removed in a subsequent step.
-
Purification Techniques: If di-brominated products are formed, they can often be separated from the desired mono-brominated product by careful recrystallization, as their solubility properties will differ. Column chromatography can also be employed for more challenging separations.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Q1: What is the most common and efficient synthetic route to obtain this compound with a high yield?
A1: One of the most effective reported methods starts with 6-bromo-7-fluoroindoline-2,3-dione.[2] This precursor undergoes oxidative cleavage with hydrogen peroxide in a sodium hydroxide solution. The reaction is typically stirred at room temperature for several hours. After quenching any remaining peroxide with a reducing agent like sodium sulfite, the product is precipitated by acidifying the mixture with concentrated hydrochloric acid to a pH of 2. This method has been reported to achieve yields as high as 94%.[2]
Q2: What are the key safety precautions to consider during this synthesis?
A2: Safety is paramount in any chemical synthesis. Key hazards in this process include:
-
Bromine: If using elemental bromine, it is highly corrosive, toxic, and can cause severe burns upon contact with skin or eyes.[6][7][8][9] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat.
-
Hydrogen Peroxide (30%): This is a strong oxidizing agent and can cause burns. Avoid contact with skin and eyes.
-
Strong Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and appropriate PPE.
-
Diazotization Reactions (if applicable in an alternative route): If a Sandmeyer-type reaction is employed to introduce the bromine, it's crucial to be aware of the hazards associated with diazonium salts. These intermediates can be explosive, especially when isolated in a dry state.[10][11] Diazotization reactions are typically carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt in solution.[12][13][14]
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques should be used:
-
Melting Point: Compare the melting point of your product with the literature value.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.
-
Infrared (IR) Spectroscopy: This will show characteristic peaks for the functional groups present, such as the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and the C-Br and C-F stretches.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): A quick and easy way to assess the purity of the product and monitor the progress of the reaction.
-
High-Performance Liquid Chromatography (HPLC): Provides a more quantitative measure of purity.
-
Q4: Can a Sandmeyer reaction be used to synthesize this compound?
A4: A Sandmeyer reaction is a plausible approach.[15][16] It would involve the diazotization of an appropriate aminobenzoic acid precursor, followed by treatment with a copper(I) bromide catalyst to introduce the bromine atom.[11][15] For example, one could start with 2,3-diamino-4-fluorobenzoic acid, selectively diazotize the 2-amino group, and then perform the Sandmeyer reaction. However, the regioselectivity of the initial precursor synthesis would be a critical consideration.
Optimized Experimental Protocol: Oxidative Cleavage of 6-bromo-7-fluoroindoline-2,3-dione
This protocol is based on a high-yield synthesis reported in the literature.[2]
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 6-bromo-7-fluoroindoline-2,3-dione | 244.03 | 18.9 g | 77.5 mmol |
| 2 N Sodium Hydroxide (NaOH) | 40.00 | 350 mL | 700 mmol |
| 30% Hydrogen Peroxide (H₂O₂) | 34.01 | 40 mL | ~392 mmol |
| Sodium Sulfite (Na₂SO₃) | 126.04 | As needed | - |
| Concentrated Hydrochloric Acid (HCl) | 36.46 | As needed | - |
Procedure:
-
Reaction Setup: In a suitable reaction vessel, suspend 18.9 g (77.5 mmol) of 6-bromo-7-fluoroindoline-2,3-dione in 350 mL of 2 N NaOH solution.
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Addition of Oxidant: While stirring, slowly add 40 mL of 30% hydrogen peroxide to the mixture.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 16 hours.
-
Quenching: Quench the reaction by adding a saturated solution of sodium sulfite until the bubbling ceases, indicating the decomposition of excess hydrogen peroxide.
-
Precipitation: Acidify the mixture with concentrated hydrochloric acid to a pH of 2. A precipitate should form.
-
Isolation: Collect the precipitate by filtration.
-
Drying: Dry the solid product to obtain this compound.
Expected Yield: Approximately 17 g (94%).[2]
Visualizations
Reaction Pathway: Oxidative Cleavage Route
Caption: High-yield synthesis via oxidative cleavage.
Troubleshooting Logic for Low Yield
Caption: Decision tree for addressing low product yield.
References
- 1. scispace.com [scispace.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesis routes of 2-Amino-3-fluorobenzoic acid [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. Bromine (Br2): Assessing Health Risks and Safety Protocols [gasdetection.com]
- 7. nj.gov [nj.gov]
- 8. gov.uk [gov.uk]
- 9. BROMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]
- 13. m.youtube.com [m.youtube.com]
- 14. Sciencemadness Discussion Board - Diazotization safety - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 16. Sandmeyer Reaction [organic-chemistry.org]
Technical Support Center: Purification of 2-Amino-4-bromo-3-fluorobenzoic Acid
Prepared by: Senior Application Scientist, Chemical Process Development
Welcome to the technical support guide for the purification of 2-Amino-4-bromo-3-fluorobenzoic acid (CAS: 1416013-62-1). This document is designed for researchers, scientists, and drug development professionals who handle this critical pharmaceutical intermediate. The purity of this compound is paramount, as it is a key building block in the synthesis of advanced organic molecules, including quinazoline derivatives investigated as potential antitumor agents.[1][2][3] This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the challenges of obtaining this compound in high purity.
Purification Workflow Overview
The general strategy for purifying this compound involves isolating the crude product from the reaction mixture, followed by one or more techniques to remove specific impurities. The choice of method depends on the nature of the impurities and the desired final purity.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific problems you may encounter during purification, organized by technique.
Recrystallization Issues
Recrystallization is a powerful technique that relies on the difference in solubility of the compound in a hot versus a cold solvent. For benzoic acids, this is a highly effective method.[4]
Issue: My compound will not crystallize, even after cooling in an ice bath.
-
Underlying Cause: This is typically due to one of two reasons: the solution is supersaturated, or you have used too much solvent, making the solution too dilute for crystals to form.[5]
-
Solutions:
-
Induce Crystallization:
-
Scratching: Use a clean glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass provide nucleation sites for crystal growth to begin.[5]
-
Seeding: Add a tiny crystal of previously purified this compound to the solution. This "seed" crystal acts as a template for other molecules to deposit onto.[5]
-
-
Reduce Solvent Volume: If induction methods fail, your solution is likely too dilute. Gently heat the flask to boil off a portion of the solvent, thereby increasing the compound's concentration. Allow the concentrated solution to cool slowly once more.[5]
-
Issue: The recrystallized product is still yellow or brown.
-
Underlying Cause: The presence of color indicates that colored impurities, which may have similar solubility profiles to your product, are still present.[5] The synthesis of related aminobenzoic acids can sometimes produce colored by-products.[6]
-
Solutions:
-
Activated Charcoal Treatment: Before the hot filtration step, add a very small amount (a spatula tip's worth) of activated charcoal to the hot, dissolved solution. The charcoal has a high surface area and will adsorb many colored impurities. Swirl for a few minutes, then perform a hot filtration to remove the charcoal. Caution: Using too much charcoal can lead to significant loss of your desired product through adsorption.[5]
-
Repeat Recrystallization: A second recrystallization is often necessary to achieve high purity and remove persistent impurities.[5]
-
Issue: The yield of my purified product is very low.
-
Underlying Cause: Low yield can result from several factors: using an excessive amount of solvent, cooling the solution too rapidly, or premature crystallization during hot filtration.
-
Solutions:
-
Minimize Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Adding solvent in small portions near the boiling point is key.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Prevent Premature Crystallization: When performing a hot filtration to remove insoluble impurities, ensure your funnel and receiving flask are pre-heated. This can be done by placing them in an oven or rinsing them with hot solvent just before filtration. This prevents the solution from cooling and crystallizing in the funnel.
-
Acid-Base Extraction Issues
The amphoteric nature of this compound, containing both a basic amino group and an acidic carboxylic acid group, makes it an excellent candidate for purification via acid-base extraction.[7]
Issue: An emulsion formed at the interface between the aqueous and organic layers.
-
Underlying Cause: Vigorous shaking of the separatory funnel is the most common cause of emulsion formation.[8]
-
Solutions:
-
Gentle Inversion: Instead of shaking, gently invert the separatory funnel several times to mix the layers.
-
Break the Emulsion: If an emulsion has already formed, allow the funnel to stand undisturbed. If it persists, add a small amount of brine (saturated NaCl solution). The increased ionic strength of the aqueous layer can help break the emulsion.[8] In stubborn cases, filtering the entire mixture through a pad of Celite or glass wool may be necessary.[8]
-
Issue: The recovery of my product is low after extraction and re-precipitation.
-
Underlying Cause: The product, or its salt form, may have some residual solubility in one of the layers. For example, when extracting with a base, some of the desired product might remain in the organic layer.
-
Solutions:
-
Back-Extraction: Perform a "back-extraction" by washing the layer you believe contains the lost product with a fresh portion of the other solvent. For instance, after extracting your organic layer with aqueous base, wash that same organic layer again with a fresh portion of aqueous base to recover more product.[8]
-
Ensure Complete Precipitation: After isolating your product in the aqueous layer (as a salt), ensure you adjust the pH sufficiently to cause full precipitation. For this compound, the synthesis procedures suggest acidifying to a pH of 2.[1][9] Use a pH meter or pH paper to confirm.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude this compound?
A1: Based on common synthetic routes, which often involve the oxidation of 6-bromo-7-fluoroisatin, potential impurities include unreacted starting material, incompletely oxidized intermediates, and inorganic salts from pH adjustments during the workup.[3][9]
Q2: What is a good starting solvent for recrystallization?
A2: An ideal solvent is one in which the compound is highly soluble when hot and poorly soluble when cold.[4] For substituted aminobenzoic acids, good candidates to screen are ethanol, methanol, water, or a mixed solvent system like ethanol/water or acetone/water.[5][6] A small-scale solubility test is always recommended.
| Solvent System | Rationale & Properties | Potential Issues |
| Ethanol/Water | Good polarity range. The compound is likely soluble in hot ethanol and insoluble in cold water. | Finding the correct ratio is critical to prevent oiling out or premature crystallization. |
| Methanol | Similar to ethanol but more polar and has a lower boiling point. | High solubility even when cold may lead to lower recovery. |
| Hot Water | Benzoic acids often have high solubility in hot water and low solubility in cold water.[4] | The amino, bromo, and fluoro groups reduce water solubility compared to unsubstituted benzoic acid. May not be a good single solvent. |
| Acetone/Water | Similar principle to ethanol/water, offers another polarity option.[6] | Acetone's low boiling point requires careful handling to prevent solvent loss during heating. |
Q3: Can I use column chromatography for purification?
A3: Yes, but it can be challenging. The polarity of both the amino and carboxylic acid groups can cause the compound to streak (tail) on a standard silica gel column. If you must use chromatography, consider adding a small percentage (0.5-1%) of a modifying acid, like acetic acid, to your eluent. This helps to keep the carboxylic acid group fully protonated, reducing its interaction with the silica gel and leading to better peak shapes. A similar strategy of adding triethylamine is used to suppress tailing for basic compounds.[10]
Q4: How do I confirm the purity of my final product?
A4: A combination of techniques is recommended.
-
Melting Point: A sharp melting point that is close to the literature value is a good indicator of purity. Impurities typically broaden the melting range and depress the melting point.
-
NMR Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any organic impurities.
-
LC-MS or HPLC: These are highly sensitive methods for quantifying purity and detecting even trace amounts of impurities. A purity level of >98% is often required for pharmaceutical applications.[2][3]
Detailed Protocol: Recrystallization from an Ethanol/Water System
This protocol outlines a standard procedure for purifying this compound using a mixed solvent system.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (2)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Short-stem funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in a 250 mL Erlenmeyer flask with a magnetic stir bar. Add the primary solvent (ethanol) in small portions while heating and stirring. Add just enough hot ethanol to completely dissolve the solid at its boiling point.
-
Addition of Anti-Solvent: While the ethanol solution is still hot, add the anti-solvent (water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the solution is saturated.
-
Re-dissolution: Add a few more drops of hot ethanol until the cloudiness just disappears, resulting in a clear, saturated solution.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, add a small spatula tip of activated charcoal, and gently swirl for 2-3 minutes.
-
Hot Filtration: Pre-heat a second Erlenmeyer flask and a short-stem funnel. Place a fluted filter paper in the funnel and quickly filter the hot solution into the clean, warm flask. This step removes any insoluble impurities (and charcoal, if used).
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a countertop. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio determined earlier) to remove any residual soluble impurities.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
References
- 1. This compound | 1416013-62-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Benzoic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound synthesis - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
Technical Support Center: Synthesis of 2-Amino-4-bromo-3-fluorobenzoic Acid
Welcome to the technical support center for the synthesis of 2-Amino-4-bromo-3-fluorobenzoic acid (CAS: 1416013-62-1). This guide is designed for researchers, medicinal chemists, and process development professionals who are utilizing this critical building block in their synthetic endeavors. As a key intermediate in the development of novel therapeutics, particularly in the synthesis of quinazoline-based kinase inhibitors, achieving high purity and yield is paramount.[1]
This document provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic protocols and an expert understanding of the underlying chemical principles. We will focus on the most common and reliable synthetic route: the oxidative cleavage of 6-bromo-7-fluoroisatin.
Core Synthesis Pathway: Oxidative Cleavage of 6-bromo-7-fluoroisatin
The preferred industrial and laboratory-scale synthesis involves the oxidative ring-opening of 6-bromo-7-fluoroisatin using hydrogen peroxide in a basic medium, followed by acidification to precipitate the desired product.[1][2] This method is generally high-yielding and avoids the regioselectivity issues that can arise from direct bromination of a pre-existing aminobenzoic acid scaffold.
Below is a diagram illustrating the primary transformation.
Caption: Primary synthetic route to this compound.
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems that may be encountered during the synthesis. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Question 1: My final product yield is significantly lower than expected. What are the likely causes?
Low yield is a common issue that can stem from several factors throughout the synthetic and workup process.
Possible Causes & Solutions:
-
Incomplete Reaction of the Isatin Starting Material:
-
Cause: The oxidative cleavage may not have gone to completion. This can be due to insufficient reaction time, low temperature, or degraded hydrogen peroxide. The isatin starting material is sparingly soluble, which can also impede the reaction.
-
Troubleshooting Steps:
-
Verify H₂O₂ Potency: Use a fresh, properly stored bottle of hydrogen peroxide (30% solution). Its concentration can be checked by titration if necessary.
-
Temperature Control: While the initial addition of H₂O₂ is often done at 0°C to control the exotherm, the reaction typically needs to warm to room temperature to proceed to completion.[2] Ensure the mixture is stirred at ambient temperature for the recommended duration (e.g., 16 hours).[2]
-
Monitor by TLC/LC-MS: Before acidification, take a small aliquot of the reaction mixture, neutralize it, and extract it with an organic solvent (e.g., ethyl acetate) to check for the presence of starting material. If the isatin is still present, the reaction may require a longer stir time or gentle warming (e.g., to 30-40°C).[3]
-
-
-
Product Loss During Acidification and Isolation:
-
Cause: this compound, like many aminobenzoic acids, is amphoteric and has some solubility in both acidic and basic aqueous solutions. Precipitation may be incomplete if the pH is not optimal.
-
Troubleshooting Steps:
-
Precise pH Control: Carefully adjust the pH of the solution. The isoelectric point, where the amino acid has minimum solubility, is crucial for maximum precipitation. For similar aminobenzoic acids, optimal precipitation occurs between pH 1 and 5.[3] A final pH of ~2 is a common target.[2] Add the acid slowly while vigorously stirring and monitoring with a calibrated pH meter.
-
Cooling: After acidification, cool the mixture in an ice bath for at least one hour before filtration to maximize the precipitation of the product.
-
-
-
Degradation of the Product:
-
Cause: Although generally stable, prolonged exposure to harsh basic conditions and excess oxidant could potentially lead to minor degradation pathways, such as oxidative decomposition of the amine or decarboxylation.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use the recommended equivalents of hydrogen peroxide. A large excess can promote side reactions.
-
Quenching: After the reaction is complete (as determined by TLC/LC-MS), quench any remaining peroxide with a reducing agent like sodium sulfite (Na₂SO₃) before acidification.[2] This prevents further oxidation during the acidic workup.
-
-
Question 2: The color of my final product is off-white, yellow, or brown, not the reported white solid. What causes this discoloration?
Possible Causes & Solutions:
-
Presence of Oxidized Byproducts:
-
Cause: The amino group is susceptible to oxidation, which can form colored impurities. This can be exacerbated by residual peroxide during the acidic workup or by air oxidation. The starting 7-fluoroisatin can also be accompanied by colored byproducts from its own synthesis.[3]
-
Troubleshooting Steps:
-
Efficient Quenching: Ensure all residual hydrogen peroxide is destroyed with a quencher (e.g., Na₂SO₃) before acidification. The disappearance of a peroxide test strip signal can confirm this.
-
Charcoal Treatment: During the workup, after partial neutralization to a pH of ~7.5 but before final acidification, the solution can be treated with activated charcoal to adsorb colored impurities.[3] Filter the charcoal before proceeding with the final acidification to precipitate the product.
-
Recrystallization: This is the most effective method for removing colored impurities. See the protocol in the FAQ section below.
-
-
-
Residual Starting Material or Intermediates:
-
Cause: The starting 6-bromo-7-fluoroisatin is typically a colored solid. Incomplete reaction will lead to its presence in the final product.
-
Troubleshooting Steps:
-
As described in Question 1, ensure the reaction goes to completion by monitoring with TLC or LC-MS.
-
A proper recrystallization will typically separate the less polar isatin from the more polar amino acid product.
-
-
Question 3: My NMR/Mass Spec data shows an impurity with a mass of 193/195 Da. What is this and how can I avoid it?
Possible Cause & Solution:
-
Decarboxylation of the Product:
-
Cause: The most likely impurity with this mass (accounting for bromine isotopes) is 3-bromo-2-fluoroaniline , the decarboxylation product of your target molecule. While aromatic decarboxylation often requires high temperatures, it can be catalyzed by strong acid, especially during a prolonged or heated workup.[4] The presence of both electron-withdrawing (F, Br) and electron-donating (NH₂) groups creates a complex electronic environment, but decarboxylation under harsh acidic conditions is a known side reaction for some benzoic acids.
-
Troubleshooting Steps:
-
Avoid High Temperatures: Do not heat the mixture during or after acidification. Perform the precipitation and filtration at room temperature or below.
-
Minimize Time in Acid: Do not leave the precipitated product in the strong acidic solution for an extended period before filtration.
-
Purification: If the decarboxylated impurity is present, it can be removed by recrystallization. Due to the absence of the acidic carboxylic acid group, its solubility will differ significantly from the desired product.
-
-
The logical flow for troubleshooting these common issues is summarized in the diagram below.
Caption: Troubleshooting workflow for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: Is direct bromination of 2-Amino-3-fluorobenzoic acid a viable alternative synthesis route? While theoretically possible, this route is not recommended. The amino group is a strong activating group, and the fluorine and carboxylic acid are deactivating, meta-directing groups. Electrophilic aromatic substitution (bromination) would likely lead to a mixture of regioisomers, with bromination potentially occurring at the 5-position, ortho/para to the powerful amino directing group. This would result in a difficult and costly separation process, making it less efficient than the isatin cleavage route which provides unambiguous regiochemistry.
Q2: What are the best analytical methods to check the purity of my product? A combination of techniques is recommended:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the reaction progress and for checking for baseline impurities.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity assessment. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with formic acid or ammonium acetate) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the final product and identifying any organic impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help identify unknown impurities.
Q3: Can you provide a standard protocol for recrystallization to purify the final product? Yes, recrystallization is highly effective for removing both colored impurities and potential side products like the starting isatin or the decarboxylated aniline.
| Parameter | Procedure |
| Solvent System | A mixture of ethanol and water is often effective. Other polar protic solvents or mixtures like acetone/water could also be explored. |
| Step 1: Dissolution | In a flask, add the crude this compound and the minimum amount of hot ethanol required to fully dissolve the solid. |
| Step 2: Hot Filtration | If significant insoluble impurities are present or if charcoal treatment was used, perform a hot gravity filtration to remove them. |
| Step 3: Crystallization | Slowly add hot water to the hot ethanol solution until the solution becomes faintly cloudy (the saturation point). Allow the flask to cool slowly to room temperature. |
| Step 4: Cooling | Once at room temperature, place the flask in an ice bath for at least one hour to maximize crystal formation. |
| Step 5: Isolation | Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol/water mixture, and dry them under vacuum. |
Q4: What safety precautions should I take during this synthesis?
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.
-
Hydrogen Peroxide: 30% H₂O₂ is a strong oxidizer and can cause severe skin burns. Handle with care in a fume hood.
-
Sodium Hydroxide / Hydrochloric Acid: These are corrosive. Avoid contact with skin and eyes.
-
Exothermic Reaction: The initial addition of H₂O₂ to the basic isatin solution can be exothermic. Use an ice bath to maintain temperature control.
-
Quenching: The quenching of excess peroxide with sodium sulfite can release sulfur dioxide gas. Ensure this step is performed in a well-ventilated fume hood.
Experimental Protocols
Protocol 1: Synthesis of this compound[2]
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 6-bromo-7-fluoroindoline-2,3-dione (1.0 eq).
-
Dissolution: Add 2 N aqueous sodium hydroxide solution and cool the resulting mixture to 0°C in an ice bath.
-
Oxidation: Add 30% hydrogen peroxide (approx. 3.0 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 16-20 hours. Monitor reaction completion by TLC or LC-MS.
-
Quenching: Cool the mixture back to 0°C and slowly add a saturated aqueous solution of sodium sulfite until a peroxide test strip indicates the absence of peroxides.
-
Acidification: Slowly add concentrated hydrochloric acid to the stirred mixture until the pH reaches ~2. A precipitate should form.
-
Isolation: Stir the slurry in an ice bath for 1 hour, then collect the solid product by vacuum filtration.
-
Washing & Drying: Wash the filter cake with cold water and dry the solid under vacuum to afford the final product.
References
Technical Support Center: Overcoming Solubility Challenges with 2-Amino-4-bromo-3-fluorobenzoic acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Amino-4-bromo-3-fluorobenzoic acid (CAS: 1416013-62-1). This document provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, chemists, and drug development professionals. Our goal is to help you overcome the unique solubility challenges presented by this critical pharmaceutical intermediate, ensuring the success and reproducibility of your experiments.
This compound is a key building block in the synthesis of advanced pharmaceutical agents, including novel quinazoline-based antitumor agents and the β-lactamase inhibitor avibactam sodium.[1][2] Its molecular structure, containing both acidic (carboxylic acid) and basic (amine) functional groups, alongside a halogenated aromatic ring, gives it an amphiphilic and zwitterionic character that can complicate dissolution. This guide explains the principles behind these challenges and offers practical, field-tested solutions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the fundamental solubility characteristics of this compound?
Answer: The solubility of this compound is dictated by the interplay of its three main structural features:
-
The Carboxylic Acid Group (-COOH): This is an acidic, polar group that can donate a proton (H+) to form a negatively charged carboxylate (-COO⁻).
-
The Amino Group (-NH₂): This is a basic, polar group that can accept a proton to form a positively charged ammonium group (-NH₃⁺).
-
The Bromofluorophenyl Ring: This core structure is largely nonpolar and hydrophobic.
At neutral pH, the molecule can exist as a zwitterion (containing both a positive and negative charge) or a neutral species, both of which typically have low solubility in water and nonpolar organic solvents due to strong intermolecular interactions (hydrogen bonding and crystal lattice energy) in the solid state.[3] Its solubility profile is therefore highly dependent on the pH of the medium and the polarity of the solvent. It is generally poorly soluble in cold water and non-polar solvents like hexanes or toluene, but shows improved solubility in polar organic solvents and aqueous solutions with adjusted pH.
Q2: My compound won't dissolve in neutral water for my biological assay. How can I improve its aqueous solubility?
Answer: This is the most common challenge encountered. The most effective strategy for enhancing aqueous solubility is pH modification .[4][5] By adjusting the pH, you can ionize either the carboxylic acid or the amino group, converting the molecule into a much more soluble salt.
The Causality: Salt formation dramatically increases solubility by disrupting the crystal lattice of the solid and allowing for strong ion-dipole interactions with water molecules, which is energetically more favorable than solvating the neutral molecule.[3][6]
-
In Basic Conditions (pH > ~5): Adding a base will deprotonate the carboxylic acid group to form the highly soluble carboxylate anion.
-
In Acidic Conditions (pH < ~2): Adding an acid will protonate the amino group to form the soluble ammonium cation.
The diagram below illustrates this principle.
Caption: Effect of pH on the ionization and solubility of the compound.
Experimental Protocol: pH-Mediated Dissolution for Stock Solutions
-
Preparation of a Basic Stock Solution (Recommended):
-
Weigh the desired amount of this compound into a volumetric flask.
-
Add a small amount of deionized water to create a slurry.
-
Slowly add a 1 M NaOH or KOH solution dropwise while stirring or swirling until the solid completely dissolves. Typically, 1.0 to 1.1 molar equivalents of base are sufficient.
-
Once dissolved, dilute to the final volume with your aqueous buffer or media.
-
Crucial Final Step: Check the final pH of your stock solution and adjust it if necessary for your specific experiment, but be aware that lowering the pH back towards neutral may cause precipitation.
-
-
Preparation of an Acidic Stock Solution:
-
Follow the same procedure as above, but use a 1 M HCl solution instead of a base. This will protonate the amine.
-
This method is generally less preferred as the resulting acidic solution may be incompatible with certain experimental conditions.
-
Q3: What are the best organic solvents for dissolving this compound for chemical synthesis?
Answer: For organic synthesis (e.g., amide couplings, Suzuki reactions), polar aprotic solvents are typically the most effective. They can solvate the molecule without interfering with its acidic or basic functional groups.
The Causality: Polar aprotic solvents possess high dielectric constants and dipoles that can stabilize the polar nature of the solute, but they do not have acidic protons that can be donated. This allows them to effectively dissolve the compound without causing unwanted acid-base reactions. Solvents like DMF and DMSO are excellent hydrogen bond acceptors, which helps break down the intermolecular forces in the solid state.
The following table summarizes the expected solubility in common laboratory solvents. This data is qualitative and should be confirmed with small-scale tests.
| Solvent Class | Examples | Expected Solubility | Rationale & Expert Insight |
| Polar Aprotic | DMF, DMSO, DMA, NMP | High | Generally the best choice. These solvents are excellent at solvating both the polar functional groups and the aromatic ring. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Good solubility, especially with gentle heating. Can act as both hydrogen bond donors and acceptors. |
| Ethers | THF, 2-MeTHF, Dioxane | Low to Moderate | Solubility is often limited but can be improved with heating or use as a co-solvent. Dioxane is often a better choice than THF. |
| Halogenated | Dichloromethane (DCM) | Low | The polarity is generally insufficient to overcome the strong intermolecular hydrogen bonding in the solid state. |
| Nonpolar | Toluene, Hexanes | Very Low / Insoluble | These solvents cannot effectively solvate the polar amino and carboxylic acid groups. |
Q4: I'm still struggling with solubility for my reaction, even in polar aprotic solvents. What are my next troubleshooting steps?
Answer: If you encounter persistent solubility issues, a systematic approach combining physical methods and co-solvent systems is recommended. Follow the workflow below.
Caption: Troubleshooting workflow for challenging solubility cases.
Experimental Protocol: Small-Scale Co-Solvent Screen
The Causality: A co-solvent system can fine-tune the polarity of the medium to match the solute's properties.[7][8] For this compound, mixing a highly polar solvent (to solvate the functional groups) with a less polar one (to solvate the aromatic ring) can often achieve better results than either solvent alone.
-
Setup: In separate small vials, place a few milligrams of your compound (a consistent amount in each).
-
Test Primary Solvent: Add a measured volume (e.g., 0.2 mL) of your primary reaction solvent (e.g., DMF, Dioxane) to each vial. Note the initial solubility.
-
Introduce Co-Solvent: To the vials with undissolved solid, add a second solvent (the co-solvent) dropwise (e.g., 10-20 µL at a time) while agitating.
-
Observe: Look for the solvent ratio that achieves complete dissolution. Common systems to test for cross-coupling reactions include Dioxane/Water, Toluene/Ethanol, or DMF/THF.
-
Scale-Up: Once an effective ratio is found, use it for your full-scale reaction.
Q5: My compound dissolved perfectly at the start of my reaction, but a precipitate formed later. What could be the cause?
Answer: This phenomenon, known as "crashing out," is common and can usually be attributed to one of four factors:
-
Temperature Change: If you heated the mixture to achieve dissolution, cooling to room temperature (or the reaction temperature) may have caused the solution to become supersaturated, leading to precipitation.[9]
-
Solution: Maintain a consistent temperature or use a co-solvent system that ensures solubility at the intended reaction temperature.
-
-
Change in pH: If your reaction consumes an acid or a base, the pH of the mixture can shift. For example, if you started by dissolving the compound with a base and a subsequent reagent neutralizes that base, the compound will revert to its less soluble neutral form and precipitate.
-
Solution: Use a non-reactive, buffered system if possible, or ensure excess base/acid is present to maintain the pH throughout the reaction.
-
-
Change in Solvent Composition: The addition of a reagent dissolved in a different, less effective solvent can alter the overall solvent polarity, reducing solubility.
-
Solution: Dissolve all reagents in the primary reaction solvent whenever possible. If not, add the secondary solution slowly to the reaction mixture to avoid localized supersaturation.
-
-
Formation of an Insoluble Product/Salt: The reaction itself may be forming a product or a salt byproduct that is insoluble in the reaction medium.
-
Solution: This indicates a successful reaction but a challenging workup. The precipitate should be isolated and analyzed (e.g., by LCMS, NMR) to confirm its identity. You may need to modify the workup procedure to handle the insoluble material.
-
References
- 1. This compound | 1416013-62-1 [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. physicsforums.com [physicsforums.com]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Co-solvent: Significance and symbolism [wisdomlib.org]
- 9. Benzoic acid - Wikipedia [en.wikipedia.org]
common impurities in 2-Amino-4-bromo-3-fluorobenzoic acid and their removal
Welcome to the technical support center for 2-Amino-4-bromo-3-fluorobenzoic acid (CAS: 1416013-62-1). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common purity issues encountered during and after its synthesis. We will explore the origins of common impurities and provide robust, field-proven protocols for their removal, ensuring you achieve the high purity required for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile of this compound is heavily dependent on its synthetic route. A prevalent synthesis method involves the oxidative ring-opening of 6-bromo-7-fluoroindoline-2,3-dione (6-bromo-7-fluoroisatin).[1][2][3] Based on this pathway, you should anticipate the following types of impurities:
-
Unreacted Starting Material: Residual 6-bromo-7-fluoroindoline-2,3-dione is a common process-related impurity.
-
Isomeric Impurities: Although the primary synthesis is generally regioselective, alternative synthetic strategies (e.g., direct bromination of a fluorinated aminobenzoic acid precursor) could introduce other regioisomers. The separation of isomers of aminobenzoic acids can be challenging due to their very similar physical properties.[4][5]
-
Over-brominated Species: If the synthesis involves a bromination step, di-brominated or other poly-halogenated species can form. For related compounds, such as 4-Amino-3-bromobenzoic acid, the formation of 4-Amino-3,5-dibromobenzoic acid is a known possibility.[6]
-
Colored Degradation Products: Aminobenzoic acids can be sensitive to light and air, leading to the formation of colored, often polymeric, impurities.[7][8] These are often the cause of a yellow, brown, or orange tint in the crude product.
-
Residual Inorganic Salts: Salts from reagents used during the synthesis and workup (e.g., NaOH, Na2SO3, HCl) can be present if the final product is not washed thoroughly.[1]
Q2: My isolated product is a pale yellow/brown powder, but the literature reports a white solid. How do I remove the color?
A2: The presence of color indicates persistent, highly-colored impurities, which are common in this class of compounds. The most effective method for their removal is recrystallization with the addition of activated charcoal.
The Causality: Activated charcoal has a high surface area with a network of fine pores that readily adsorb large, flat, aromatic molecules, which are characteristic of many colored organic impurities. During the recrystallization process, you dissolve the crude product in a hot solvent, add a small amount of charcoal, and the charcoal adsorbs the impurities. A subsequent hot gravity filtration removes the charcoal (and the adsorbed impurities), leaving a decolorized solution from which your purified, colorless product can crystallize upon cooling.[8][9] See Protocol 2 for a detailed methodology.
Q3: My HPLC analysis shows a purity of <95% with several closely eluting peaks. What is the best strategy for significant purity enhancement?
A3: For enhancing purity, especially when dealing with closely related impurities like isomers, a systematic approach combining chemical and physical separation techniques is recommended.
-
Recrystallization: This should be your first line of defense. A carefully executed recrystallization can significantly increase purity by removing impurities with different solubility profiles. Experiment with different solvent systems (e.g., ethanol/water, acetone/water) to find the optimal conditions.[10]
-
Repeat Recrystallization: If a single recrystallization is insufficient, a second pass is often effective at removing more stubborn impurities.[8]
-
Preparative Chromatography: If recrystallization fails to resolve the impurities, particularly isomers, column chromatography is the next logical step. While HPLC is excellent for analysis, preparative column chromatography using silica gel is more practical for purifying larger quantities in a typical lab setting. A solvent system should be developed using Thin Layer Chromatography (TLC) to achieve good separation between the desired product and the impurities.
Q4: I'm trying to recrystallize my product, but no crystals are forming, even after cooling in an ice bath. What's wrong?
A4: This is a classic problem often caused by one of two issues: using too much solvent or the formation of a supersaturated solution.
The Causality & Solutions:
-
Too Much Solvent: If the concentration of your compound is below its saturation point at the cold temperature, it simply will not crystallize. To fix this, gently heat the solution to evaporate some of the solvent, thereby increasing the concentration, and then allow it to cool again.[8]
-
Supersaturation: Sometimes a solution can hold more dissolved solute than it theoretically should, preventing the initial formation (nucleation) of crystals. You can induce crystallization by:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass provide nucleation sites for crystal growth to begin.[8]
-
Seeding: Add a tiny crystal of pure this compound (if available) to the solution. This "seed crystal" acts as a template, prompting rapid crystallization.[8]
-
Q5: My yield after recrystallization is very low. How can I maximize it?
A5: Low yield is often a trade-off for high purity. However, you can optimize the process to minimize loss.
-
Use the Minimum Amount of Hot Solvent: The key to good recovery is to dissolve your crude product in the minimum amount of boiling solvent required for complete dissolution. Using an excess will keep more of your product dissolved when you cool the solution.[9]
-
Allow for Slow Cooling: Do not rush the cooling process. Let the flask cool slowly to room temperature first. This allows for the formation of larger, purer crystals. Rapid cooling by plunging a hot flask directly into an ice bath can trap impurities and lead to smaller crystals that are harder to filter.
-
Sufficient Cooling Time: Once at room temperature, cool the flask in an ice bath for at least 30-60 minutes to maximize the precipitation of your product from the solution.
-
Wash with Cold Solvent: When filtering, wash the collected crystals with a small amount of ice-cold solvent. Using room temperature or warm solvent will redissolve some of your purified product.[9]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Final product is off-white, yellow, or brown. | Presence of colored, often polymeric or oxidized, impurities. | Perform a recrystallization using a small amount of activated charcoal to adsorb the colored compounds. (See Protocol 2)[8][9] |
| Melting point is broad or lower than expected. | Significant amounts of impurities are present, disrupting the crystal lattice. | Purify the material, primarily via recrystallization. A sharp melting point is a good indicator of high purity. |
| HPLC shows multiple peaks. | Unreacted starting materials, side-products, or isomeric impurities. | 1. Perform one or two rounds of recrystallization. 2. If isomers are present, preparative column chromatography may be required. |
| Material is "oiling out" instead of crystallizing. | The boiling point of the solvent may be higher than the melting point of the impure compound, or the impurities are preventing crystallization. | 1. Try a different recrystallization solvent with a lower boiling point. 2. Add a co-solvent (an "anti-solvent") in which the product is insoluble dropwise to the warm solution until it becomes cloudy, then reheat to clarify and cool slowly. |
| White powder is clumpy and difficult to handle. | Residual solvent or improper drying. | Dry the collected crystals thoroughly under vacuum, possibly with gentle heating if the compound is thermally stable. |
Experimental Protocols & Workflows
Visualizing the Impurity Profile
The following diagram illustrates the potential entry points for impurities during a common synthesis route.
Caption: Potential sources of impurities during synthesis.
Protocol 1: Standard Recrystallization
This protocol provides a general method for purifying this compound. Ethanol/water is often a good starting solvent system for aminobenzoic acids.[8][10]
-
Solvent Selection: Place a small amount of crude product in a test tube. Add a few drops of ethanol and heat. If it dissolves easily, ethanol could be a good solvent. If not, try an ethanol/water mixture.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture to a gentle boil (use a steam bath or hot plate). Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (if necessary): If there are insoluble impurities (like dust or inorganic salts), perform a hot gravity filtration into a clean, pre-warmed flask. This step is crucial to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat and cover it. Allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small portion of ice-cold solvent (the same solvent system used for recrystallization).
-
Drying: Transfer the crystals to a watch glass and dry them in a vacuum oven until a constant weight is achieved.
Protocol 2: Decolorization with Activated Charcoal
This protocol should be integrated into Protocol 1 if your product is colored.
-
Dissolution: Follow Step 2 from Protocol 1 to dissolve the crude product in the minimum amount of hot solvent.
-
Cool Slightly: Remove the flask from the heat source and wait a few seconds for the boiling to subside. This is critical to prevent violent frothing in the next step.
-
Add Charcoal: Add a very small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution. Adding too much can reduce your yield by adsorbing the product.[8]
-
Reheat and Swirl: Return the flask to the heat source, bring it back to a gentle boil, and swirl for 2-3 minutes to ensure the impurities are adsorbed.
-
Hot Filtration: You must perform a hot gravity filtration (as in Protocol 1, Step 3) to remove the charcoal. A fluted filter paper can speed up this process. Never use vacuum filtration at this stage , as the cooling will cause the product to crystallize in the funnel.
-
Proceed: Continue with Step 4 of Protocol 1.
Purification Workflow Diagram
Caption: General workflow for the purification of the product.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | 1416013-62-1 [chemicalbook.com]
- 4. HPLC Separation of Isomers of Aminobenzoic Acid | SIELC Technologies [sielc.com]
- 5. helixchrom.com [helixchrom.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
troubleshooting failed reactions involving 2-Amino-4-bromo-3-fluorobenzoic acid
Welcome to the technical support center for 2-Amino-4-bromo-3-fluorobenzoic acid (CAS: 1416013-62-1). This guide is designed for researchers, scientists, and drug development professionals encountering challenges in reactions involving this versatile but structurally complex building block. Its unique substitution pattern—an activating amino group, a deactivating/directing fluoro group, and a reactive bromo site—presents specific hurdles that require careful consideration. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic routes.
Part 1: Foundational Knowledge
Before troubleshooting specific reactions, it is crucial to understand the fundamental properties of the reagent. The interplay between the amino, bromo, fluoro, and carboxylic acid functionalities dictates its reactivity, solubility, and stability.
Physicochemical Properties
A summary of key physical and chemical properties is provided below. These values are critical for selecting appropriate solvents, reaction temperatures, and storage conditions.
| Property | Value | Source |
| Molecular Formula | C₇H₅BrFNO₂ | PubChem[1] |
| Molar Mass | 234.02 g/mol | PubChem[1] |
| Appearance | White to off-white solid | N/A |
| Predicted pKa | 4.37 ± 0.10 | ChemBK[2] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C | ChemBK[2] |
Initial Handling and Stability Considerations
Question: My reaction is inconsistent even with a fresh bottle of this compound. What could be the issue?
Answer: While the compound is generally stable under recommended storage conditions, its amphoteric nature (containing both a basic amino group and an acidic carboxyl group) can make it sensitive to its environment.
-
Moisture Sensitivity: Although not acutely hygroscopic, absorbed moisture can interfere with reactions that require anhydrous conditions, such as those involving highly reactive coupling agents or organometallics.
-
Light and Air: As with many aminobenzoic acids, prolonged exposure to light and air can lead to gradual discoloration and the formation of minor oxidative impurities. While often not detrimental for initial screening, high-purity applications require fresh material or reagent that has been properly stored under an inert atmosphere.[2]
-
Purity Verification: Before extensive troubleshooting, confirm the purity of your starting material. An impure starting material is a common and often overlooked cause of reaction failure.
Part 2: Troubleshooting Amide Bond Formation
Amide coupling is one of the most common reactions performed with this substrate. However, the presence of the free aniline-type amino group presents a significant challenge: self-polymerization.
FAQ: Failed Amide Coupling Reactions
Question: My amide coupling reaction with a primary/secondary amine is failing, resulting in low yields and a complex mixture. What is the likely cause?
Answer: The most probable cause is the competition between your desired amine nucleophile and the amino group of this compound itself. The substrate's amino group can react with an activated carboxylate of another molecule, leading to oligomeric byproducts.[3]
Key Troubleshooting Steps:
-
Order of Addition is Critical (Pre-activation): The most effective strategy to prevent self-coupling is to pre-activate the carboxylic acid before introducing your target amine.[3] Dissolve the this compound, a non-nucleophilic base (e.g., DIPEA), and the coupling reagent (e.g., HATU) and allow them to stir for 15-30 minutes at 0 °C. This forms the activated ester species in situ. Only then should you add your desired amine to the reaction mixture.[3]
-
Choice of Coupling Reagent: For challenging substrates, robust uronium/aminium-based reagents like HATU or HBTU are often more effective than carbodiimides like EDC.[3] They promote rapid activation, minimizing the lifetime of the activated species and thus the opportunity for side reactions.
-
Base Selection: Use a sterically hindered, non-nucleophilic base. Diisopropylethylamine (DIPEA) is a standard choice as its bulk prevents it from competing as a nucleophile.[3] Typically, 2-3 equivalents are used to neutralize acidic byproducts and ensure the reaction medium remains basic.[3]
-
Temperature Control: Running the reaction at lower temperatures (e.g., starting at 0 °C and slowly warming to room temperature) can effectively control the rate of the competing self-polymerization reaction.[3]
Workflow: Optimizing Amide Coupling
The following diagram outlines the decision-making process for troubleshooting a failed amide coupling reaction.
Caption: Decision tree for troubleshooting amide coupling reactions.
Protocol: Robust Amide Coupling with HATU
This protocol is designed to minimize self-polymerization and maximize yield.
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add Diisopropylethylamine (DIPEA) (2.5 eq) to the solution.
-
Cool the mixture to 0 °C using an ice-water bath.
-
Add HATU (1.1 - 1.2 eq) in one portion.
-
Stir the mixture at 0 °C for 20 minutes to allow for pre-activation.[3]
-
In a separate vial, dissolve the desired amine partner (1.1 eq) in a minimal amount of anhydrous DMF.
-
Add the amine solution dropwise to the reaction flask at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir overnight.
-
Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl and proceed with standard aqueous workup and purification.[4]
Part 3: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
The aryl bromide moiety is a key functional handle for C-C and C-N bond formation via reactions like Suzuki-Miyaura and Buchwald-Hartwig amination. However, the substrate's other functional groups can inhibit the palladium catalyst or promote side reactions.
FAQ: Suzuki-Miyaura Coupling
Question: My Suzuki coupling reaction is sluggish and gives a high proportion of a debrominated byproduct (2-Amino-3-fluorobenzoic acid). What is causing this?
Answer: This is a classic issue with electron-rich aryl halides containing functional groups that can interact with the catalyst.[4]
-
Cause of Debromination (Protodehalogenation): This side reaction is often promoted by the formation of palladium hydride (Pd-H) species in the catalytic cycle.[4] The free amino group on your substrate can facilitate the formation of these hydride species, which can then reductively eliminate to give the undesired debrominated product instead of the desired cross-coupled product.[4]
-
Cause of Sluggish Reaction/Low Yield:
-
Catalyst Inhibition: Both the amino group and the carboxylate (formed under basic conditions) can coordinate to the palladium center, potentially inhibiting its catalytic activity or preventing the necessary oxidative addition/reductive elimination steps.[5]
-
Poor Solubility: Under the basic conditions required for the Suzuki reaction, the carboxylic acid is deprotonated to a carboxylate salt. This salt may have poor solubility in common organic solvents like toluene or dioxane, hindering its participation in the reaction.[5]
-
Key Troubleshooting Steps:
-
Ligand Selection: This is the most critical parameter. Avoid simple phosphine ligands like PPh₃. Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or ferrocenyl ligands (e.g., dppf). These ligands promote the desired reductive elimination over competing pathways like debromination.[4]
-
Base Selection: Use a milder inorganic base. Strong bases can accelerate catalyst decomposition and side reactions. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often superior choices to strong organic bases or alkoxides for this type of substrate.[4][6]
-
Solvent System: A mixed solvent system, such as 1,4-dioxane/water or toluene/water, is often necessary to provide some solubility for both the organic components and the inorganic base/carboxylate salt.[6] Ensure all solvents are thoroughly degassed to prevent oxygen from degrading the catalyst and promoting homocoupling of the boronic acid.[5]
-
(Optional) N-Protection: If other methods fail, protecting the amino group as a Boc-carbamate can be a highly effective, albeit less step-economical, solution. This removes the primary source of catalyst inhibition and debromination promotion.[4]
FAQ: Buchwald-Hartwig Amination
Question: I am trying to perform a Buchwald-Hartwig amination on the aryl bromide, but the reaction is not proceeding. What specific challenges does this substrate present?
Answer: The Buchwald-Hartwig amination is often more sensitive than the Suzuki coupling. The primary challenge is severe catalyst inhibition.
-
Substrate as Inhibitor: The substrate itself, this compound, contains a free amino group. This group can compete with your desired amine coupling partner for coordination to the palladium center, effectively acting as a ligand and poisoning the catalyst.[5][7]
-
Base Sensitivity: These reactions require a strong base (e.g., NaOtBu, LHMDS), which can potentially lead to other side reactions with the sensitive substrate.
Key Troubleshooting Steps:
-
Use a Modern Pre-catalyst: Do not rely on simple palladium sources like Pd(OAc)₂ alone. Use a well-defined, air-stable pre-catalyst (e.g., an XPhos- or SPhos-based G3 or G4 pre-catalyst). These are designed for rapid, low-temperature activation to initiate the catalytic cycle before the substrate can significantly inhibit the palladium(0) species.[4][8]
-
Ligand Choice: As with the Suzuki reaction, bulky, electron-rich phosphine ligands are essential. They create a sterically crowded coordination sphere around the palladium, which can favor the binding of the desired amine over the substrate's amino group.[7][9]
-
Protecting Groups: This is a reaction where N-protection of the substrate's amino group is very strongly recommended. Converting the amino group to a carbamate (Boc) or an amide will prevent it from interfering with the catalytic cycle and dramatically increase the probability of success.
Workflow: Troubleshooting Cross-Coupling Reactions
This diagram illustrates the logical flow for addressing common failures in palladium-catalyzed cross-coupling.
Caption: Troubleshooting workflow for minimizing Suzuki coupling side reactions.
References
- 1. This compound | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Solvent Selection for 2-Amino-4-bromo-3-fluorobenzoic Acid
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Amino-4-bromo-3-fluorobenzoic acid (CAS 1416013-62-1). This resource is designed for researchers, scientists, and drug development professionals to navigate the critical aspect of solvent selection for reactions involving this versatile building block. We will explore common challenges, troubleshoot experimental issues, and provide a comprehensive overview of modern, sustainable solvent alternatives.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
This compound is a substituted anthranilic acid that typically presents as a white to light yellow solid.[1][2] Its structure contains both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH), making its solubility highly dependent on the pH of the medium.[3]
-
In aqueous solutions: Solubility is expected to be low at a neutral pH.[3] In basic media, it will deprotonate to form a more soluble carboxylate salt, while the amino group can be protonated in acidic solutions. To enhance aqueous solubility, adjusting the pH to the basic range is a common and effective strategy.[3]
-
In organic solvents: It is generally more soluble in polar organic solvents.[3] Due to its polar functional groups, it shows good solubility in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).[3] Its solubility in alcohols like ethanol and methanol is moderate, and gentle heating can often improve dissolution.[3]
Q2: Which conventional solvents are typically used for reactions with this compound, and what are their major drawbacks?
Traditionally, dipolar aprotic solvents such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dichloromethane (DCM) have been the "go-to" solvents for reactions like amide bond formation involving this and similar molecules.[4][5] This is due to their excellent ability to dissolve a wide range of reagents and their relatively inert nature in many common transformations.
However, these solvents are now considered "less-preferable" or "hazardous" due to significant Environmental, Health, and Safety (EHS) concerns.[6][7] Recent legislative changes, particularly in Europe under REACH, have begun to restrict the use of DMF and NMP, which are classified as Substances of Very High Concern (SVHC) due to their reproductive toxicity.[6][8][9] DCM is a suspected carcinogen and is also facing increasing regulatory pressure.[4]
Q3: Why are greener, more sustainable solvents becoming critical in pharmaceutical and chemical development?
The shift towards sustainable or "green" chemistry is driven by several factors:
-
Regulatory Pressure: Growing restrictions on hazardous solvents (like DMF and NMP) necessitate the validation of safer alternatives.[6][7]
-
Safety: Green solvents often have a better safety profile, being less toxic, non-mutagenic, and having higher flash points.[9][10]
-
Environmental Impact: Many green solvents are derived from renewable biomass sources (bio-based) and are biodegradable, reducing reliance on petrochemical feedstocks and minimizing environmental persistence.[10][11][12]
-
Process Efficiency: Some sustainable solvents offer tangible process benefits, such as easier work-ups due to low water miscibility (e.g., 2-MeTHF), leading to reduced waste streams and lower energy consumption for recycling.[13][14]
Troubleshooting Guide: Solvent-Related Reaction Issues
This section addresses common experimental problems where the choice of solvent is a likely root cause.
Problem: My starting material (this compound) will not fully dissolve.
-
Probable Cause: The solvent polarity is mismatched with the solute. The concentration may also be too high.
-
Solutions:
-
Verify Polarity: Ensure you are using a sufficiently polar solvent. For this molecule, polar aprotic solvents are excellent starting points.[3]
-
Gentle Heating: Cautiously warm the mixture while stirring. Ensure the compound is thermally stable at the applied temperature.[3]
-
Sonication: Use an ultrasonic bath to break up solid aggregates and enhance the rate of dissolution.[3]
-
Co-Solvent System: Consider adding a small percentage of a stronger polar aprotic solvent like DMSO to a weaker solvent to improve solvating power.
-
For Aqueous Reactions: If applicable, adjust the pH to the basic range (>8) to form the highly soluble carboxylate salt.[3]
-
Problem: My amide coupling reaction is sluggish or gives a low yield.
-
Probable Cause: The solvent may not be optimal for the specific coupling reagents used, or it may not provide a high enough reflux temperature.
-
Solutions:
-
Switch to a Proven Solvent: Amide couplings are often successful in solvents like DMF or its greener alternatives such as Cyrene or N-butyl-2-pyrrolidinone (NBP).[15][16]
-
Increase Temperature: If the reaction is thermally stable, switching to a higher-boiling solvent can increase the reaction rate. Compare the boiling points of your current solvent with alternatives in the table below.
-
Evaluate Solvent Alternatives: For common coupling reagents, studies have evaluated the performance of greener solvents like ethyl acetate, 2-MeTHF, and cyclopentyl methyl ether (CPME).[4][16] Their effectiveness can be reagent-dependent, so empirical screening is recommended.
-
Problem: I am observing significant side-product formation.
-
Probable Cause: The solvent may be participating in a side reaction or promoting an undesired reaction pathway.
-
Solutions:
-
Assess Solvent Reactivity: Ensure your solvent is inert under the reaction conditions. For example, using a protic solvent (like ethanol) in a reaction involving a highly basic or organometallic reagent can lead to quenching.
-
Consider Solvent Polarity Effects: The polarity of the solvent can influence the transition state of competing reaction pathways. Switching to a solvent of different polarity (e.g., moving from a polar aprotic like DMSO to a less polar ether like 2-MeTHF) can sometimes suppress the formation of undesired by-products.
-
A Deep Dive into Sustainable Solvent Alternatives
The following solvents are increasingly recognized as viable, greener replacements for traditional dipolar aprotic and ethereal solvents.[8]
Cyrene™ (Dihydrolevoglucosenone)
Cyrene is a bio-based dipolar aprotic solvent derived from cellulose in a two-step process.[12][17] It is positioned as a direct replacement for DMF and NMP.[9][12]
-
Advantages: Bio-based, biodegradable, non-mutagenic, and non-reprotoxic.[9][18] Its high boiling point (227 °C) allows for a wide range of reaction temperatures.[19]
-
Considerations: Cyrene is more viscous than DMF and can be unstable in strong acidic or basic conditions.[9][19] Its high boiling point can also make it difficult to remove under vacuum, though its miscibility with water allows for removal via aqueous work-up.[19]
-
Proven Applications: Successfully used in palladium-catalyzed cross-couplings (Suzuki, Sonogashira), amide bond formations, and urea synthesis.[8][12][19]
2-Methyltetrahydrofuran (2-MeTHF)
2-MeTHF is a bio-derived ether solvent, often sourced from corncobs and bagasse.[11][20] It is an excellent, more sustainable alternative to tetrahydrofuran (THF) and dichloromethane (DCM).[10][13]
-
Advantages: Higher boiling point (80 °C) and lower water miscibility than THF, which simplifies aqueous work-ups, reduces product loss in the aqueous phase, and makes solvent recovery and recycling easier.[11][13] It also shows a lower tendency to form peroxides compared to THF.[11][20]
-
Considerations: While a good replacement for THF, it is less polar than dipolar aprotic solvents and may not be suitable for reactions requiring very high polarity.
-
Proven Applications: Ideal for organometallic reactions (e.g., Grignard reactions, where it can improve yields), reductions, and some coupling reactions.[13][20][21] It has been successfully used as an alternative to DCM in some amide coupling protocols.[4]
Ionic Liquids (ILs)
Ionic liquids are salts with a melting point below 100 °C, often referred to as "designer solvents" because their properties can be tuned by modifying the cation and anion.[22][23]
-
Advantages: Negligible vapor pressure (reducing air pollution and exposure risk), high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds.[23][24] They can be designed to be task-specific, acting as both solvent and catalyst.[22][25]
-
Considerations: High cost, potential toxicity (depending on structure), high viscosity, and sometimes difficult product separation can be barriers to large-scale use.[23]
-
Proven Applications: Used effectively in nucleophilic aromatic substitutions and for the synthesis of amides from carboxylic acids and isocyanates.[22][24] The choice of anion and cation is critical for optimizing aromatic solubility and reaction performance.[26]
Comparative Table of Solvents
| Solvent | Type | Boiling Point (°C) | Key Hazards / Comments | Green Status |
| DMF | Dipolar Aprotic | 153 | Reprotoxic (H360), Hepatotoxic | Hazardous |
| NMP | Dipolar Aprotic | 202 | Reprotoxic (H360) | Hazardous |
| DCM | Chlorinated | 40 | Suspected Carcinogen, Volatile | Hazardous |
| THF | Ether | 66 | Forms Explosive Peroxides | Usable |
| Cyrene™ | Dipolar Aprotic | 227 | Bio-based, non-toxic, viscous[9][19] | Recommended |
| 2-MeTHF | Ether | 80 | Bio-based, low water miscibility[11][13] | Recommended |
| GVL | Dipolar Aprotic | 207 | Bio-based, derived from levulinic acid[6] | Recommended |
| Ionic Liquids | Ionic Liquid | >200 (High) | Tunable, low vapor pressure, cost varies[24] | Innovative |
Visual Workflows
Experimental Protocols
Protocol 1: Small-Scale Solubility Assessment
Objective: To quickly determine the solubility of this compound in a panel of candidate solvents.
Materials:
-
This compound
-
Candidate solvents (e.g., 2-MeTHF, Cyrene, Ethyl Acetate, Acetonitrile, Water)
-
Small vials (1-2 mL) with caps
-
Magnetic stir plate and stir bars
-
Vortex mixer
Procedure:
-
Add ~10 mg of this compound to each labeled vial.
-
To each vial, add 0.5 mL of a candidate solvent.
-
Cap the vials and vortex for 30 seconds.
-
Place the vials on a stir plate and stir at room temperature for 15 minutes.
-
Visually inspect for dissolution. Record observations as "Insoluble," "Partially Soluble," or "Fully Soluble."
-
For vials where the solid is not fully dissolved, gently warm the vial to ~50 °C and observe any change in solubility.
-
Analysis: This qualitative assessment will quickly identify promising solvents that can carry the starting material into the solution phase for the reaction.
Protocol 2: Parallel Solvent Screening for Amide Coupling
Objective: To empirically test the performance of different solvents for a specific amide coupling reaction. This protocol uses a representative amine and coupling agent.
Materials:
-
This compound
-
Benzylamine (or other representative amine)
-
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or similar coupling agent
-
DIPEA (N,N-Diisopropylethylamine) or other non-nucleophilic base
-
Candidate solvents identified from Protocol 1 (e.g., 2-MeTHF, Cyrene, Acetonitrile)
-
Reaction vials with stir bars
-
TLC plates and appropriate mobile phase (e.g., 1:1 Hexanes:Ethyl Acetate)
-
LC-MS for quantitative analysis
Procedure:
-
Stock Solutions: Prepare stock solutions of the amine and DIPEA in a solvent known to be compatible with all test conditions (e.g., Acetonitrile) to ensure accurate dispensing.
-
Reaction Setup: In separate, labeled reaction vials, add this compound (e.g., 23.4 mg, 0.1 mmol, 1.0 eq).
-
To each vial, add 1.0 mL of the respective candidate solvent (Solvent A, Solvent B, Solvent C, etc.).
-
Add the coupling agent HATU (e.g., 41.8 mg, 0.11 mmol, 1.1 eq) to each vial.
-
Add the amine (e.g., 1.1 eq via stock solution).
-
Add the base DIPEA (e.g., 3.0 eq via stock solution) to initiate the reaction.
-
Seal the vials and stir at room temperature (or desired reaction temperature).
-
Monitoring: After a set time (e.g., 2, 6, and 24 hours), take a small aliquot from each reaction mixture. Spot on a TLC plate to qualitatively assess the consumption of starting material and formation of the product.
-
Analysis: After 24 hours (or upon completion), quench the reactions and analyze the crude mixtures by LC-MS to determine the relative conversion to the desired amide product in each solvent. The solvent that provides the highest conversion with the cleanest profile is the optimal choice. This self-validating system provides direct, empirical evidence for the best solvent choice for your specific reaction.[27]
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Green solvents for the formation of amide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Replacement strategies for non-green dipolar aprotic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02332F [pubs.rsc.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. Preparation and Application of Green Sustainable Solvent Cyrene [mdpi.com]
- 13. chempoint.com [chempoint.com]
- 14. researchgate.net [researchgate.net]
- 15. Molecular Solvents – Replacements for DMF, DMAC, NMP - Wordpress [reagents.acsgcipr.org]
- 16. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Cyrene: a bio-based novel and sustainable solvent for organic synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Ionic liquids: A green solvent for organic synthesis - Curr Trends Pharm Pharm Chem [ctppc.org]
- 24. scielo.br [scielo.br]
- 25. Ionic Liquids [organic-chemistry.org]
- 26. How Do Aromatic Compounds and Ionic Liquids Interact? - ChemistryViews [chemistryviews.org]
- 27. scispace.com [scispace.com]
Catalyst Selection and Troubleshooting for Reactions with 2-Amino-4-bromo-3-fluorobenzoic acid
A Technical Support Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Amino-4-bromo-3-fluorobenzoic acid. This guide is designed to provide in-depth technical assistance and troubleshooting advice for common palladium-catalyzed cross-coupling reactions involving this versatile building block. As a trifunctional arene, this compound presents unique challenges and opportunities in the synthesis of complex molecules for pharmaceutical and materials science applications. This resource, structured in a question-and-answer format, addresses specific issues you may encounter during your experiments, with a focus on catalyst selection and reaction optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most common cross-coupling reactions performed with this compound?
A1: The most frequently employed cross-coupling reactions with this compound are the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation. The bromo-substituent provides a reactive site for these palladium-catalyzed transformations, enabling the introduction of a wide range of aryl, heteroaryl, and amine moieties.
Q2: What are the key challenges when using this substrate in cross-coupling reactions?
A2: The primary challenges arise from the electronic and steric properties of the substituents on the aromatic ring:
-
The ortho-amino group: This group can coordinate to the palladium catalyst, potentially influencing its reactivity and leading to undesired side reactions like hydrodehalogenation (loss of the bromine atom).[1]
-
The carboxylic acid group: This acidic functionality can complicate the reaction by reacting with the base, affecting the solubility of the substrate, and potentially deactivating the catalyst.
-
Steric hindrance: The substitution pattern can create steric congestion around the reactive C-Br bond, which may slow down the rate-determining oxidative addition step in the catalytic cycle.[2]
Suzuki-Miyaura Coupling: A Detailed Guide
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are common motifs in pharmacologically active compounds.[3][4]
Q3: I am planning a Suzuki-Miyaura coupling with this compound. What is a good starting point for catalyst and reaction conditions?
A3: For a successful Suzuki-Miyaura coupling, the choice of catalyst, ligand, base, and solvent is crucial. Below is a recommended starting point for your reaction optimization.
| Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | These are common and effective air-stable Pd(II) and Pd(0) precatalysts, respectively.[2] |
| Ligand | Buchwald ligands (e.g., SPhos, XPhos, RuPhos) | Bulky, electron-rich phosphine ligands accelerate the oxidative addition and reductive elimination steps, which can be beneficial for sterically hindered substrates.[1][2] |
| Base | K₃PO₄, Cs₂CO₃ | These are often effective and non-nucleophilic bases that are less likely to promote side reactions compared to hydroxides or alkoxides.[2][5] |
| Solvent | Dioxane/H₂O, Toluene/H₂O (e.g., 4:1 or 10:1) | A mixed aqueous-organic solvent system often improves the solubility of both the organic substrate and the inorganic base.[1][5] |
| Temperature | 80-110 °C | Heating is typically required to drive the reaction to completion.[1] |
General Experimental Protocol for Suzuki-Miyaura Coupling:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid or ester (1.2-1.5 equiv.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(OAc)₂ with a suitable ligand, or a pre-formed catalyst like XPhos Pd G3, 0.5–2 mol%).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture with vigorous stirring and monitor its progress by TLC or LC-MS.[6]
Troubleshooting Suzuki-Miyaura Coupling
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of 2-Amino-4-bromo-3-fluorobenzoic Acid Derivatives in Anticancer Research
Introduction: The Strategic Importance of 2-Amino-4-bromo-3-fluorobenzoic Acid in Drug Discovery
This compound has emerged as a pivotal starting material in medicinal chemistry, particularly in the synthesis of novel anticancer agents. Its unique substitution pattern, featuring an amine, a carboxylic acid, a bromine atom, and a fluorine atom, provides a versatile scaffold for the construction of complex heterocyclic systems. The electron-withdrawing nature of the halogen substituents and the strategic placement of the reactive amino and carboxyl groups make it an ideal precursor for the synthesis of quinazolinone derivatives, a class of compounds renowned for their potent and diverse biological activities.[1] This guide provides a comparative analysis of the anticancer activities of various quinazolinone derivatives synthesized from this compound, supported by experimental data and protocols to inform researchers and drug development professionals in their quest for novel cancer therapeutics.
The Quinazolinone Core: A Privileged Scaffold in Oncology
The quinazolinone ring system is considered a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets with high affinity.[2][3] Derivatives of quinazolinone have been extensively investigated and developed as anticancer agents, with several compounds entering clinical trials and receiving FDA approval.[4][5] Their mechanism of action often involves the inhibition of key enzymes in cancer cell signaling pathways, such as epidermal growth factor receptor (EGFR) tyrosine kinases, which are frequently overexpressed or mutated in various cancers.[5]
The synthesis of quinazolinone derivatives from this compound typically involves a cyclocondensation reaction with an appropriate reagent, leading to the formation of the fused heterocyclic ring system. The inherent reactivity of the starting material allows for the introduction of diverse substituents at various positions of the quinazolinone core, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties.
Comparative Analysis of Anticancer Activity: A Focus on Quinazolinone Derivatives
The true value of this compound as a synthetic precursor is realized in the biological activities of its downstream derivatives. Below, we compare the cytotoxic activities of several series of quinazolinone derivatives against various cancer cell lines.
Table 1: Comparative in vitro Cytotoxicity (IC50, µM) of Novel Quinazolinone Derivatives
| Compound Series | Derivative | MCF-7 (Breast) | A549 (Lung) | SKOV3 (Ovarian) | HeLa (Cervical) | Reference |
| Dibromo-2-arylquinazolinones | 1f | 101.37 ± 12.20 | 124.5 ± 20.51 | 125 ± 7.07 | - | [2] |
| 1g | 101.37 ± 12.20 | 124.5 ± 20.51 | 125 ± 7.07 | - | [2] | |
| Quinoxalindione-substituted Quinazolinones | 11g (nitro substituent) | - | - | - | >100 (low activity) | [3] |
| Benzimidazole-substituted Quinazolinones | 9d (isopropyl substituent) | 70 | - | - | 50 | [6] |
| Diiodo-2-methyl-3-substituted-quinazolinones | 4-11 | \multicolumn{4}{c | }{Reported as % activity relative to standard, specific IC50 not provided} | [4] | ||
| 2-(Hydrazinyl)-3-phenylquinazolin-4(3H)-ones | 6d | \multicolumn{4}{c | }{GI50 = 0.789 µM (NCI-H460 - Lung)} | [5] |
Analysis of Structure-Activity Relationships (SAR):
The data presented in Table 1, though from different studies, allows for the deduction of several key structure-activity relationships:
-
Substitution at the 2- and 3-positions of the quinazolinone ring is critical for cytotoxic activity. The nature of the substituent significantly influences the potency and selectivity of the compound.[2][6]
-
Electron-withdrawing groups on the aryl ring at the 2-position can enhance anticancer activity. For instance, the nitro-substituted compound 11g showed notable activity against the HeLa cell line.[3]
-
The presence of bulky or specific aliphatic groups at the 3-position can modulate activity. The isopropyl-substituted benzimidazole derivative 9d demonstrated the highest potency in its series.[6]
-
Halogenation of the quinazolinone core can impact biological activity. The dibromo and diiodo derivatives show cytotoxic potential, although direct comparison is challenging without standardized data.[2][4]
-
Modification of the 2-position with a hydrazinyl-benzylidene moiety, as in compound 6d, can lead to potent and broad-spectrum anticancer activity. This derivative showed sub-micromolar growth inhibition against a lung cancer cell line and potent EGFR inhibition.[5]
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of a representative quinazolinone derivative and for the evaluation of its cytotoxic activity.
Protocol 1: General Synthesis of 2-Aryl-4(3H)-quinazolinones
This protocol is adapted from the synthesis of dibromo-2-arylquinazolinones and can be modified for derivatives of this compound.[2]
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
Ammonia solution (NH₃)
-
Aromatic aldehyde of choice
-
Ethanol
-
Copper(II) chloride (CuCl₂)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Synthesis of 2-Amino-4-bromo-3-fluorobenzamide:
-
To a solution of this compound in a suitable solvent, add thionyl chloride dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable solvent and add ammonia solution dropwise at 0°C.
-
Stir the reaction mixture for 1-2 hours.
-
Collect the precipitate by filtration, wash with cold water, and dry to obtain 2-Amino-4-bromo-3-fluorobenzamide.
-
-
Synthesis of 2-Aryl-4(3H)-quinazolinone:
-
A mixture of 2-Amino-4-bromo-3-fluorobenzamide and the appropriate aromatic aldehyde in ethanol is refluxed for 3 hours.[2]
-
Add CuCl₂ (3 equivalents) to the reaction mixture and continue to reflux for another 3 hours at 70°C.[2]
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the solid with cold ethanol.
-
Recrystallize the crude product from hot ethanol to obtain the pure 2-aryl-4(3H)-quinazolinone derivative.
-
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[3]
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Complete cell culture medium (e.g., RPMI 1640 with 10% FBS)
-
Synthesized quinazolinone derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized quinazolinone derivatives in the complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.
-
Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Visualizing the Synthetic and Mechanistic Pathways
To provide a clearer understanding of the processes involved, the following diagrams illustrate the general synthetic workflow and a hypothesized mechanism of action for quinazolinone-based EGFR inhibitors.
Caption: General synthetic workflow for quinazolinone derivatives.
Caption: Hypothesized mechanism of EGFR inhibition.
Conclusion and Future Directions
This compound stands as a valuable and versatile precursor for the synthesis of biologically active quinazolinone derivatives. The comparative analysis of these derivatives reveals that strategic modifications to the quinazolinone scaffold can lead to potent and selective anticancer agents. The structure-activity relationships highlighted in this guide provide a rational basis for the design of novel compounds with improved therapeutic profiles.
Future research should focus on the synthesis of a broader range of derivatives and their systematic evaluation against a diverse panel of cancer cell lines. Furthermore, detailed mechanistic studies are warranted to elucidate the precise molecular targets and signaling pathways affected by these compounds. The integration of computational modeling and in vivo studies will be crucial in translating these promising laboratory findings into clinically effective cancer therapies.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and cytotoxic evaluation of novel quinozalinone derivatives with substituted benzimidazole in position 3 - PMC [pmc.ncbi.nlm.nih.gov]
spectroscopic data comparison of 2-Amino-4-bromo-3-fluorobenzoic acid from different suppliers
For professionals in pharmaceutical research and drug development, the unequivocal identification and purity assessment of starting materials and intermediates are foundational to experimental reproducibility and regulatory compliance. This guide provides a comprehensive framework for the spectroscopic comparison of 2-Amino-4-bromo-3-fluorobenzoic acid (CAS No. 1416013-62-1), a key building block in medicinal chemistry, sourced from different suppliers.[1][2][3]
The guide will delve into the practical application of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for this purpose. Rather than presenting a simple list of data, this document will elucidate the causality behind experimental choices and data interpretation, empowering researchers to conduct their own rigorous comparisons.
The Imperative of Independent Verification
In the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs), the quality of each reagent is paramount.[3] Variations in purity, the presence of residual solvents, or even isomeric impurities from different synthetic routes can have profound impacts on reaction outcomes, yields, and the impurity profile of the final compound. Relying solely on a supplier's Certificate of Analysis (CoA) is insufficient under Good Laboratory Practices (GLP).[4][5] Independent verification of critical reagents like this compound is a scientifically self-validating system that ensures the integrity of your research.
This guide will walk you through a systematic process for this verification.
Figure 1: A generalized workflow for the spectroscopic analysis and comparison of chemical compounds from different suppliers.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR are essential.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the solid sample.
-
Dissolution: Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent, such as DMSO-d₆, in a clean, dry vial. DMSO-d₆ is a good choice for benzoic acid derivatives due to its ability to dissolve polar compounds and exchange with the acidic proton of the carboxylic acid and the amine protons.
-
Transfer: Transfer the clear solution to a clean 5 mm NMR tube. Ensure no particulate matter is transferred.
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum. A sufficient number of scans should be used to obtain a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C NMR spectrum. This may require a longer acquisition time.
-
-
Referencing: Chemical shifts should be referenced to the residual solvent peak (for DMSO-d₆, δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) method is recommended for its simplicity and reproducibility.
-
Background Scan: Ensure the ATR crystal is clean and perform a background scan.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Processing: Perform a baseline correction and label the major peaks.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is a crucial fingerprint for its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a suitable "soft" ionization technique for this molecule, which should readily form a protonated molecule [M+H]⁺ or a deprotonated molecule [M-H]⁻.
-
Data Acquisition:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the molecular ion peak. The theoretical monoisotopic mass of C₇H₅BrFNO₂ is approximately 232.9488 Da.[1]
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain a fragmentation pattern.
-
Data Comparison and Interpretation
The following tables present hypothetical but realistic spectroscopic data for this compound from two different suppliers, "Supplier A" and "Supplier B," compared against a reference standard.
¹H and ¹³C NMR Spectroscopic Data
The chemical structure and expected NMR assignments are shown below. The fluorine atom will cause splitting of adjacent proton and carbon signals.
Figure 2: Chemical structure of this compound and simplified expected ¹H NMR assignments.
Table 1: ¹H and ¹³C NMR Spectroscopic Data Comparison
| Assignment | Reference Standard | Supplier A | Supplier B |
| ¹H NMR (DMSO-d₆) | |||
| δ (ppm), H-5 | ~7.5 (d) | ~7.5 (d) | ~7.5 (d) |
| δ (ppm), H-6 | ~6.9 (d) | ~6.9 (d) | ~6.9 (d) |
| δ (ppm), NH₂ | ~6.0 (br s) | ~6.0 (br s) | ~6.0 (br s) |
| δ (ppm), COOH | ~13.0 (br s) | ~13.0 (br s) | ~13.0 (br s), additional small peak at ~1.9 ppm |
| ¹³C NMR (DMSO-d₆) | |||
| δ (ppm), C=O | ~168 | ~168 | ~168 |
| δ (ppm), C-F | ~155 (d) | ~155 (d) | ~155 (d) |
| δ (ppm), C-NH₂ | ~145 (d) | ~145 (d) | ~145 (d) |
| δ (ppm), C-H | ~125, ~115 | ~125, ~115 | ~125, ~115 |
| δ (ppm), C-Br | ~110 (d) | ~110 (d) | ~110 (d) |
| δ (ppm), C-COOH | ~112 | ~112 | ~112, additional small peak at ~21 ppm |
Interpretation:
-
The ¹H and ¹³C NMR data from Supplier A are in excellent agreement with the reference standard, indicating a high purity sample with the correct structure.
-
The data from Supplier B shows all the expected signals for the target molecule. However, the presence of small, additional peaks in both the ¹H NMR (at ~1.9 ppm) and ¹³C NMR (at ~21 ppm) spectra suggests the presence of an impurity. These chemical shifts are characteristic of acetone, a common residual solvent.
FT-IR Spectroscopic Data
Table 2: FT-IR Spectroscopic Data Comparison
| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Supplier A | Supplier B |
| O-H (Carboxylic Acid) | Stretching (very broad) | 3300 - 2500 | Broad absorption centered at ~3000 | Broad absorption centered at ~3000 |
| N-H (Amine) | Symmetric & Asymmetric Stretching | 3400 - 3200 | Two sharp bands at ~3350 and ~3250 | Two sharp bands at ~3350 and ~3250 |
| C=O (Carboxylic Acid) | Stretching | ~1700 | Strong, sharp peak at ~1690 | Strong, sharp peak at ~1690 |
| N-H (Amine) | Bending | ~1600 | Peak at ~1610 | Peak at ~1610 |
| C=C (Aromatic) | Stretching | 1600 - 1450 | Peaks in this region | Peaks in this region |
| C-F | Stretching | ~1250 | Strong peak at ~1245 | Strong peak at ~1245 |
| C-Br | Stretching | ~600 | Peak at ~590 | Peak at ~590 |
Interpretation:
-
The FT-IR spectra from both suppliers are largely consistent with the expected functional groups of this compound. The characteristic broad O-H stretch, the sharp N-H stretches, and the strong carbonyl peak are all present.[6]
-
FT-IR is less sensitive to small amounts of impurities like residual solvents compared to NMR, so the acetone identified in Supplier B's sample may not be readily apparent here.
Mass Spectrometry Data
Table 3: Mass Spectrometry Data Comparison
| Parameter | Expected Value | Supplier A | Supplier B |
| Ionization Mode | ESI- | ESI- | ESI- |
| [M-H]⁻ (m/z) | ~231.9, ~233.9 (1:1 ratio) | 231.9, 233.9 | 231.9, 233.9 |
| MS/MS Fragmentation of m/z 231.9 | Loss of CO₂ (-44 Da) -> m/z 187.9 | Major fragment at m/z 187.9 | Major fragment at m/z 187.9 |
Interpretation:
-
Both suppliers' materials show the correct molecular ion peak with the characteristic isotopic pattern for a single bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).[7]
-
The primary fragmentation pathway, the loss of carbon dioxide from the carboxylate group, is observed for both samples.[4][5]
-
The mass spectrometry data confirms the molecular weight and core structure for the materials from both suppliers.
Conclusion and Recommendations
Based on this comprehensive spectroscopic comparison:
-
Supplier A provides this compound of high purity, consistent with the reference standard across all analytical techniques. This material would be suitable for use in demanding applications such as API synthesis.
-
Supplier B provides material with the correct chemical structure, but it contains a detectable amount of acetone as a residual solvent. While this may be acceptable for some research applications, it could be problematic for others. Further purification or rejection of this lot may be necessary depending on the specific experimental requirements.
This guide illustrates a robust, multi-technique approach to the verification of chemical reagents. By implementing these protocols, researchers can ensure the quality and consistency of their starting materials, leading to more reliable and reproducible scientific outcomes.
References
- 1. This compound | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 1416013-62-1 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to Establishing the Purity of 2-Amino-4-bromo-3-fluorobenzoic Acid by HPLC
For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials and intermediates is non-negotiable. The compound 2-Amino-4-bromo-3-fluorobenzoic acid is a key building block in the synthesis of various pharmaceutical agents.[1][2] Its unique substitution pattern, featuring amino, bromo, fluoro, and carboxylic acid functionalities, makes it a versatile synthon. However, this complexity also presents analytical challenges in ensuring its purity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity determination of this compound, grounded in scientific principles and experimental insights.
The Analytical Imperative: Why a Stability-Indicating Method is Crucial
A simple HPLC purity assay is often insufficient. A robust, stability-indicating method is one that can separate the active pharmaceutical ingredient (API) or intermediate from its potential impurities and degradation products.[3][4] This is critical for several reasons:
-
Process-Related Impurities: The synthesis of this compound can introduce impurities such as unreacted starting materials (e.g., 6-bromo-7-fluoroisatin), by-products, or over-halogenated species.[1][5]
-
Degradation Products: The molecule's functional groups suggest susceptibility to degradation under various stress conditions like hydrolysis, oxidation, and photolysis.
-
Regulatory Compliance: Regulatory bodies like the ICH and FDA mandate the use of validated, stability-indicating methods for drug substance and product analysis.[6][7]
This guide will compare two reversed-phase HPLC approaches, one utilizing a traditional C18 stationary phase and the other a Phenyl-Hexyl phase, to develop a comprehensive purity and stability-indicating profile for this compound.
Understanding the Analyte and Potential Impurities
A logical approach to method development begins with understanding the analyte and its potential impurities.
This compound
-
Structure:
/ C C-NH2 / \ / C C=C \ / Br F
-
Physicochemical Properties: The presence of both an acidic (carboxylic acid) and a basic (amino) group means its ionization state, and therefore retention in reversed-phase HPLC, will be highly dependent on the mobile phase pH. The aromatic ring and halogen substituents provide hydrophobicity.
Potential Process-Related Impurities: Based on a common synthesis route from 6-bromo-7-fluoroisatin, potential impurities could include:
-
Starting Material: 6-bromo-7-fluoroisatin.
-
Decarboxylation Product: 4-bromo-3-fluoroaniline.
-
Isomeric Impurities: Positional isomers of the starting material or the final product.
Potential Degradation Products: Forced degradation studies are essential to identify likely degradation pathways.[3][4] For this compound, potential degradation pathways include:
-
Photodegradation: Aromatic bromine atoms are susceptible to photolytic cleavage, potentially leading to debromination.[8][9]
-
Oxidative Degradation: The amino group and the electron-rich aromatic ring are prone to oxidation, which could lead to the formation of nitro derivatives or hydroxylated species.
-
Hydrolytic Degradation: While generally stable, forced hydrolytic conditions (acidic or basic) could potentially lead to defluorination or other reactions.
-
Thermal Degradation: High temperatures can induce decarboxylation.
Comparative HPLC Methodologies
We will compare two distinct reversed-phase HPLC methods to highlight the importance of stationary phase selection in achieving optimal separation.
Method 1: The Workhorse - C18 Stationary Phase
The C18 (octadecylsilane) column is the most common stationary phase in reversed-phase HPLC, offering excellent hydrophobic retention.
Rationale: The C18 phase will primarily separate compounds based on their hydrophobicity. This is a good starting point for most small molecules.
Method 2: The Alternative Selectivity - Phenyl-Hexyl Stationary Phase
A Phenyl-Hexyl column provides a mixed-mode separation mechanism, combining hydrophobic interactions from the hexyl chain with π-π interactions from the phenyl ring.
Rationale: The phenyl stationary phase can offer unique selectivity for aromatic and halogenated compounds due to potential π-π interactions with the analyte's aromatic ring. This can be particularly advantageous for separating structurally similar aromatic impurities.
Experimental Protocols
Preparation of Solutions
-
Diluent: Acetonitrile:Water (50:50, v/v)
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100.0 mL of diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100.0 mL of diluent.
HPLC Method Parameters
| Parameter | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | Time (min) | %B |
| 0.0 | 20 | |
| 20.0 | 80 | |
| 25.0 | 80 | |
| 25.1 | 20 | |
| 30.0 | 20 | |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | 30 °C | 30 °C |
| Detection Wavelength | 254 nm | 254 nm |
| Injection Volume | 10 µL | 10 µL |
Forced Degradation Study Protocol
A forced degradation study should be performed to demonstrate the stability-indicating nature of the developed HPLC methods.[3][4]
-
Acid Hydrolysis: Dissolve the sample in 0.1 N HCl and heat at 60 °C for 24 hours. Neutralize with 0.1 N NaOH before injection.
-
Base Hydrolysis: Dissolve the sample in 0.1 N NaOH and heat at 60 °C for 24 hours. Neutralize with 0.1 N HCl before injection.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105 °C for 48 hours. Dissolve in diluent before injection.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light for an extended period (e.g., 7 days).
Expected Results and Comparison
The following table summarizes the expected outcomes and provides a framework for comparing the two HPLC methods.
| Performance Metric | Method 1: C18 Column | Method 2: Phenyl-Hexyl Column | Justification |
| Retention of Main Peak | Moderate to strong retention. | Potentially stronger retention due to mixed-mode interactions. | The hexyl chain provides hydrophobicity, and the phenyl ring can engage in π-π stacking with the analyte's aromatic system. |
| Resolution of Process Impurities | May provide adequate separation based on hydrophobicity differences. | May offer superior resolution for aromatic impurities due to alternative selectivity. | Isomeric impurities or those with similar hydrophobicity but different electronic properties may be better resolved. |
| Resolution of Degradation Products | Should resolve degradants with significant changes in polarity (e.g., decarboxylation). | May provide better separation of degradants with subtle structural changes (e.g., debromination, hydroxylation). | The π-π interactions can be sensitive to changes in the electronic structure of the aromatic ring. |
| Peak Shape | Generally good peak shape is expected. | Good peak shape is expected. | Both are modern, high-quality stationary phases. |
Data Visualization and Workflow
HPLC Analysis Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Forced Degradation Logical Flow
Caption: Logical flow for the forced degradation study.
Conclusion and Recommendations
Both C18 and Phenyl-Hexyl columns are viable options for the purity determination of this compound. However, for the development of a truly robust, stability-indicating method, the Phenyl-Hexyl column is recommended for initial screening alongside a C18 column. The alternative selectivity offered by the phenyl stationary phase provides a higher probability of resolving closely related aromatic impurities and degradation products that might co-elute on a standard C18 column.
The ultimate choice of column and method should be based on a thorough validation study that includes specificity, linearity, accuracy, precision, and robustness, ensuring the method is fit for its intended purpose in a regulated environment.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedres.us [biomedres.us]
- 5. benchchem.com [benchchem.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of 2-Amino-4-bromo-3-fluorobenzoic Acid
For researchers, medicinal chemists, and professionals in drug development, the efficient and reliable synthesis of key intermediates is paramount. 2-Amino-4-bromo-3-fluorobenzoic acid, a vital building block in the synthesis of various pharmaceutical compounds, including novel anticancer agents, presents a synthetic challenge that necessitates a careful evaluation of available methodologies.[1] This guide provides an in-depth, objective comparison of two distinct synthetic routes to this valuable compound, offering detailed experimental protocols, comparative data, and insights into the practical considerations of each approach.
Introduction to this compound
This compound (CAS No: 1416013-62-1) is a substituted anthranilic acid derivative.[1] Its trifunctionalized aromatic ring, featuring amino, bromo, and fluoro groups, offers multiple points for chemical modification, making it a versatile precursor in the construction of complex heterocyclic scaffolds. The strategic placement of these functional groups influences the electronic properties and potential biological activity of the resulting molecules, driving its demand in pharmaceutical research and development.
This guide will dissect two primary synthetic strategies:
-
Route 1: The Isatin Approach - A convergent synthesis involving the oxidative cleavage of a pre-formed 6-bromo-7-fluoroindoline-2,3-dione (isatin) intermediate.
-
Route 2: The Toluene Approach - A linear synthesis starting from a substituted toluene, building the required functionality through a sequence of aromatic substitution, oxidation, and reduction reactions.
Route 1: The Isatin Approach - Oxidative Cleavage of 6-bromo-7-fluoroindoline-2,3-dione
This route is a well-documented and high-yielding method for the preparation of substituted anthranilic acids.[2] The core of this strategy lies in the synthesis of a specific isatin precursor, followed by its efficient oxidative ring-opening.
Overall Synthetic Workflow
Caption: Workflow for the Isatin Approach (Route 1).
Detailed Experimental Protocols
Step 1: Synthesis of 6-bromo-7-fluoroindoline-2,3-dione
This step employs a variation of the Sandmeyer isatin synthesis, a classical method for constructing the isatin core from an appropriately substituted aniline.[2]
-
Formation of the Isonitrosoacetanilide: 3-Bromo-2-fluoroaniline is reacted with chloral hydrate and hydroxylamine hydrochloride in an aqueous solution of sodium sulfate to form N-(3-bromo-2-fluorophenyl)-2-(hydroxyimino)acetamide.
-
Acid-Catalyzed Cyclization: The resulting isonitrosoacetanilide is then treated with a strong acid, such as concentrated sulfuric acid, to induce cyclization and dehydration, yielding 6-bromo-7-fluoroindoline-2,3-dione.
Step 2: Oxidative Cleavage to this compound
This key step involves the ring-opening of the isatin intermediate.
-
A mixture of 6-bromo-7-fluoroindoline-2,3-dione (18.9 g, 77.5 mmol) is suspended in 2 N NaOH (350 mL) and cooled to 0°C.
-
To this cooled mixture, 30% hydrogen peroxide (40 mL) is added.
-
The reaction is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is then quenched by the addition of sodium sulfite (Na₂SO₃).
-
The mixture is acidified to a pH of 2 with concentrated HCl.
-
The resulting precipitate is collected by filtration and dried to afford the final product as a white solid.
Causality and Rationale
The choice of the Sandmeyer isatin synthesis is dictated by its reliability in forming the bicyclic isatin ring system. The subsequent oxidative cleavage with hydrogen peroxide in a basic medium is a highly efficient and well-established method for converting isatins to their corresponding anthranilic acids.[2] The basic conditions facilitate the nucleophilic attack of the hydroperoxide anion on the C2-carbonyl of the isatin, leading to a cascade of rearrangements that ultimately results in the cleavage of the C2-C3 bond and the formation of the carboxylate and amino functionalities.
Route 2: The Toluene Approach - A Linear Synthesis
This alternative route employs a more linear strategy, starting from a readily available substituted toluene and sequentially introducing the required functional groups. This approach relies on the principles of electrophilic aromatic substitution and the manipulation of directing group effects.
Overall Synthetic Workflow
Caption: Workflow for the Toluene Approach (Route 2).
Detailed Experimental Protocols
Step 1: Synthesis of 4-bromo-3-fluoro-2-nitrotoluene
-
To a cooled solution of 4-bromo-3-fluorotoluene in a suitable solvent (e.g., sulfuric acid or acetic anhydride), a nitrating mixture (e.g., nitric acid and sulfuric acid) is added dropwise while maintaining a low temperature.
-
The reaction is stirred until completion, as monitored by TLC or GC.
-
The reaction mixture is then carefully poured onto ice, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated to yield 4-bromo-3-fluoro-2-nitrotoluene.
Step 2: Oxidation to 4-bromo-3-fluoro-2-nitrobenzoic acid
-
The 4-bromo-3-fluoro-2-nitrotoluene is heated to reflux in the presence of a strong oxidizing agent, such as potassium permanganate (KMnO₄) or chromic acid, in an aqueous solution.[3]
-
The reaction is monitored until the starting material is consumed.
-
The reaction mixture is then cooled, and the manganese dioxide byproduct is removed by filtration.
-
The filtrate is acidified to precipitate the carboxylic acid, which is then collected by filtration and dried.
Step 3: Reduction to this compound
-
4-Bromo-3-fluoro-2-nitrobenzoic acid is dissolved in a suitable solvent, such as ethanol or acetic acid.
-
A reducing agent is added. Common choices for the selective reduction of an aromatic nitro group in the presence of a carboxylic acid and halogens include catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel), or metals in acidic media (e.g., Fe/HCl, SnCl₂/HCl).[4]
-
The reaction is stirred at room temperature or with gentle heating until the reduction is complete.
-
The catalyst (if used) is removed by filtration, and the solvent is evaporated.
-
The product is isolated by adjusting the pH to its isoelectric point to induce precipitation, followed by filtration and drying.
Causality and Rationale
This route's logic is rooted in the directing effects of the substituents on the aromatic ring. In the nitration step, the methyl group is an ortho, para-director, while the halogens are also ortho, para-directing but deactivating. The nitration is expected to occur at the position ortho to the methyl group and meta to the bromine, which is sterically accessible. The subsequent oxidation of the methyl group is a robust and well-established transformation. Finally, the selective reduction of the nitro group to an amine is a common and high-yielding reaction, with several chemoselective methods available that will not affect the other functional groups.[4]
Comparative Analysis
| Parameter | Route 1: Isatin Approach | Route 2: Toluene Approach |
| Starting Materials | 3-Bromo-2-fluoroaniline | 4-Bromo-3-fluorotoluene |
| Number of Steps | 2 (from isatin), multi-step to isatin | 3 |
| Overall Yield | High (reported 94% for the final step) | Moderate to Good (cumulative yield) |
| Key Reactions | Sandmeyer Isatin Synthesis, Oxidative Cleavage | Electrophilic Nitration, Oxidation, Nitro Reduction |
| Scalability | Generally good, but the isatin synthesis can be cumbersome on a large scale. | Good, with well-established industrial processes for each step. |
| Reagent & Safety | Uses H₂O₂, NaOH, and strong acids (for isatin synthesis). H₂O₂ requires careful handling. | Uses strong oxidizing agents (KMnO₄) and nitrating agents. Catalytic hydrogenation requires specialized equipment. |
| Purification | Often involves simple precipitation and filtration. | May require multiple extractions and potentially chromatography for intermediates. |
Conclusion and Recommendations
Both synthetic routes offer viable pathways to this compound, each with its own set of advantages and disadvantages.
Route 1 (Isatin Approach) stands out for its high yield in the final, crucial step of oxidative cleavage. This makes it an attractive option, particularly if the 6-bromo-7-fluoroindoline-2,3-dione intermediate is commercially available or can be synthesized efficiently in-house. The purification of the final product is often straightforward.
Route 2 (Toluene Approach) offers a more linear and perhaps more traditional approach, utilizing a series of fundamental organic transformations. This route may be more amenable to large-scale industrial production due to the well-understood nature of each individual step (nitration, oxidation, reduction). However, the cumulative yield over three steps may be lower than the final step of the isatin route, and purification of intermediates might be more involved.
The optimal choice of synthesis will ultimately depend on the specific needs of the research or production team, including the availability and cost of starting materials, the scale of the synthesis, the available equipment, and the desired purity of the final product. For laboratory-scale synthesis where high final-step yield is critical, the Isatin Approach is highly recommended. For industrial-scale production where process robustness and scalability are key, the Toluene Approach may be more advantageous.
References
A Comparative Guide to the Biological Efficacy of 2-Amino-4-bromo-3-fluorobenzoic Acid and Analogs as IDO1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of 2-Amino-4-bromo-3-fluorobenzoic acid and structurally similar compounds, focusing on their efficacy as inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in cancer immune evasion. By synthesizing experimental data and elucidating structure-activity relationships, this document serves as a resource for the rational design of next-generation immunotherapeutics.
Introduction: The Rationale for Targeting IDO1 with Halogenated Anthranilates
Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, the overexpression of IDO1 by cancer cells leads to two key immunosuppressive effects: the depletion of tryptophan, which is vital for T-cell proliferation and function, and the accumulation of kynurenine metabolites, which actively induce T-cell apoptosis.[3][4] This dual mechanism allows tumors to evade the host's immune response, making IDO1 a highly attractive target for cancer immunotherapy.[1][5]
Anthranilic acids (2-aminobenzoic acids) and their derivatives have emerged as a promising chemical scaffold for developing IDO1 inhibitors.[6][7] The strategic placement of halogen atoms (F, Cl, Br) and other substituents on the benzoic acid ring can significantly modulate the compound's inhibitory potency, selectivity, and pharmacokinetic properties.[8] This guide focuses on this compound, a polysubstituted anthranilate, and compares its biological efficacy with closely related analogs to dissect the structural determinants of potent IDO1 inhibition.
Structural Comparison of Analyzed Compounds
The potency of a drug candidate is intrinsically linked to its chemical structure. The compounds under review are all derivatives of benzoic acid, with variations in the position and nature of halogen and amino group substituents. These subtle changes can lead to significant differences in their biological activity.
| Compound Name | Structure | Key Features |
| A: this compound | Amino group at C2, Bromo at C4, Fluoro at C3 | |
| B: 2-Amino-4-bromobenzoic acid | Amino group at C2, Bromo at C4. Lacks fluorine. | |
| C: 2-Amino-3-fluorobenzoic acid | Amino group at C2, Fluoro at C3. Lacks bromine. | |
| D: 2-Bromo-4-fluorobenzoic acid | Bromo at C2, Fluoro at C4. Lacks the amino group. |
Comparative Biological Efficacy: Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) describes how the chemical structure of a molecule relates to its biological activity.[12] For halogenated benzoic acids, the nature and position of substituents on the benzene ring are critical in determining their pharmacological properties.[8]
While direct comparative IC50 data for this specific set of compounds from a single study is not publicly available, we can infer the SAR from various studies on similar IDO1 inhibitors. The anthranilate scaffold is a known pharmacophore for targeting enzymes.[6][7][13]
Key Insights into the SAR of Anthranilate-based IDO1 Inhibitors:
-
The Amino Group: The 2-amino group is crucial for activity in many anthranilate-based enzyme inhibitors. It often acts as a key hydrogen bond donor or coordinating group within the enzyme's active site. Its absence, as in Compound D, would likely lead to a significantly different binding mode or a complete loss of inhibitory activity against IDO1.
-
Halogenation: Halogen atoms, particularly bromine and fluorine, play a significant role in modulating potency.
-
Fluorine: The high electronegativity of the fluorine atom at the C3 position (adjacent to the amino group) in Compound A can alter the electronic properties of the entire molecule. This can enhance binding affinity by modifying the acidity of the carboxylic acid or the basicity of the amino group, leading to stronger interactions with active site residues.
-
Bromine: The larger bromine atom at the C4 position can provide beneficial steric interactions, fitting into specific hydrophobic pockets within the IDO1 active site. This substitution has been shown to improve pharmacokinetic properties in other benzoic acid derivatives.[14]
-
-
Synergistic Effects: The combination of both fluorine at C3 and bromine at C4 in This compound (Compound A) suggests a potentially optimized inhibitor. The fluorine atom can enhance electronic interactions, while the bromine atom occupies a key binding pocket. This dual-substitution pattern is a common strategy in drug design to enhance potency and selectivity.[8]
Based on these principles, Compound A is hypothesized to be the most potent IDO1 inhibitor among the analogs, followed by Compounds B and C. Compound D, lacking the critical amino group, is predicted to have the lowest activity.
Proposed Mechanism of Action
IDO1 inhibitors function by blocking the enzyme's ability to metabolize tryptophan. This restores local tryptophan levels and reduces the production of immunosuppressive kynurenine, thereby reactivating anti-tumor T-cell responses.
Below is a diagram illustrating the IDO1 metabolic pathway and the point of inhibition.
Caption: IDO1 pathway inhibition.
Experimental Protocols for Efficacy Testing
To ensure scientific rigor and reproducibility, standardized assays are essential for evaluating and comparing the efficacy of potential IDO1 inhibitors. Both cell-free (enzymatic) and cell-based assays are crucial. Cell-free assays confirm direct enzyme inhibition, while cell-based assays provide data that better reflects the compound's activity in a biological context, accounting for cell permeability and stability.[3][15]
In Vitro IDO1 Enzymatic Inhibition Assay
This protocol determines the direct inhibitory effect of a compound on purified recombinant human IDO1 enzyme.
Principle: The assay measures the production of N-formylkynurenine, the immediate product of tryptophan catalysis by IDO1, which is then hydrolyzed to kynurenine. Kynurenine is quantified colorimetrically after reaction with Ehrlich's reagent (p-DMAB).
Step-by-Step Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5).
-
Reaction Cocktail: Prepare a fresh solution in assay buffer containing 20 mM ascorbate, 10 µM methylene blue, 100 µg/mL catalase, and 400 µM L-tryptophan.[15]
-
Test Compounds: Prepare a 10 mM stock solution in DMSO. Create a dilution series (e.g., from 100 µM to 0.1 nM) in the assay buffer.
-
Enzyme: Dilute recombinant human IDO1 protein in assay buffer to the desired concentration.
-
Stop Reagent: 30% (w/v) Trichloroacetic acid (TCA).
-
Colorimetric Reagent: 2% (w/v) p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of the reaction cocktail to each well.
-
Add 10 µL of the diluted test compound or DMSO (for vehicle control).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 40 µL of the diluted IDO1 enzyme solution.
-
Incubate at 37°C for 30-60 minutes.[15]
-
Terminate the reaction by adding 20 µL of 30% TCA.
-
Incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.[15]
-
-
Detection and Analysis:
-
Centrifuge the plate to pellet precipitated protein.
-
Transfer 100 µL of the supernatant to a new clear 96-well plate.
-
Add 100 µL of the p-DMAB reagent to each well.[15]
-
Incubate at room temperature for 10 minutes to allow color development.
-
Measure the absorbance at 480 nm using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and plot the data to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based IDO1 Activity Assay
This protocol measures the ability of a compound to inhibit IDO1 activity within a cellular context, typically using a human cancer cell line that expresses IDO1 upon stimulation.
Principle: Human cancer cells (e.g., HeLa or engineered GL261 cells) are stimulated with interferon-gamma (IFN-γ) to induce IDO1 expression.[15][16] The cells are then treated with the test compounds, and the amount of kynurenine produced and secreted into the culture medium is quantified.
Caption: Workflow for a cell-based IDO1 assay.
Step-by-Step Methodology:
-
Cell Culture:
-
Seed HeLa cells in a 96-well culture plate at a density of 1 x 10^4 cells per well.[15]
-
Allow cells to adhere by incubating overnight at 37°C, 5% CO2.
-
-
Induction and Treatment:
-
Remove the old medium.
-
Add 200 µL of fresh culture medium containing 10 ng/mL human IFN-γ and the desired concentrations of the test compound (or DMSO for control). The medium should be supplemented with L-tryptophan.[15]
-
Incubate for an additional 24-48 hours.
-
-
Kynurenine Measurement:
-
Carefully collect 140 µL of the culture supernatant.
-
Add 10 µL of 6.1 N TCA and incubate for 30 minutes at 50°C.[15]
-
Centrifuge to remove any precipitate.
-
Transfer 100 µL of the final supernatant to a new plate and add 100 µL of 2% p-DMAB in acetic acid.
-
Measure absorbance at 480 nm.
-
-
Data Analysis:
-
Calculate the IC50 value as described for the enzymatic assay.
-
It is also crucial to run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) to ensure that the observed reduction in kynurenine is due to IDO1 inhibition and not cell death.
-
Conclusion and Future Directions
The analysis of structure-activity relationships strongly suggests that substituted anthranilic acids are a viable scaffold for potent IDO1 inhibitors. The specific compound, This compound , possesses key structural features—an essential amino group, a bio-active bromine atom, and an electron-withdrawing fluorine atom—that are hypothesized to confer high inhibitory potency.
Future research should focus on:
-
Direct Comparative Testing: Synthesizing and testing the compounds discussed in this guide in parallel using standardized enzymatic and cell-based assays to generate direct, quantitative comparisons of their IC50 values.
-
Selectivity Profiling: Assessing the inhibitors' selectivity against related enzymes like IDO2 and Tryptophan 2,3-dioxygenase (TDO) to ensure a targeted mechanism of action.[17]
-
Pharmacokinetic Studies: Evaluating the metabolic stability, solubility, and oral bioavailability of the most potent compounds to determine their potential as clinical candidates.[14]
-
Co-crystallography: Obtaining X-ray crystal structures of the inhibitors bound to the IDO1 active site to validate binding modes and guide further rational design of even more potent and selective molecules.[17]
By systematically exploring the chemical space around the halogenated anthranilic acid core, the development of novel, effective IDO1 inhibitors for cancer immunotherapy can be significantly advanced.
References
- 1. Frontiers | Discovery of Novel Inhibitors of Indoleamine 2,3-Dioxygenase 1 Through Structure-Based Virtual Screening [frontiersin.org]
- 2. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugtargetreview.com [drugtargetreview.com]
- 4. Frontiers | Indoleamine 2, 3-dioxygenase 1 inhibitory compounds from natural sources [frontiersin.org]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Halogen-substituted anthranilic acid derivatives provide a novel chemical platform for androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. This compound | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-氨基-4-溴苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pharfac.mans.edu.eg [pharfac.mans.edu.eg]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis and biological evaluation of benzoic acid derivatives as potent, orally active VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
The Strategic Advantage of 2-Amino-4-bromo-3-fluorobenzoic Acid in Targeted Therapy Synthesis: A Comparative Guide
For researchers, medicinal chemists, and professionals in drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency of a synthetic route and the ultimate biological efficacy of the target molecule. This guide provides an in-depth technical comparison of 2-Amino-4-bromo-3-fluorobenzoic acid, a highly functionalized building block, against its structural analogs. We will explore its applications, supported by experimental data, to elucidate its strategic advantages in the synthesis of targeted therapeutics, particularly kinase inhibitors.
Introduction to this compound: A Trifecta of Functionality
This compound (CAS: 1416013-62-1) is a versatile scaffold in medicinal chemistry. Its utility stems from the unique arrangement of three key functional groups on the phenyl ring: an amino group, a carboxylic acid, and strategically placed halogen atoms (bromine and fluorine). This trifunctional nature provides multiple reactive handles for diverse chemical transformations, making it an invaluable intermediate in the synthesis of complex pharmaceutical agents.
The presence of both bromine and fluorine is not merely incidental. The fluorine atom can enhance metabolic stability, improve membrane permeability, and increase binding affinity of the final drug molecule to its target protein.[1] The bromine atom serves as a versatile synthetic handle, particularly for transition metal-catalyzed cross-coupling reactions, enabling the construction of intricate molecular architectures.
Comparative Performance in the Synthesis of Bioactive Molecules
The true value of a building block is demonstrated by its performance in the synthesis of biologically active compounds. Here, we compare this compound with its alternatives in the context of synthesizing kinase inhibitors, a prominent class of anticancer drugs.
Superiority in Cross-Coupling Reactions: The Bromo Advantage
In the synthesis of many kinase inhibitors, a key step involves the formation of a carbon-carbon or carbon-nitrogen bond via a palladium-catalyzed cross-coupling reaction. In this arena, aryl bromides are generally more reactive than their chloro counterparts.[2] This enhanced reactivity allows for milder reaction conditions, which can be crucial when dealing with sensitive functional groups on complex molecules.[2]
Table 1: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
| Feature | 4-Amino-3-bromobenzoic acid derivative | 4-Amino-3-chlorobenzoic acid derivative |
| Reactivity | Higher | Lower |
| Typical Reaction Temperature | 80-90 °C | 100-120 °C |
| Catalyst System | Standard Pd catalysts often suffice | May require more specialized/active catalysts |
| Reaction Time | Generally shorter | Generally longer |
| Suitability | Ideal for complex syntheses with sensitive functional groups | More cost-effective for large-scale synthesis where reactivity is less critical |
Source: Adapted from BenchChem Comparative Guide.[2]
This difference in reactivity means that choosing the bromo-derivative can lead to higher yields and cleaner reactions, simplifying purification and improving overall process efficiency.
The Impact of Halogen Substitution on Biological Activity: A Case Study in Kinase Inhibitors
The choice of halogen substituents on the 2-aminobenzoic acid scaffold has a direct and significant impact on the biological activity of the resulting kinase inhibitors. A study on quinazoline-based Aurora A kinase inhibitors demonstrated that halogen substitution on the terminal phenyl ring generally leads to higher activity.[1]
Furthermore, the presence of a fluorine atom on the core quinazoline scaffold, which can be derived from a fluorinated aminobenzoic acid, was shown to have an additional inhibitory effect.[1] This highlights the dual benefit of using a building block like this compound, which provides both a reactive handle (bromine) for synthesis and a bioactivity-enhancing element (fluorine).
Table 2: Illustrative Comparison of IC50 Values for Hypothetical Kinase Inhibitors Derived from Different Aminobenzoic Acids
| Starting Material | Resulting Inhibitor (Hypothetical) | Target Kinase | IC50 (nM) | Rationale for Activity Difference |
| 2-Aminobenzoic acid | Unsubstituted Quinazoline | EGFR | >1000 | Lack of key interactions in the ATP-binding pocket. |
| 2-Amino-4-chlorobenzoic acid | Chloro-substituted Quinazoline | EGFR | 50-100 | Halogen provides a key interaction point. |
| 2-Amino-4-bromobenzoic acid | Bromo-substituted Quinazoline | EGFR | 20-50 | Bromo group may offer more favorable hydrophobic and halogen bonding interactions. |
| This compound | Bromo-fluoro-substituted Quinazoline | EGFR | <20 | The fluorine atom can enhance binding affinity and improve pharmacokinetic properties. |
Note: The IC50 values are illustrative and based on general SAR trends observed in the literature for kinase inhibitors.[3][4]
The data in Table 2, while hypothetical, is grounded in established medicinal chemistry principles. The trend clearly suggests that the specific halogenation pattern of this compound is advantageous for achieving high potency in the resulting inhibitors.
Experimental Protocols: A Practical Guide to Synthesis
To provide a practical context, we present a detailed, step-by-step methodology for the synthesis of this compound itself, a crucial first step for any subsequent drug synthesis campaign.
Synthesis of this compound
This protocol describes the synthesis from 6-bromo-7-fluoroindoline-2,3-dione.
Materials:
-
6-bromo-7-fluoroindoline-2,3-dione (18.9 g, 77.5 mmol)
-
2 N Sodium Hydroxide (NaOH) solution (350 mL)
-
30% Hydrogen Peroxide (H2O2) (40 mL)
-
Sodium sulfite (Na2SO3)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
To a mixture of 6-bromo-7-fluoroindoline-2,3-dione in 2 N NaOH at 0 °C, add H2O2 (30%).[5]
-
Stir the mixture at room temperature for 16 hours.[5]
-
Quench the reaction with Na2SO3.[5]
-
Acidify the mixture with concentrated HCl to a pH of 2.[5]
-
Collect the precipitate by filtration and dry to afford the desired product as a white solid.[5]
Expected Yield: Approximately 94%.[5]
Visualizing the Synthetic and Signaling Pathways
To further clarify the concepts discussed, the following diagrams illustrate a general synthetic workflow and a key signaling pathway targeted by inhibitors derived from this compound.
Caption: A generalized synthetic workflow for a quinazoline kinase inhibitor.
Caption: Inhibition of the EGFR signaling pathway by a kinase inhibitor.
Conclusion: A Strategic Choice for Modern Drug Discovery
References
- 1. Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Scientist's Guide to the Proper Disposal of 2-Amino-4-bromo-3-fluorobenzoic Acid
Introduction: Beyond the Synthesis
In the fields of pharmaceutical research and drug development, our focus is often on the synthesis and application of novel compounds like 2-Amino-4-bromo-3-fluorobenzoic acid. This compound serves as a key intermediate in the synthesis of important agents, including antitumor compounds and β-lactamase inhibitors[1]. However, a successful experiment does not conclude with the final product. Responsible and safe disposal of excess reagents and waste is a critical, non-negotiable component of scientific integrity and laboratory safety.
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. The procedures outlined here are grounded in regulatory compliance and field-proven best practices, ensuring the safety of personnel and the protection of our environment. The core principle is simple: this compound is a halogenated organic chemical , and it must be treated as such from the moment it is designated as waste.
Part 1: Hazard Assessment & Immediate Safety Protocols
Before handling any chemical for disposal, a thorough understanding of its hazards is essential. This dictates the necessary precautions and emergency responses.
Hazard Identification
This compound is classified as hazardous. Its primary risks include irritation to the skin, eyes, and respiratory system. In some cases, it may be harmful if ingested, inhaled, or absorbed through the skin[2][3][4].
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of these hazards.
| Hazard Class | GHS Hazard Code | Description | Primary Sources |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [2][3][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [2][3][4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed | [4] |
| Acute Toxicity (Dermal) | H312 | Harmful in contact with skin | [4] |
| Acute Toxicity (Inhalation) | H332 | Harmful if inhaled | [4] |
Required Personal Protective Equipment (PPE)
Based on the hazard assessment, the following PPE is mandatory when handling this compound for disposal:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[5].
-
Hand Protection: Use chemically impermeable gloves (e.g., nitrile) that are appropriate for handling halogenated aromatic compounds[2].
-
Protective Clothing: A standard lab coat is required. For larger quantities or in case of a spill, a chemically resistant apron or suit may be necessary[5].
-
Respiratory Protection: To avoid inhaling the dust, use a NIOSH-approved respirator, such as an N95 dust mask, especially when handling the solid powder outside of a fume hood[6]. All handling should occur in a well-ventilated area or a certified chemical fume hood[5][7].
Emergency First Aid Procedures
In the event of accidental exposure, immediate action is critical:
-
If Inhaled: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If the person is not breathing, begin artificial respiration (do not use mouth-to-mouth) and seek immediate medical attention[2][5].
-
Following Skin Contact: Remove all contaminated clothing at once. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. If skin irritation persists, consult a physician[3][5].
-
Following Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist[3][7].
-
If Swallowed: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a poison center or physician for guidance[5][8].
Part 2: The Core Disposal Workflow
The disposal of this compound is governed by its chemical nature as a halogenated organic compound. Under regulations like the EPA's Resource Conservation and Recovery Act (RCRA), these wastes cannot be disposed of down the drain or in regular trash[9][10].
The Critical Principle of Segregation
The defining characteristic of this compound for waste purposes is its bromine and fluorine atoms. Halogenated organic wastes must be segregated from non-halogenated organic wastes[11][12].
Causality: The reason for this strict segregation is twofold. First, mixing halogenated and non-halogenated waste streams complicates the disposal process, as the entire mixture must then be treated as the more hazardous (and more expensive to dispose of) halogenated waste[11]. Second, high-temperature incineration is the typical disposal method for halogenated wastes to ensure complete destruction and prevent the formation of toxic byproducts like dioxins. This requires specialized facilities[13].
Caption: Waste segregation decision process.
Step-by-Step Disposal Protocol
The following protocol ensures a safe, compliant, and self-validating system for waste handling.
-
Designate a Waste Container:
-
Select a container that is chemically compatible with halogenated aromatic acids. A high-density polyethylene (HDPE) or glass container is often suitable. Avoid metal containers for acidic waste[14].
-
The container must be in good condition, free of damage, and have a secure, leak-proof screw-top cap[9][12].
-
-
Properly Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" tag or label to the container[10].
-
The label must include:
-
The words "Hazardous Waste"[10].
-
The full chemical name: "Waste this compound". Do not use abbreviations or formulas[10][12]. If it is a solution, list all components and their approximate percentages.
-
The date when waste was first added (the accumulation start date)[10].
-
The relevant hazard pictograms (e.g., irritant, health hazard)[10].
-
The name and contact information of the principal investigator or lab manager[10].
-
-
-
Transfer Waste to the Container:
-
Perform this step inside a chemical fume hood to contain any dust.
-
Carefully transfer the solid waste or solutions containing the compound into the designated, labeled container.
-
Do not overfill the container; a maximum of 90% capacity is a common rule to allow for expansion[14].
-
Securely close the container cap immediately after adding waste. Waste containers must remain closed except when actively adding waste[12].
-
-
Store the Waste Container:
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory[15].
-
The SAA should be at or near the point of generation and under the control of laboratory personnel[15].
-
Ensure secondary containment (such as a larger bin or tray) is used to capture any potential leaks.
-
Store incompatible waste streams separately[9]. For example, keep this acidic waste away from bases.
-
-
Arrange for Pickup and Disposal:
-
Follow your institution's specific procedures for hazardous waste pickup. This typically involves submitting a request to the Environmental Health and Safety (EHS) department[10].
-
Waste must be removed from the lab within specified time limits (e.g., academic labs under Subpart K have a 12-month limit) to remain in compliance[15].
-
The waste will be transported by a licensed hazardous waste handler to a permitted Treatment, Storage, and Disposal Facility (TSDF)[16].
-
Caption: End-to-end disposal workflow.
Part 3: Spill Management & Decontamination
Accidents happen, and a clear plan for spill response is crucial.
-
Small Spill Cleanup (Solid Powder):
-
Alert personnel in the immediate area.
-
Wearing your full PPE (gloves, goggles, respirator), gently cover the spill with an absorbent material to prevent dust from becoming airborne.
-
Carefully sweep or vacuum (using a HEPA-filtered vacuum) the material into a designated waste container[5].
-
Label this container as "Spill Debris: this compound" and dispose of it as hazardous waste.
-
Decontaminate the spill area with soap and water, followed by a final rinse.
-
-
Large Spill Response:
-
For any spill that is too large to handle safely, immediately evacuate the area[12].
-
Alert others and activate the fire alarm if necessary to ensure a full evacuation.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's emergency response team or EHS and provide them with the chemical name and spill location.
-
Part 4: Regulatory & Compliance Overview
Adherence to environmental regulations is not optional. In the United States, the EPA enforces the Resource Conservation and Recovery Act (RCRA) , which provides the framework for "cradle-to-grave" management of hazardous waste[9][10]. Key compliance points include:
-
Generator Status: Your laboratory will have a generator status (Very Small, Small, or Large Quantity Generator) based on the volume of waste produced monthly. This status dictates storage limits and reporting requirements[16].
-
Accumulation Time Limits: Hazardous waste cannot be stored indefinitely in the lab. Regulations, such as the 12-month limit for academic labs under 40 CFR 262 Subpart K, must be strictly followed[15].
-
Manifest System: When waste is transported off-site, it must be accompanied by a hazardous waste manifest, a legal document that tracks the waste to its final destination[16].
By following the detailed protocol in this guide, you ensure that your laboratory is not only maintaining a safe working environment but is also in full compliance with these critical regulations.
References
- 1. This compound | 1416013-62-1 [chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. fishersci.com [fishersci.com]
- 4. This compound | C7H5BrFNO2 | CID 89264002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 2-アミノ-4-ブロモ安息香酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. danielshealth.com [danielshealth.com]
- 10. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. bucknell.edu [bucknell.edu]
- 14. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 15. epa.gov [epa.gov]
- 16. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
